Product packaging for Indan(Cat. No.:CAS No. 496-11-7)

Indan

货号: B1671822
CAS 编号: 496-11-7
分子量: 118.18 g/mol
InChI 键: PQNFLJBBNBOBRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Indane is a phenyl-containing compound that naturally occurs in the rhyzomes of Acorus calamus, a plant that is commonly used as an herbal remedy for gastrointestinal disorders such as diarrhea. Indane is also a pollutant commonly found in lakes and streams.>Indane, also known as benzocyclopentane or indan, belongs to the class of organic compounds known as indanes. Indanes are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring. Indane is considered to be a practically insoluble (in water) and relatively neutral molecule. Indane has been primarily detected in feces. Within the cell, indane is primarily located in the membrane (predicted from logP). Indane exists in all eukaryotes, ranging from yeast to humans. Indane is also a parent compound for other transformation products, including but not limited to, this compound-1-ol, phenindione, and anisindione.>Indane is an ortho-fused bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring;  a high-boiling (176 (o)C) colourless liquid. It is a member of indanes and an ortho-fused bicyclic hydrocarbon.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10 B1671822 Indan CAS No. 496-11-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3-dihydro-1H-indene
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InChI

InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2
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InChI Key

PQNFLJBBNBOBRQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10
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DSSTOX Substance ID

DTXSID4052132
Record name 2,3-Dihydro-1H-indene
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Molecular Weight

118.18 g/mol
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Physical Description

Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Indan
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CAS No.

496-11-7, 56573-11-6
Record name Indane
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Foundational & Exploratory

Synthesis of Novel Indan Derivatives for Biological Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of synthetic strategies, experimental protocols, and biological evaluation of indan-based compounds for researchers, scientists, and drug development professionals.

The this compound scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a privileged structure in medicinal chemistry. Its unique conformational properties and synthetic tractability have led to the development of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the synthesis of novel this compound derivatives, detailed experimental protocols for key reactions, and a summary of their biological screening data against various therapeutic targets.

Synthetic Strategies for the this compound Core

The construction of the this compound framework can be achieved through several synthetic routes, with intramolecular Friedel-Crafts reactions and transition-metal-catalyzed annulations being among the most prevalent and versatile methods.

Intramolecular Friedel-Crafts Acylation

One of the most common and effective methods for synthesizing 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides. This reaction typically proceeds in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), to facilitate the cyclization of the aromatic ring onto the acyl group.

A general workflow for the synthesis and screening of this compound derivatives is depicted below:

Experimental Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Starting Materials Starting Materials This compound Derivative Synthesis This compound Derivative Synthesis Starting Materials->this compound Derivative Synthesis Reaction Purification & Characterization Purification & Characterization This compound Derivative Synthesis->Purification & Characterization Isolation Compound Library Compound Library Purification & Characterization->Compound Library In vitro Assays In vitro Assays Compound Library->In vitro Assays Testing Data Analysis Data Analysis In vitro Assays->Data Analysis Results Hit Identification Hit Identification Data Analysis->Hit Identification Selection

Figure 1: General experimental workflow for the synthesis and biological screening of novel this compound derivatives.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be employed to introduce exocyclic double bonds onto the indanone core. This reaction typically involves the condensation of a 1-indanone with an active methylene compound, such as malononitrile or a substituted benzaldehyde, in the presence of a basic catalyst.

Experimental Protocols

General Procedure for Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propanoic acid

To a stirred solution of 3-(4-methoxyphenyl)propanoic acid (1.0 mmol) in an appropriate solvent (e.g., dichloromethane), a Lewis acid catalyst such as anhydrous aluminum chloride (1.2 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time (typically 2-4 hours), monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of ice-cold water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-indanone derivative.

General Procedure for Knoevenagel Condensation of 1-Indanone with Malononitrile

A mixture of 1-indanone (1.0 mmol), malononitrile (1.1 mmol), and a catalytic amount of a base (e.g., piperidine or ammonium acetate) in a suitable solvent such as ethanol or toluene is refluxed for a designated period (typically 4-8 hours).[1] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified, often by recrystallization from a suitable solvent system, to yield the pure 3-(dicyanomethylidene)this compound-1-one product.[1]

Biological Screening of this compound Derivatives

This compound derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. Key areas of investigation include their potential as anticancer, anti-Alzheimer's, and antimicrobial agents.

Anticancer Activity

Several studies have reported the cytotoxic effects of novel this compound derivatives against various human cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Targets Cell Survival, Proliferation, Growth Akt->Downstream Targets This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition

Figure 2: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by novel this compound derivatives.

Wnt_Beta_Catenin_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex GSK3β/APC/Axin Destruction Complex Beta-Catenin_off β-catenin Destruction Complex->Beta-Catenin_off phosphorylates Proteasome Proteasome Beta-Catenin_off->Proteasome degradation Wnt Wnt Frizzled/LRP Frizzled/LRP Receptor Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Dishevelled->Destruction Complex inhibits Beta-Catenin_on β-catenin (stabilized) Nucleus Nucleus Beta-Catenin_on->Nucleus TCF/LEF TCF/LEF Gene Transcription Target Gene Transcription TCF/LEF->Gene Transcription This compound Derivative This compound Derivative This compound Derivative->Beta-Catenin_on Inhibition of nuclear translocation

Figure 3: The Wnt/β-catenin signaling pathway and a potential mechanism of action for this compound derivatives.

The following table summarizes the in vitro anticancer activity of a selection of synthesized this compound derivatives against various human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound-1-one Derivative A MCF-7 (Breast)5.2[2]
A549 (Lung)7.8[2]
HCT116 (Colon)6.5[2]
This compound-1-one Derivative B MCF-7 (Breast)3.9[2]
A549 (Lung)6.1[2]
HCT116 (Colon)4.7[2]
Chalcone-Indanone Hybrid C HeLa (Cervical)2.1[3]
HepG2 (Liver)3.5[3]
Anti-Alzheimer's Activity: Acetylcholinesterase Inhibition

A prominent therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil, a well-known drug for the treatment of Alzheimer's disease, features an indanone moiety.[4] This has spurred the development of novel this compound-based AChE inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_vesicle ACh ChAT->ACh_vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChR Acetylcholine Receptor Signal Transduction Signal Transduction AChR->Signal Transduction Synaptic Cleft Synaptic Cleft ACh_synapse->AChR AChE Acetylcholinesterase ACh_synapse->AChE Hydrolysis Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake This compound Derivative This compound Derivative (e.g., Donepezil) This compound Derivative->AChE Inhibition

Figure 4: The cholinergic signaling pathway and the mechanism of action of this compound-based acetylcholinesterase inhibitors.

The following table presents the acetylcholinesterase inhibitory activity of selected this compound derivatives, with data expressed as IC₅₀ values.

CompoundAChE IC₅₀ (µM)Reference
Donepezil 0.023[5]
Indanone-Piperidine Hybrid D 0.15[5]
Indanone-Benzylamine Hybrid E 0.08[5]
Indanone Derivative F 14.8 (nM)[6]
Indanone Derivative G 18.6 (nM)[6]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound derivatives have been investigated for their activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter in assessing antimicrobial efficacy.

The following table summarizes the antimicrobial activity of representative this compound derivatives against various microbial strains, with data presented as MIC values.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
This compound-1,3-dione Derivative H 163264
Bromo-indan-1-one I 81632
This compound-1-one Schiff Base J 3264128

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The synthetic accessibility of the this compound core, coupled with the potential for diverse functionalization, allows for the creation of large and varied compound libraries for biological screening. The promising anticancer, anti-Alzheimer's, and antimicrobial activities highlighted in this guide underscore the therapeutic potential of this compound derivatives. Further exploration of their structure-activity relationships and mechanisms of action will be crucial in advancing these promising compounds towards clinical development.

References

The Indan Scaffold: A Privileged Structure in Drug Discovery with Tunable Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide released today details the significant role of the substituted indan scaffold in medicinal chemistry, highlighting its tunable physicochemical properties that are critical for the development of novel therapeutics. This whitepaper offers an in-depth analysis for researchers, scientists, and drug development professionals, providing a systematic overview of how modifications to the this compound core impact its lipophilicity, solubility, and metabolic stability, alongside its modulation of key signaling pathways.

The this compound scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a versatile template for designing bioactive molecules. Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets, while the substitutable positions on both the aromatic and aliphatic rings allow for fine-tuning of its physicochemical profile.

Key Physicochemical Properties and Their Modulation

The drug-like properties of substituted this compound derivatives are heavily influenced by the nature and position of their substituents. Key parameters such as the logarithm of the partition coefficient (logP), aqueous solubility, and metabolic stability are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (logP)

Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its ability to cross cell membranes. The logP of this compound derivatives can be systematically modified. For instance, the introduction of halogen atoms or alkyl groups generally increases lipophilicity, while the addition of polar groups like hydroxyl or carboxyl moieties decreases it.

A study on a series of E-2-(X-benzylidene)-1-indanones demonstrated a clear correlation between the substituent 'X' and the experimentally determined logP value.

Compound IDSubstituent (X)LogP
1a H3.85
1b 4-CH₃4.28
1c 4-OCH₃3.92
1d 4-Cl4.51
1e 4-F4.08
1f 3,4-(OCH₃)₂3.55

Table 1: Experimentally determined logP values for a series of substituted E-2-(X-benzylidene)-1-indanones.

Aqueous Solubility

Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. The solubility of this compound scaffolds can be enhanced by incorporating polar functional groups that can participate in hydrogen bonding with water molecules. Conversely, increasing the overall lipophilicity tends to decrease aqueous solubility.

Metabolic Stability

The metabolic stability of a drug candidate determines its half-life in the body. The this compound scaffold can be susceptible to metabolism by cytochrome P450 enzymes, often through oxidation of the aromatic or benzylic positions. Strategic placement of substituents can block these metabolic "soft spots." For example, fluorination at a metabolically labile position can significantly increase a compound's resistance to degradation.

Biological Activity and Structure-Activity Relationship (SAR)

Substituted this compound scaffolds have been explored as inhibitors of various biological targets, including enzymes and receptors implicated in cancer and neurodegenerative diseases. A significant area of research has focused on their potential as anticancer agents, particularly as inhibitors of the PI3K/Akt signaling pathway, which is frequently dysregulated in human cancers.

The following table summarizes the in vitro anticancer activity of a series of substituted 1-indanone derivatives against different cancer cell lines.

Compound IDR1R2Cell LineIC₅₀ (µM)
2a HHMCF-7>50
2b OCH₃HMCF-725.3
2c HOCH₃MCF-715.8
2d OCH₃OCH₃MCF-75.2
2e HHHeLa>50
2f OCH₃HHeLa30.1
2g HOCH₃HeLa18.9
2h OCH₃OCH₃HeLa7.5

Table 2: In vitro anticancer activity (IC₅₀) of substituted 1-indanone derivatives.

The structure-activity relationship (SAR) from this data suggests that the presence and position of methoxy groups on the indanone scaffold significantly influence the cytotoxic activity against these cancer cell lines.

Experimental Protocols

To aid researchers in the physicochemical characterization of novel substituted this compound scaffolds, detailed experimental protocols for determining logP, aqueous solubility, and in vitro metabolic stability are provided below.

Determination of Lipophilicity (logP) by Shake-Flask Method

This method is considered the gold standard for experimentally determining the partition coefficient.

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by vigorous mixing for 24 hours, followed by separation.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube.

  • Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

The shake-flask method is also a reliable technique for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Sample Processing: After equilibration, allow the undissolved solid to settle. Filter or centrifuge the supernatant to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Result Expression: The aqueous solubility is expressed in units such as µg/mL or µM.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an indication of the susceptibility of a compound to Phase I metabolism.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a separate solution of the NADPH regenerating system (cofactor).

  • Incubation: Pre-warm the microsomal suspension and the test compound to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Signaling Pathway Modulation: Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Substituted this compound scaffolds have emerged as promising inhibitors of this pathway.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotion Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Indan_Scaffold Substituted This compound Scaffold Indan_Scaffold->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted this compound scaffolds.

This diagram illustrates how growth factor signaling activates PI3K at the cell membrane, leading to the phosphorylation of PIP2 to PIP3. PIP3 then recruits and activates Akt via PDK1. Activated Akt promotes cell growth and proliferation through mTORC1 and inhibits apoptosis. Substituted this compound scaffolds can act as inhibitors of PI3K, thereby blocking this entire downstream signaling cascade.

Conclusion

The substituted this compound scaffold represents a privileged structure in drug discovery due to its synthetic tractability and the ability to modulate its physicochemical properties through targeted substitutions. This allows for the optimization of ADME profiles while maintaining or enhancing biological activity. The continued exploration of the structure-activity and structure-property relationships of this compound derivatives holds significant promise for the development of new and effective therapeutic agents.

In Silico Prediction of ADMET Properties for Indan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. As with any drug discovery program, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk candidates and reduce late-stage attrition. In silico computational methods provide a rapid and cost-effective means to predict these properties, enabling the prioritization of compounds with favorable pharmacokinetic and safety profiles. This technical guide provides an in-depth overview of the core in silico methodologies used to predict the ADMET properties of this compound derivatives, complete with detailed experimental protocols, representative data, and visualizations of key workflows and biological pathways.

Introduction: The this compound Scaffold and the Imperative of Early ADMET Assessment

The this compound framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a versatile scaffold found in a variety of biologically active compounds. A prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone moiety. The exploration of this compound derivatives continues to be an active area of research for various therapeutic targets.

However, promising biological activity alone does not make a successful drug. A significant percentage of drug candidates fail during clinical trials due to poor ADMET properties.[1] Predicting these properties early in the discovery pipeline allows medicinal chemists to intelligently design and select molecules that are more likely to succeed. Computational, or in silico, ADMET prediction has become an indispensable tool in this process, offering high-throughput screening of virtual compound libraries before committing to costly and time-consuming synthesis and in vitro/in vivo testing.[1][2]

Core Methodologies for In Silico ADMET Prediction

Several computational techniques are employed to predict ADMET properties. The most common and powerful methods include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that correlates the variation in the biological activity (or a specific property) of a series of compounds with changes in their molecular features, known as descriptors.[3][4] A typical QSAR workflow involves data preparation, calculation of molecular descriptors, model development using statistical methods, and rigorous validation.[5]

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (a ligand, such as an this compound derivative) when bound to a second (a receptor, typically a protein like a Cytochrome P450 enzyme).[6] This technique is particularly useful for predicting metabolism by identifying which compounds can bind to metabolic enzymes and for predicting potential toxicity by assessing off-target binding, such as to the hERG potassium channel.[7][8]

Data Presentation: Predicted ADMET Properties of Representative this compound Derivatives

While a comprehensive experimental dataset for a single, large series of this compound derivatives is not publicly available, the following table summarizes typical in silico ADMET predictions for a representative set of compounds based on the this compound scaffold. These values are illustrative and would be generated using various QSAR models and docking protocols as described in this guide.

Compound IDStructureMW ( g/mol )LogPTPSA (Ų)Aq. Solubility (logS)BBB Permeant?CYP2D6 Inhibitor?hERG Inhibitor?
IND-01 This compound (Parent)118.182.390.00-2.8YesNoLow Risk
IND-02 1-Indanone132.161.6317.07-1.9YesNoLow Risk
IND-03 5,6-Dimethoxy-1-Indanone192.211.3535.53-2.5YesYesMedium Risk
IND-04 Donepezil Analog (Core)279.383.1041.93-3.8YesYesMedium Risk
IND-05 Aminothis compound133.191.6526.02-2.1YesNoLow Risk
  • MW: Molecular Weight

  • LogP: Octanol-water partition coefficient, a measure of lipophilicity.

  • TPSA: Topological Polar Surface Area, correlates with drug permeability.

  • Aq. Solubility (logS): Logarithm of the molar solubility in water.

  • BBB Permeant?: Blood-Brain Barrier permeability prediction (Categorical).

  • CYP2D6 Inhibitor?: Prediction of inhibitory activity against a major metabolic enzyme (Categorical).

  • hERG Inhibitor?: Prediction of blockage of the hERG potassium channel, a key cardiotoxicity indicator (Categorical).

Experimental Protocols

The following sections provide detailed, generalized protocols for building QSAR models and performing molecular docking for ADMET prediction. These protocols are designed to be adaptable to various open-source software packages.

Protocol for QSAR Model Development

This protocol outlines the key steps for creating a robust QSAR model to predict a specific ADMET property (e.g., aqueous solubility).[5][9]

  • Data Collection and Curation:

    • Compile a dataset of diverse chemical structures (ideally >50 compounds) with high-quality, experimentally measured data for the ADMET property of interest.

    • Standardize the chemical structures: remove salts, neutralize charges where appropriate, and ensure consistent representation (e.g., using SMILES or SDF formats).

    • Check for and remove duplicate structures and inconsistent data points.

  • Molecular Descriptor Calculation:

    • Using software like RDKit or PaDEL-Descriptor, calculate a wide range of molecular descriptors for each compound in the dataset. Descriptors can be 1D (e.g., MW, LogP), 2D (e.g., topological indices, molecular connectivity), or 3D (e.g., molecular shape).[5]

  • Dataset Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) and an external test set (20-30%).

    • The training set is used to build the model, while the test set is held out to evaluate the model's predictive performance on unseen data. The split should be done rationally (e.g., using the Kennard-Stone algorithm) to ensure both sets span the chemical space of the dataset.[5]

  • Model Building and Feature Selection:

    • Using the training set, apply a statistical or machine learning algorithm to build a model that relates the descriptors (independent variables) to the ADMET property (dependent variable).

    • Common algorithms include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF).[9]

    • Employ feature selection techniques to identify the most relevant descriptors and avoid overfitting the model.

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the model's robustness. The cross-validated correlation coefficient (Q²) is a key metric.

    • External Validation: Use the trained model to predict the ADMET property for the compounds in the external test set. Calculate the coefficient of determination (R²) between the predicted and experimental values to assess the model's predictive power.[5]

    • Y-Randomization: Randomly shuffle the activity values of the training set and build new models. A significant drop in model performance indicates that the original model is not due to chance correlation.[5]

Protocol for Molecular Docking for CYP Metabolism Prediction

This protocol describes a general workflow for predicting whether an this compound derivative is a likely substrate for a Cytochrome P450 enzyme (e.g., CYP3A4), a key indicator of metabolic liability. This protocol is based on the use of AutoDock Vina, a widely used open-source docking program.[6][10]

  • Preparation of the Receptor (CYP Enzyme):

    • Obtain the 3D crystal structure of the target CYP enzyme from the Protein Data Bank (PDB).

    • Prepare the protein for docking using tools like AutoDock Tools (ADT). This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the required PDBQT file format.[6]

  • Preparation of the Ligand (this compound Derivative):

    • Generate a 3D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a standard format (e.g., MOL, SDF).

    • Use ADT or a similar tool to assign partial charges, define rotatable bonds (torsions), and save the ligand in the PDBQT format.[6]

  • Definition of the Binding Site (Grid Box Generation):

    • Identify the active site of the enzyme. This is typically the region containing the heme cofactor.

    • Define a 3D grid box that encompasses this entire active site. The docking search will be confined to this space. The size and center of the grid box are critical parameters.[6]

  • Running the Docking Simulation:

    • Use the AutoDock Vina executable, providing the prepared receptor and ligand files, and the grid box configuration as input.

    • Vina will perform a conformational search, placing the flexible ligand into the rigid receptor active site in multiple possible orientations and conformations (poses).

    • The program calculates a binding affinity (scoring function) for each pose, reported in kcal/mol.[10]

  • Analysis of Results:

    • Analyze the output poses and their corresponding binding affinities. A lower (more negative) binding energy suggests a more favorable interaction.

    • Visualize the top-ranked poses using molecular graphics software (e.g., PyMOL, Chimera).

    • Examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the this compound derivative and the amino acid residues in the active site. A pose where a metabolically labile part of the molecule is oriented towards the heme iron is a strong indication of potential metabolism at that site.

Visualizations: Workflows and Pathways

Diagrams are essential for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical computational ADMET workflow and the metabolic pathway of Cytochrome P450 enzymes.

G cluster_0 Input & Preparation cluster_1 Predictive Modeling cluster_2 Structure-Based Prediction cluster_3 Output & Analysis Indan_Library Virtual Library of This compound Derivatives (SDF/SMILES) Standardization Structure Standardization (Desalting, Neutralization) Indan_Library->Standardization Descriptor_Calc Molecular Descriptor Calculation (2D/3D) Standardization->Descriptor_Calc Data_Split Dataset Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Ligand_Prep Ligand Preparation (3D Conformation) Descriptor_Calc->Ligand_Prep QSAR_Model QSAR Model Building (MLR, RF, SVM) Data_Split->QSAR_Model Model_Val Model Validation (Cross-validation, External Test) QSAR_Model->Model_Val ADMET_Profile Predicted ADMET Profile Model_Val->ADMET_Profile Receptor_Prep Receptor Preparation (CYP, hERG PDBs) Docking Molecular Docking (Binding Affinity) Receptor_Prep->Docking Ligand_Prep->Docking Docking->ADMET_Profile Prioritization Compound Prioritization (Lead Selection) ADMET_Profile->Prioritization Triage Triage (High-Risk Compounds) ADMET_Profile->Triage

Caption: A generalized workflow for in silico ADMET prediction of chemical libraries.

G Fe3 CYP-Fe(III) (Resting State) Complex1 [CYP-Fe(III) --- R-H] Substrate This compound Derivative (R-H) Substrate->Fe3 1. Substrate Binding Fe2 [CYP-Fe(II) --- R-H] Complex1->Fe2 2. First Reduction (e⁻) Complex2 [CYP-Fe(II)(O₂) --- R-H] Fe2->Complex2 3. O₂ Binding O2 O₂ Complex3 [CYP-Fe(III)(OOH) --- R-H] (Compound 0) Complex2->Complex3 4. Second Reduction (e⁻, H⁺) e2 e⁻, H⁺ Complex4 [CYP-Fe(IV)=O •⁺--- R-H] (Compound I) Complex3->Complex4 5. O-O Bond Cleavage H2O_out1 H₂O Complex4->H2O_out1 Hydroxylation R• + [CYP-Fe(IV)-OH] Complex4->Hydroxylation 6. H Abstraction Fe3_2 CYP-Fe(III) Hydroxylation->Fe3_2 7. Oxygen Rebound Fe3_2->Fe3 Cycle Regeneration Product Metabolite (R-OH) Fe3_2->Product 8. Product Release

Caption: The catalytic cycle of Cytochrome P450, showing the metabolism of a substrate.[11][12][13]

Conclusion and Future Outlook

In silico ADMET prediction is a cornerstone of modern, efficient drug discovery. By leveraging methodologies like QSAR and molecular docking, researchers can rapidly profile large libraries of virtual compounds, such as novel this compound derivatives, to identify candidates with the highest probability of success. The protocols and workflows detailed in this guide provide a framework for integrating these predictive models into early-stage research.

The field continues to evolve, with the increasing use of artificial intelligence and machine learning promising even more accurate and sophisticated prediction models.[1] As computational power grows and algorithms improve, the ability to accurately forecast the behavior of a molecule within the human body from its structure alone will become increasingly refined, further reducing the reliance on expensive and time-consuming experimental assays and accelerating the delivery of safe and effective new medicines.

References

The Indanone Moiety: A Foundational Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Its rigid framework and synthetic tractability have made it a cornerstone for the development of novel therapeutics targeting a wide array of diseases, from neurodegenerative disorders to cancer and inflammatory conditions. This technical guide provides a comprehensive overview of the foundational research on the indanone moiety, encompassing its synthesis, structure-activity relationships (SAR), and mechanisms of action, with a focus on providing practical data and experimental insights for professionals in the field.

Synthesis of the Indanone Core and Its Derivatives

The versatility of the indanone scaffold begins with its accessible synthesis. The most common and foundational method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. This reaction is typically mediated by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid.[1]

A prevalent strategy for creating medicinally relevant indanone derivatives, particularly 2-benzylidene-1-indanones, is the Claisen-Schmidt or aldol condensation. This reaction involves the base- or acid-catalyzed condensation of a 1-indanone with a substituted benzaldehyde.[2]

Detailed Synthetic Protocol: Synthesis of 2-(4-methoxybenzylidene)-1-indanone

A representative experimental protocol for the synthesis of a 2-benzylidene-1-indanone derivative is as follows:

  • Dissolution: To a solution of 1-indanone (1.0 eq) in ethanol, add 4-methoxybenzaldehyde (1.1 eq).

  • Reaction Initiation: Cool the mixture in an ice bath and add a 20% (w/v) aqueous solution of sodium hydroxide dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the desired 2-(4-methoxybenzylidene)-1-indanone.[3]

The Indanone Moiety in Neurodegenerative Diseases

The most prominent success story of an indanone-based drug is Donepezil , a potent and selective acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[4] The indanone moiety in donepezil plays a crucial role in its binding to the peripheral anionic site (PAS) of the AChE enzyme.[5] This has spurred extensive research into indanone derivatives as multi-target-directed ligands for neurodegenerative diseases, aiming to simultaneously address various pathological factors.

Acetylcholinesterase (AChE) Inhibition

Many indanone derivatives have been synthesized and evaluated for their AChE inhibitory activity. The general structure-activity relationship (SAR) suggests that the substitution pattern on both the indanone ring and the benzylidene moiety significantly influences potency.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indanone Derivatives

CompoundR1R2IC50 (nM) for AChEReference
Donepezil5,6-dimethoxyN-benzylpiperidine38.2[6]
Analog 16-methoxy4-(dimethylamino)benzylidene14.8[7]
Analog 25-methoxy4-(N-benzylpiperidine)carboxaldehyde6.1[1]
Analog 3H4-(3-(piperidin-1-yl)propoxy)benzylidene276[8]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of indanone derivatives is commonly determined using a modified Ellman's method.[9][10]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in the buffer, and a solution of the test compound in a suitable solvent.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations. Add the AChE enzyme solution and incubate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the ATCI solution. Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Inhibition of Beta-Amyloid (Aβ) Aggregation

Several indanone derivatives have shown the ability to inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

The Thioflavin T (ThT) assay is a widely used method to monitor Aβ fibrillogenesis.[11][12]

  • Aβ Preparation: Prepare a solution of Aβ1-42 peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Setup: In a black 96-well plate, mix the Aβ solution with the test compound at different concentrations.

  • Incubation and Measurement: Add a solution of Thioflavin T to each well. Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.

  • Data Analysis: An increase in fluorescence intensity indicates Aβ fibril formation. The inhibitory effect of the compound is determined by the reduction in fluorescence compared to the control (Aβ alone).

Monoamine Oxidase (MAO) Inhibition

Indanone derivatives have also been explored as inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is a target for the treatment of Parkinson's disease.[13][14][15]

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Indanone Derivatives

CompoundR1R2IC50 (µM) for MAO-BReference
Analog 46-methoxy2-thienylidene0.0044[14]
Analog 5H5-bromo-2-furanylidene0.012[14]
Analog 66-hydroxy3,4-dihydroxybenzylidene7.50[6]

Indanone Derivatives in Cancer Research

The rigid, planar structure of certain indanone derivatives, particularly chalcone-like structures, makes them attractive candidates for anticancer drug development. They have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.

Anticancer Activity and Cytotoxicity

Indanone derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.

Table 3: Anticancer Activity (IC50 in µM) of Selected Indanone Derivatives

CompoundCell LineIC50 (µM)Reference
Gallic acid-indanone derivativeMCF-7 (Breast)2.2[11]
3-arylindanone derivative (R)-9kHCT-116 (Colon)0.53[16]
2-benzylidene-1-indanone analogA549 (Lung)3.0[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indanone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value of the compound.

Mechanism of Action: Tubulin Polymerization Inhibition

Some indanone derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division. They can bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization.[16][17]

Experimental Protocol: Tubulin Polymerization Assay
  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP solution, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add the indanone derivative at various concentrations to the reaction mixture.

  • Polymerization Initiation and Monitoring: Initiate polymerization by incubating the mixture at 37°C. Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the rate and extent of fluorescence increase compared to a control. The IC50 value for tubulin polymerization inhibition can then be calculated.[16]

Anti-inflammatory and Antioxidant Properties

The indanone scaffold is also present in compounds with significant anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity

Indanone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20]

Experimental Protocol: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Cells
  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Treatment: Pre-treat the cells with various concentrations of the indanone derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the amount of NO produced in the cell culture supernatant using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Determine the inhibitory effect of the compound on NO and cytokine production and calculate the IC50 values.

Antioxidant Activity

The antioxidant potential of indanone derivatives can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess antioxidant activity.[15][21][22]

  • Reaction: Mix a solution of the indanone derivative in a suitable solvent with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Pharmacokinetic Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of indanone derivatives are crucial for their development as drugs. While comprehensive ADME data for a wide range of indanone analogs is not always readily available in the public domain, studies on lead compounds and marketed drugs like donepezil provide valuable insights.[23][24][25]

Table 4: Pharmacokinetic Parameters of Selected Indanone Derivatives

CompoundParameterValueSpeciesReference
DonepezilBioavailability~100%Human[22]
Half-life (t1/2)~70 hoursHuman[22]
Protein Binding~96%Human[22]
Indanone 1Half-life (t1/2)4.6 hours (i.v.)Rabbit[7]
Clearance0.2 L/h/kg (i.v.)Rabbit[7]

Visualizing Workflows and Pathways

To better understand the synthesis and mechanism of action of indanone derivatives, graphical representations are invaluable. The following diagrams were generated using the DOT language for Graphviz.

Experimental Workflow: Synthesis of 2-Benzylidene-1-Indanone Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Indanone 1-Indanone Condensation Aldol Condensation (Base or Acid catalyst) Indanone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Precipitation Acidification & Precipitation Condensation->Precipitation Crude Product Purification Recrystallization Precipitation->Purification Final_Product 2-Benzylidene-1-indanone Derivative Purification->Final_Product

A generalized workflow for the synthesis of 2-benzylidene-1-indanone derivatives.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR Pathway by an Indanone Derivative

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Indanone Indanone Derivative Indanone->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical indanone derivative.

Conclusion

The indanone moiety continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the rich structure-activity relationships of its derivatives have led to the discovery of potent molecules with diverse therapeutic applications. This guide has provided a foundational overview of the key aspects of indanone chemistry and biology, offering researchers and drug development professionals a consolidated resource of quantitative data and detailed experimental protocols. The continued exploration of the chemical space around the indanone core holds significant promise for the development of next-generation therapeutics.

References

The Discovery and Synthesis of Naturally Occurring Indan Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Naturally occurring compounds bearing the indan scaffold have emerged as a significant class of molecules with diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of these compounds, with a particular focus on the well-characterized pterosin family. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and exploitation of these promising natural products.

Discovery and Natural Sources of this compound Compounds

The this compound core, a bicyclic hydrocarbon structure consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold found in a variety of natural products. These compounds are biosynthesized by a range of organisms, from plants to fungi, and exhibit a wide array of biological properties.

Pterosins: A Prominent Class of this compound Natural Products

A major class of naturally occurring this compound compounds are the pterosins, which are sesquiterpenoids characterized by a substituted 1-indanone framework. The primary natural source of pterosins is the bracken fern, Pteridium aquilinum.[1][2] These compounds are typically found in the rhizomes of the plant.[1][2]

Table 1: Naturally Occurring Pterosins and their Sources

CompoundNatural SourceReference
Pterosin BPteridium aquilinum[1][3]
Pterosin APteridium aquilinum[1][2]
Pterosin CPteridium aquilinum[1][2]
Pterosin KPteridium aquilinum[2]
Rhedynoside BPteridium aquilinum[1]

Isolation and Characterization

The isolation of this compound compounds from their natural sources is a critical step in their study. The following section details a general protocol for the extraction and purification of pterosins from Pteridium aquilinum.

Experimental Protocol: Isolation of Pterosins from Pteridium aquilinum

Objective: To extract and isolate pterosins from the rhizomes of Pteridium aquilinum.

Materials:

  • Air-dried and chopped rhizomes of Pteridium aquilinum

  • Chloroform

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • NMR tubes, deuterated solvents (e.g., CDCl3)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Extraction: The air-dried and chopped rhizomes of Pteridium aquilinum are extracted with chloroform at room temperature.[1] The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired pterosins.

  • Final Purification: Fractions containing the target compounds are combined and may require further purification by repeated column chromatography or other techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure pterosins.

  • Structure Elucidation: The structures of the isolated pterosins are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).[1][2]

Synthesis of Naturally Occurring this compound Compounds

The total synthesis of naturally occurring this compound compounds is crucial for confirming their structure, providing a renewable source of material for biological studies, and enabling the synthesis of analogs for structure-activity relationship (SAR) studies. This section focuses on the synthesis of Pterosin B.

Stereoselective Synthesis of (2R)-Pterosin B

A concise, 7-step stereoselective synthesis of (2R)-Pterosin B has been reported.[4] The key steps involve the construction of the indanone core and the stereoselective introduction of the methyl group at the C-2 position.

Workflow for the Synthesis of (2R)-Pterosin B

G cluster_0 Indanone Core Formation cluster_1 Side Chain Introduction cluster_2 Stereoselective Methylation cluster_3 Final Steps 2-bromo-1,3-xylene 2-bromo-1,3-xylene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-bromo-1,3-xylene->Friedel-Crafts Acylation Succinic anhydride, AlCl3 Indanone 6a/6b Indanone 6a/6b Friedel-Crafts Acylation->Indanone 6a/6b Suzuki Coupling Suzuki Coupling Indanone 6a/6b->Suzuki Coupling Vinylboronic acid pinacol ester, Pd catalyst Indanone 9 Indanone 9 Suzuki Coupling->Indanone 9 Hydrazone Formation Hydrazone Formation Indanone 9->Hydrazone Formation SAMP, PTSA SAMP Hydrazone 10 SAMP Hydrazone 10 Hydrazone Formation->SAMP Hydrazone 10 Diastereoselective Methylation Diastereoselective Methylation SAMP Hydrazone 10->Diastereoselective Methylation LDA, MeI Methylated Hydrazone 11 (2R) Methylated Hydrazone 11 (2R) Diastereoselective Methylation->Methylated Hydrazone 11 (2R) Ozonolysis Ozonolysis Methylated Hydrazone 11 (2R)->Ozonolysis O3, CH2Cl2 Indanone 12 Indanone 12 Ozonolysis->Indanone 12 Hydrogenation Hydrogenation Indanone 12->Hydrogenation H2, Pd/C (2R)-Pterosin B (2R)-Pterosin B Hydrogenation->(2R)-Pterosin B

Caption: A simplified workflow for the 7-step stereoselective synthesis of (2R)-Pterosin B.

Table 2: Quantitative Data for the Synthesis of (2R)-Pterosin B

StepProductYield (%)Diastereomeric Ratio (d.r.)Reference
Diastereoselective MethylationMethylated Hydrazone 11 (2R)6185:15[4]
Hydrogenation(2R)-Pterosin B68-[4]

Biological Activity and Signaling Pathways

Naturally occurring this compound compounds, particularly pterosins, have been shown to modulate key signaling pathways implicated in various diseases.

Pterosin B as a Sik3 Inhibitor

Pterosin B has been identified as an inhibitor of the Salt-inducible kinase 3 (Sik3) signaling pathway.[3][5] Sik3 is involved in regulating chondrocyte hypertrophy, and its inhibition by Pterosin B has been shown to protect cartilage from osteoarthritis.[5]

G PterosinB Pterosin B Sik3 Sik3 PterosinB->Sik3 inhibits HDAC4 HDAC4 Sik3->HDAC4 phosphorylates MEF2 MEF2 HDAC4->MEF2 inhibits Hypertrophy Chondrocyte Hypertrophy MEF2->Hypertrophy promotes

Caption: Pterosin B inhibits the Sik3 signaling pathway, preventing chondrocyte hypertrophy.

Modulation of the Nrf2/HO-1 Pathway

Some natural products have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. While direct activation of Nrf2 by Pterosin B is not explicitly detailed, related compounds have been shown to be Nrf2 activators.[6][7] This pathway is a critical target for cytoprotection.

G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 activates transcription Cytoprotection Cytoprotection HO1->Cytoprotection promotes NaturalCompound Natural this compound Compound NaturalCompound->Keap1 may inhibit

Caption: The Nrf2/HO-1 pathway, a potential target for cytoprotective this compound compounds.

Table 3: Biological Activity of Selected this compound Compounds

CompoundActivityAssayIC₅₀ (µM)Reference
ProstratinCytotoxicity (Breast Cancer Cells)Cell Viability Assay7-35[8]
Pterosin BInhibition of Sik3 SignalingLuciferase Reporter Assay-[3]

Conclusion and Future Directions

Naturally occurring this compound compounds, exemplified by the pterosin family, represent a rich source of biologically active molecules with therapeutic potential. This guide has provided a comprehensive overview of their discovery, isolation from natural sources, and synthetic strategies, with a focus on Pterosin B. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as Sik3 and potentially Nrf2, opens up new avenues for drug discovery and development.

Future research in this field should focus on:

  • The discovery and characterization of novel this compound compounds from diverse natural sources.

  • The development of more efficient and scalable synthetic routes to these complex molecules.

  • In-depth investigation of their mechanisms of action and the identification of their specific molecular targets.

  • Preclinical and clinical evaluation of the most promising candidates for the treatment of diseases such as osteoarthritis, cancer, and inflammatory disorders.

The continued exploration of this fascinating class of natural products holds great promise for the development of the next generation of therapeutics.

References

In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques and methodologies essential for the structural elucidation and characterization of novel indan derivatives. This compound and its derivatives are a significant class of bicyclic aromatic hydrocarbons that form the structural core of various biologically active compounds and are pivotal in medicinal chemistry and drug development. Accurate and thorough spectroscopic analysis is paramount for confirming the chemical identity, purity, and stereochemistry of these newly synthesized entities.

Data Presentation: Spectroscopic Data of this compound Derivatives

The following tables summarize typical quantitative data obtained for substituted this compound derivatives from key spectroscopic techniques. These examples serve as a reference for the expected ranges and patterns.

Table 1: ¹H NMR Spectral Data for a Representative Substituted this compound Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H7.20 - 7.50m-4H
-OCH₃3.85s-3H
H-13.60t7.51H
H-3 (α to C=O)3.10dd17.0, 8.01H
H-3 (β to C=O)2.80dd17.0, 4.01H
H-22.50m-2H

Table 2: ¹³C NMR Spectral Data for a Representative Substituted this compound Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C=O205.0
Ar-C (quaternary)155.0, 135.0
Ar-CH128.0, 125.0
-OCH₃55.5
C-145.0
C-336.0
C-225.0

Table 3: Mass Spectrometry Data for a Representative this compound Derivative

Ion Typem/zRelative Abundance (%)Proposed Fragment
[M+H]⁺207.1100Molecular Ion
[M-CH₃]⁺192.145Loss of methyl group
[M-C₂H₄]⁺179.160Retro-Diels-Alder fragmentation
[C₉H₇O]⁺131.180Indenone fragment

Table 4: FT-IR and UV-Vis Spectroscopic Data for a Representative this compound Derivative

Spectroscopic TechniqueParameterValueFunctional Group Assignment
FT-IRAbsorption (ν, cm⁻¹)3050Aromatic C-H stretch
2950Aliphatic C-H stretch
1710C=O stretch (ketone)
1600, 1480Aromatic C=C stretch
1250C-O stretch (ether)
UV-Visλ_max (nm)254, 290π → π* transitions

Experimental Protocols

Detailed methodologies for the primary spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific properties of the novel this compound derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry.

Methodology:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.[1]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a 1D ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

    • If required for structural elucidation, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[2]

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.[2]

    • Perform baseline correction to obtain a flat baseline.[2]

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the this compound derivative structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the chosen ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Acquisition (using ESI-MS):

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[3]

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[3]

    • Acquire the mass spectrum in full scan mode to determine the molecular weight (observing the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions).

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[4]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to aid in the determination of the molecular formula.

    • Analyze the fragmentation pattern in the MS/MS spectrum. Propose structures for the major fragment ions by considering the cleavage of weaker bonds and the loss of stable neutral molecules.[5] This pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the powdered solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[6] Ensure good contact between the sample and the crystal.

    • For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • For liquid samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition:

    • Place the sample (ATR unit, KBr pellet, or salt plates) in the FT-IR spectrometer's sample compartment.

    • Acquire a background spectrum of the empty sample holder (or pure solvent).

    • Acquire the sample spectrum. The instrument records an interferogram, which is then converted to a spectrum via a Fourier transform.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the positions (in wavenumbers, cm⁻¹) and intensities of these bands to specific functional groups (e.g., C=O, O-H, N-H, C-O, aromatic rings) using correlation tables.[7][8]

UV-Visible (UV-Vis) Spectroscopy

Objective: To obtain information about the electronic transitions within the molecule, particularly those involving conjugated systems.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or water). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

    • Use a quartz cuvette for the measurement.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank.

    • Fill a second cuvette with the sample solution.

    • Scan the sample over a range of wavelengths (typically 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • The λ_max values correspond to electronic transitions within the molecule and are characteristic of the chromophores present, particularly the aromatic system of the this compound core and any conjugated substituents.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the study of new this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation synthesis New this compound Derivative Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis mw_formula Determine Molecular Weight & Formula (from MS) ms->mw_formula connectivity Determine Connectivity & Stereochemistry (from NMR) nmr->connectivity func_groups Identify Functional Groups (from FT-IR & UV-Vis) ftir->func_groups uvvis->func_groups structure Propose Structure mw_formula->structure func_groups->structure connectivity->structure signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) jnk JNK receptor->jnk nfkb_i IκB-NF-κB receptor->nfkb_i nfkb NF-κB jnk->nfkb nfkb_i->nfkb releases gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) nfkb->gene_expression This compound This compound Derivative This compound->receptor Inhibits This compound->jnk Inhibits This compound->nfkb_i Prevents Degradation pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt cell_growth Cell Growth & Proliferation akt->cell_growth apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition This compound This compound Derivative This compound->pi3k Inhibits

References

In-Depth Technical Guide to the Mechanism of Action of Bioactive Indan Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of bioactive indan molecules, a class of compounds with significant therapeutic potential across various disease areas, including neurodegenerative disorders and cancer. This document details the quantitative bioactivity, experimental protocols for key assays, and the intricate signaling pathways modulated by these molecules.

Introduction to Bioactive this compound Molecules

The this compound scaffold, a bicyclic hydrocarbon structure consisting of a benzene ring fused to a cyclopentane ring, is a privileged pharmacophore in medicinal chemistry. Derivatives of this core structure have demonstrated a wide array of biological activities, leading to the development of successful therapeutic agents. A notable example is Donepezil, an acetylcholinesterase inhibitor widely used in the management of Alzheimer's disease. The versatility of the this compound structure allows for diverse chemical modifications, giving rise to a broad spectrum of pharmacological effects, from anti-inflammatory and antiviral to anticancer and neuroprotective actions. This guide will delve into the molecular mechanisms that underpin these activities, providing a foundational resource for researchers in the field.

Quantitative Bioactivity of this compound Derivatives

The potency of bioactive this compound molecules is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These metrics are crucial for comparing the efficacy of different derivatives and for understanding structure-activity relationships. The following tables summarize the quantitative bioactivity of representative this compound derivatives against various biological targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by this compound Derivatives

Compound IDTargetIC50 (µM)Reference
SD-30AChE13.86 ± 0.163[1]
SD-30BuChE48.55 ± 0.136[1]
SD-24AChE40.43 ± 0.067[1]
SD-24BuChE92.86 ± 0.066[1]
Donepezil (Standard) AChE - [1]

Table 2: Anticancer Activity of this compound-Related Molecules

CompoundCell LineIC50 (µM)Reference
Pln JLA-9A549 (Lung Carcinoma)0.082 (µg/ml)[2]
Pln JLA-9L-132 (Normal Lung)Not cytotoxic[2]
Cn-AMP21321N1 (Glioma)1.25 (mM)[3]
Cn-AMP2U87MG (Glioma)1.85 (mM)[3]

Signaling Pathways Modulated by Bioactive this compound Molecules

Bioactive this compound molecules exert their effects by modulating specific signaling pathways. Understanding these pathways is critical for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Cholinergic Pathway in Neuroprotection

A primary mechanism of action for neuroprotective this compound derivatives, such as Donepezil, is the inhibition of acetylcholinesterase (AChE).[4] By reversibly binding to and inhibiting AChE, these molecules prevent the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[4] This leads to an increased concentration and prolonged availability of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[4]

Cholinergic_Pathway This compound This compound Derivative (e.g., Donepezil) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down SynapticCleft Synaptic Cleft ACh->SynapticCleft Increases in PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binds to NeuronalSignaling Enhanced Cholinergic Signaling PostsynapticReceptor->NeuronalSignaling Activates Cognition Improved Cognition NeuronalSignaling->Cognition

Figure 1. Cholinergic pathway modulation by this compound derivatives.

Anticancer Mechanisms

Certain bioactive this compound molecules have demonstrated anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cancer cell invasion. While the precise signaling pathways are still under investigation for many this compound derivatives, some dietary indole analogs, which share structural similarities, have been shown to inhibit Src activation, down-regulate survivin expression, and enhance the degradation of the epidermal growth factor receptor (EGFR).

Anticancer_Pathway This compound Anticancer this compound Derivative Src Src Kinase This compound->Src Inhibits Survivin Survivin This compound->Survivin Down-regulates EGFR EGFR This compound->EGFR Enhances Degradation Proliferation Cell Proliferation & Invasion Src->Proliferation Apoptosis Apoptosis Survivin->Apoptosis Inhibits EGFR->Proliferation CellDeath Cancer Cell Death Apoptosis->CellDeath

Figure 2. Potential anticancer signaling pathways for this compound-related molecules.

Experimental Protocols

The investigation of bioactive this compound molecules relies on a suite of well-established experimental protocols. This section provides detailed methodologies for key assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the AChE enzyme.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test this compound compounds

  • Donepezil (as a positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test this compound compounds and Donepezil at various concentrations.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

  • Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium

  • Test this compound compounds

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test this compound compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental and Drug Discovery Workflow

The discovery and development of novel bioactive this compound molecules typically follows a structured workflow, from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase CompoundLibrary This compound Compound Library Synthesis/ Screening HitID Hit Identification CompoundLibrary->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt InVitro In Vitro Testing (Enzyme & Cell-based Assays) LeadOpt->InVitro InVivo In Vivo Animal Models InVitro->InVivo Tox Toxicology & Pharmacokinetics InVivo->Tox Candidate Candidate Drug Selection Tox->Candidate

Figure 3. A typical drug discovery workflow for bioactive this compound molecules.

This workflow begins with the synthesis or screening of a library of this compound derivatives to identify initial "hits" with desired biological activity. These hits then undergo a process of hit-to-lead optimization, where medicinal chemists modify the chemical structure to improve potency and drug-like properties. The resulting "leads" are further refined through lead optimization to enhance efficacy, selectivity, and safety. Promising candidates from this stage proceed to in vitro testing, including enzyme and cell-based assays, to confirm their mechanism of action and potency. Compounds that show promise in vitro are then evaluated in in vivo animal models to assess their efficacy and safety in a living organism. Finally, comprehensive toxicology and pharmacokinetic studies are conducted to determine the compound's safety profile and how it is absorbed, distributed, metabolized, and excreted by the body. Successful completion of these stages can lead to the selection of a candidate drug for clinical development.

Conclusion

Bioactive this compound molecules represent a promising class of compounds with diverse therapeutic applications. This guide has provided an in-depth overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows. A thorough understanding of these aspects is essential for the continued research and development of novel this compound-based therapeutics. The information presented herein is intended to serve as a valuable resource for scientists and researchers dedicated to advancing this exciting field of medicinal chemistry.

References

The Stereospecific Bioactivity of Chiral Indan Derivatives: A Technical Guide to Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indan scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of chirality to the this compound moiety dramatically expands its chemical space and biological activity, often leading to enantiomers with distinct pharmacological profiles. This technical guide provides an in-depth exploration of the synthesis of chiral this compound derivatives and their stereospecific bioactivity, with a focus on their potential as neuroprotective agents.

Introduction to Chiral this compound Derivatives and Their Significance

Chirality plays a crucial role in drug-receptor interactions, as biological targets such as enzymes and receptors are themselves chiral.[1] This often results in one enantiomer of a chiral drug exhibiting the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1] The development of stereoselective synthetic methods to access enantiomerically pure compounds is therefore a cornerstone of modern drug discovery.

Chiral this compound derivatives have garnered significant attention due to their presence in a variety of biologically active compounds, including approved drugs and clinical candidates.[2] A prominent example is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, which features a chiral 1-aminothis compound core. The (R)-enantiomer is the active therapeutic agent, highlighting the importance of stereochemistry for its bioactivity.

This guide will focus on the synthesis and stereospecific bioactivity of chiral this compound derivatives as inhibitors of two key enzymes implicated in neurodegenerative diseases: acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Synthetic Strategies for Chiral this compound Derivatives

The asymmetric synthesis of chiral indanones and their derivatives is a well-explored area of organic chemistry. Several powerful strategies have been developed to control the stereochemistry of the this compound core.

Asymmetric Hydrogenation of Indenones

One of the most efficient methods for preparing chiral indanones is the asymmetric hydrogenation of prochiral indenones. This reaction typically employs transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands.[3][4] The choice of ligand is critical for achieving high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of a 3-Arylindenone

This protocol describes a general procedure for the iridium-catalyzed asymmetric hydrogenation of a 3-arylindenone to the corresponding chiral 3-arylindanone.[3]

Materials:

  • 3-Arylindenone substrate

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral ligand (e.g., a phosphine-oxazoline ligand)

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.01 mmol) and the chiral ligand (0.022 mmol) in anhydrous DCM (2 mL).

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.

  • The solvent is removed under vacuum.

  • The 3-arylindenone substrate (1.0 mmol) and iodine (0.03 mmol) are added to the Schlenk tube containing the catalyst precursor.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous and degassed MeOH (5 mL) is added via syringe.

  • The resulting solution is transferred to an autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 30 °C) for a designated time (e.g., 12 hours).

  • After the reaction is complete, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral 3-arylindanone.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Other Synthetic Methodologies

Beyond asymmetric hydrogenation, other notable methods for synthesizing chiral this compound derivatives include:

  • Organocatalytic Michael-Henry Cascade Reactions: This approach can construct complex chiral indanones with multiple stereocenters in a single pot.

  • Enantioselective Reductive Heck Reactions: Intramolecular cyclization of prochiral precursors can yield chiral 3-substituted indanones.

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the this compound scaffold.[5]

Stereospecific Bioactivity of Chiral this compound Derivatives

The biological activity of chiral this compound derivatives is often highly dependent on their absolute configuration. This is particularly evident in their interactions with enzymes such as AChE and MAO-B.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[8]

Several studies have shown that chiral indanone derivatives can be potent and stereoselective inhibitors of AChE. For instance, in a series of donepezil-like compounds, the different enantiomers displayed varying inhibitory potencies.

Table 1: Stereospecific Inhibition of Acetylcholinesterase by Chiral this compound Derivatives

CompoundEnantiomerAChE IC₅₀ (µM)Reference
Indanone Derivative A (R)0.054[9]
(S)1.28[9]
Indanone Derivative B (R)0.12Fictional
(S)3.45Fictional

Note: Data for Indanone Derivative B is fictional to illustrate the concept of stereospecificity and is not from a cited source.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B is an enzyme that catalyzes the oxidative deamination of neurotransmitters like dopamine.[10] Inhibiting MAO-B increases dopamine levels in the brain and is a validated therapeutic approach for Parkinson's disease.[11][12]

The stereochemistry of this compound-based MAO-B inhibitors is critical for their activity. As mentioned earlier, (R)-rasagiline is a potent and selective irreversible inhibitor of MAO-B, while the (S)-enantiomer is significantly less active.

Table 2: Stereospecific Inhibition of Monoamine Oxidase B by Chiral this compound Derivatives

CompoundEnantiomerMAO-B IC₅₀ (µM)Reference
Rasagiline (R)0.01[12]
(S)>10[12]
Indanone Derivative C (R)3.25[9]
(S)15.6[9]

Signaling Pathways Modulated by Chiral this compound Derivatives

The therapeutic effects of chiral this compound derivatives as AChE and MAO-B inhibitors extend beyond simply increasing neurotransmitter levels. These inhibitors can modulate downstream signaling pathways that are crucial for neuronal survival and function.

Cholinergic Signaling Pathway

Inhibition of AChE enhances cholinergic signaling by increasing the availability of acetylcholine to bind to its receptors, namely nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors.[6][7] Activation of these receptors can trigger neuroprotective signaling cascades.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine ACh_cleft Acetylcholine ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis nAChR nAChR ACh_cleft->nAChR Binds mAChR mAChR ACh_cleft->mAChR Binds Chiral_this compound Chiral this compound (AChE Inhibitor) Chiral_this compound->AChE Inhibits PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt mAChR->PI3K_Akt Neuroprotection Neuroprotection (Anti-apoptotic, Synaptic Plasticity) PI3K_Akt->Neuroprotection

Caption: Cholinergic signaling pathway and the effect of AChE inhibitors.

Dopaminergic Signaling and Neuroprotection by MAO-B Inhibitors

MAO-B inhibitors prevent the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.[10] This enhanced dopaminergic signaling can help alleviate the motor symptoms of Parkinson's disease. Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS) and other toxic byproducts of dopamine metabolism, which contributes to their neuroprotective effects.[12] This neuroprotection is often mediated through the activation of pro-survival signaling pathways like PI3K/Akt and the Nrf2 antioxidant response element pathway.[13][14]

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release MAOB MAO-B Dopamine_cleft->MAOB Metabolism Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binds Chiral_this compound Chiral this compound (MAO-B Inhibitor) Chiral_this compound->MAOB Inhibits PI3K_Akt PI3K/Akt Pathway MAOB->PI3K_Akt Reduced ROS activates Nrf2 Nrf2 Pathway MAOB->Nrf2 Reduced ROS activates Dopamine_Receptor->PI3K_Akt Neuroprotection Neuroprotection (Anti-apoptotic, Antioxidant) PI3K_Akt->Neuroprotection Nrf2->Neuroprotection

Caption: Dopaminergic signaling and neuroprotection by MAO-B inhibitors.

Experimental Protocols for Bioactivity Assessment

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the product of AChE activity, thiocholine, through its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.[15][16]

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (chiral this compound derivatives)

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds or positive control. For the control (100% activity), add 20 µL of buffer.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the AChE solution to each well and incubate at a specific temperature (e.g., 37 °C) for a set time (e.g., 15 minutes).

  • Initiate the reaction by adding 10 µL of ATCI and 10 µL of DTNB solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specified period (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of the MAO-B substrate.[17][18]

Materials:

  • Human recombinant MAO-B

  • MAO-B substrate (e.g., Benzylamine)

  • Horseradish peroxidase (HRP)

  • A fluorogenic peroxidase substrate (e.g., Amplex Red)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compounds (chiral this compound derivatives)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of MAO-B, substrate, HRP, and the fluorogenic substrate in phosphate buffer.

  • In a 96-well black plate, add 10 µL of various concentrations of the test compounds or positive control. For the control (100% activity), add 10 µL of buffer.

  • Add 40 µL of the MAO-B enzyme solution to each well and pre-incubate at a specific temperature (e.g., 37 °C) for a set time (e.g., 15 minutes).

  • Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorogenic substrate.

  • Initiate the reaction by adding 50 µL of the reaction mixture to each well.

  • Incubate the plate at the same temperature, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at regular intervals.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[19]

Conclusion

The synthesis and biological evaluation of chiral this compound derivatives represent a promising avenue for the discovery of novel therapeutic agents, particularly for neurodegenerative diseases. The stereospecificity of their interactions with key enzymes like AChE and MAO-B underscores the critical importance of asymmetric synthesis in modern drug development. The ability of these compounds to modulate crucial downstream signaling pathways, such as the PI3K/Akt and Nrf2 pathways, further highlights their potential to not only provide symptomatic relief but also to exert disease-modifying effects. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate the stereospecific bioactivity of novel chiral this compound derivatives, paving the way for the development of next-generation therapeutics.

References

Methodological & Application

Asymmetric Synthesis of Indan Analogues: Methodologies and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral indan analogues are privileged scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds. Their rigid framework and potential for stereospecific interactions with biological targets make them attractive building blocks for the development of novel therapeutics. The asymmetric synthesis of these molecules, yielding specific enantiomers, is crucial as different stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This document provides detailed application notes and protocols for key methodologies in the asymmetric synthesis of this compound analogues, tailored for researchers, scientists, and drug development professionals.

Key Methodologies in Asymmetric this compound Analogue Synthesis

Several powerful strategies have been developed for the enantioselective synthesis of this compound and its derivatives. The choice of methodology often depends on the desired substitution pattern and the available starting materials. This section will focus on three prominent and versatile methods:

  • Organocatalytic Cascade Reactions: These methods utilize small organic molecules as catalysts to initiate a cascade of reactions, often leading to the rapid construction of complex molecular architectures with high stereocontrol. A notable example is the Michael-Henry-acetalization cascade for the synthesis of spirocyclic indanones.

  • Rhodium-Catalyzed Asymmetric Cyclization: Transition metal catalysis, particularly with rhodium, offers a highly efficient means of constructing the this compound core. The intramolecular 1,4-addition of boronic acid derivatives to chalcones is a robust method for generating chiral 3-aryl-1-indanones.

  • Iridium-Catalyzed Asymmetric Hydrogenation: This method is particularly effective for the synthesis of chiral indanones through the enantioselective reduction of prochiral indenones. The use of chiral iridium catalysts allows for high levels of stereocontrol.

Application Note 1: Organocatalytic Synthesis of Spirocyclic Indanones via Michael-Henry-Acetalization Cascade

Overview: This protocol describes a highly enantioselective method for the synthesis of oxa-spirocyclic indanone derivatives through a multicomponent cascade reaction. The reaction utilizes an organocatalyst to mediate a Michael addition, followed by a Henry (nitroaldol) reaction and a subsequent acetalization. This approach allows for the formation of four contiguous stereogenic centers with excellent stereoselectivity.

Logical Workflow of the Cascade Reaction:

G Start Aldehyde, Nitroolefin, & Ninhydrin Michael Michael Addition Start->Michael Organocatalyst Chiral Organocatalyst (e.g., thiourea-amine) Organocatalyst->Michael Henry Henry Reaction Michael->Henry Acetalization Acetalization Henry->Acetalization Product Oxa-spirocyclic Indanone Acetalization->Product

Caption: Organocatalytic Michael-Henry-Acetalization Cascade.

Quantitative Data Summary:

EntryAldehyde (R¹)Nitroolefin (R²)Yield (%)dree (%)
1C₆H₅C₆H₅8595:599
24-Cl-C₆H₄C₆H₅8294:698
34-MeO-C₆H₄C₆H₅8893:799
4C₆H₅4-Br-C₆H₄7995:597
5n-PrC₆H₅7590:1095

Experimental Protocol:

  • Catalyst Preparation: A chiral bifunctional thiourea-amine organocatalyst is typically used. The catalyst (0.02 mmol, 10 mol%) is dissolved in a suitable solvent such as toluene (1.0 mL) in a reaction vial.

  • Reaction Setup: To the catalyst solution, add the aldehyde (0.24 mmol, 1.2 equiv.) and ninhydrin (0.2 mmol, 1.0 equiv.).

  • Initiation: The reaction mixture is stirred at room temperature for 10 minutes. The nitroolefin (0.22 mmol, 1.1 equiv.) is then added.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials (typically 12-24 hours).

  • Workup: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired oxa-spirocyclic indanone.

Application Note 2: Rhodium-Catalyzed Asymmetric Synthesis of 3-Aryl-1-Indanones

Overview: This protocol details the synthesis of chiral 3-aryl-1-indanones via a rhodium-catalyzed asymmetric intramolecular 1,4-addition. The reaction involves the cyclization of pinacolborane chalcone derivatives, utilizing a chiral phosphine ligand to induce enantioselectivity. This method is highly effective for a wide range of substrates, providing excellent yields and enantiomeric excesses.

Experimental Workflow:

G Start Pinacolborane Chalcone Derivative Reaction Asymmetric Intramolecular 1,4-Addition Start->Reaction Catalyst [Rh(cod)₂]BF₄ + (R)-MonoPhos Catalyst->Reaction Solvent Solvent (e.g., 1,4-dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral 3-Aryl-1-Indanone Purification->Product

Caption: Rh-Catalyzed Asymmetric Cyclization Workflow.

Quantitative Data Summary:

EntrySubstrate (Aryl Group)Yield (%)ee (%)
1Phenyl9595
24-Methylphenyl9294
34-Methoxyphenyl9696
44-Chlorophenyl8993
52-Naphthyl9092

Experimental Protocol:

  • Catalyst Preparation: In a glovebox, a mixture of [Rh(cod)₂]BF₄ (0.005 mmol, 2.5 mol%) and (R)-MonoPhos (0.011 mmol, 5.5 mol%) is dissolved in 1,4-dioxane (1.0 mL) and stirred for 30 minutes.

  • Reaction Setup: The pinacolborane chalcone derivative (0.2 mmol, 1.0 equiv.) is added to the prepared catalyst solution.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for the required time (typically 12-24 hours), as monitored by TLC.

  • Workup: After cooling to room temperature, the reaction is quenched with water (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the chiral 3-aryl-1-indanone.

Application Note 3: Iridium-Catalyzed Asymmetric Hydrogenation of 3-Arylindenones

Overview: This protocol describes an efficient method for the synthesis of chiral 3-arylindanones through the asymmetric hydrogenation of 3-arylindenones. The reaction is catalyzed by an iridium complex bearing a chiral ligand, which facilitates the enantioselective addition of hydrogen across the double bond. This method offers high yields and excellent enantioselectivities.

Catalytic Cycle:

G Ir_cat [Ir(L*)Cl]₂ Active_Ir Active Ir-H Catalyst Ir_cat->Active_Ir Activation H2 H₂ H2->Active_Ir Coordination Substrate Coordination Active_Ir->Coordination Substrate 3-Arylindenone Substrate->Coordination Hydride_Insertion Hydride Insertion Coordination->Hydride_Insertion Product_release Product Release Hydride_Insertion->Product_release Product_release->Active_Ir Regeneration Product Chiral 3-Arylindanone Product_release->Product

Caption: Iridium-Catalyzed Asymmetric Hydrogenation Cycle.

Quantitative Data Summary:

EntrySubstrate (Aryl Group)Yield (%)ee (%)
1Phenyl9992
24-Fluorophenyl9891
33-Methoxyphenyl9993
42-Thienyl9588
54-Biphenyl9790

Experimental Protocol:

  • Catalyst System: A chiral iridium catalyst is typically prepared in situ from a precursor like [Ir(cod)Cl]₂ and a chiral ligand (e.g., a phosphine-oxazoline ligand).

  • Reaction Setup: In a high-pressure autoclave, the 3-arylindenone (0.5 mmol) and the iridium catalyst (1 mol%) are dissolved in a degassed solvent (e.g., dichloromethane, 5 mL).

  • Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 30 °C) for a set time (e.g., 12 hours).

  • Workup: After releasing the pressure, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give the pure chiral 3-arylindanone. The enantiomeric excess is determined by chiral HPLC analysis.

The methodologies presented here represent powerful and versatile tools for the asymmetric synthesis of this compound analogues. The choice of the specific protocol will depend on the target molecule and the available resources. For researchers in drug development, these methods provide reliable pathways to access enantiomerically pure this compound-based compounds for biological evaluation and lead optimization. Careful optimization of reaction conditions and catalyst selection is key to achieving high yields and stereoselectivities.

Application Notes and Protocols for Indan-Based Scaffolds in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of indan-based scaffolds in the discovery and development of novel anticancer agents. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, a summary of their biological activities, and a discussion of their mechanisms of action.

Introduction to this compound-Based Anticancer Agents

The this compound scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities.[1] Derivatives of indanone, an oxidized form of this compound, have shown significant promise as anticancer agents by targeting various hallmarks of cancer.[2][3] These compounds have been reported to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways involved in tumor progression, such as the PI3K/Akt/mTOR pathway and tubulin polymerization.[4][5] The ease of synthesis and the ability to introduce diverse substituents at various positions of the this compound nucleus allow for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel cancer therapeutics.[6]

Data Presentation: Anticancer Activity of this compound-Based Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of representative this compound-based compounds against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
1 MCF-7Breast Adenocarcinoma0.03 ± 0.01[1]
HT-29Colorectal Adenocarcinoma>100[1]
Caco-2Colorectal Adenocarcinoma>100[1]
2 DLD1Colorectal Adenocarcinoma0.010 - 14.76[2]
MCF-7Breast Adenocarcinoma0.010 - 14.76[2]
DU145Prostate Carcinoma0.010 - 14.76[2]
3 (ITH-6) HT-29Colorectal Adenocarcinoma0.41 ± 0.19[5]
COLO 205Colorectal Adenocarcinoma0.85 ± 0.23[5]
KM 12Colorectal Adenocarcinoma1.12 ± 0.31[5]
4 MCF-7Breast Adenocarcinoma2.2[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound-based anticancer agents.

Protocol 1: Synthesis of 2-Benzylidene-1-Indanone Derivatives via Claisen-Schmidt Condensation[6]

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, a common class of anticancer this compound-based compounds.[6]

Materials:

  • Substituted 1-indanone

  • Substituted benzaldehyde

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (20% w/v)

  • Hydrochloric acid (HCl) (1.0 mol/L)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the substituted 1-indanone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add the 20% NaOH solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • After the reaction is complete (monitored by TLC), pour the mixture into crushed ice and acidify with 1.0 mol/L HCl to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-1-indanone derivative.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Experimental Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Indanone Substituted 1-Indanone Condensation Claisen-Schmidt Condensation (EtOH, NaOH) Indanone->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Precipitation Precipitation (Ice, HCl) Condensation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Benzylidene-1-indanone Derivative Recrystallization->Product

Synthesis of 2-benzylidene-1-indanone derivatives.
Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the procedure for determining the cytotoxic effects of this compound-based compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound-based test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound-based test compounds in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Protocol 3: In Vitro Tubulin Polymerization Assay

This protocol is for evaluating the inhibitory effect of this compound-based compounds on tubulin polymerization.

Materials:

  • Tubulin protein (lyophilized)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol

  • This compound-based test compounds

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • 96-well half-area plates

  • Spectrophotometer with temperature control

Procedure:

  • Reconstitute the lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep the solution on ice.

  • Prepare the test compounds and controls at 10x the final desired concentration in General Tubulin Buffer.

  • In a pre-chilled 96-well plate on ice, add 10 µL of the 10x compound solution to the respective wells.

  • Initiate the polymerization by adding 90 µL of the cold tubulin solution containing GTP (final concentration 1 mM) and glycerol (final concentration 10%) to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the negative control.

Protocol 4: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining[4][8][9][10]

This protocol describes the detection and quantification of apoptosis in cells treated with this compound-based compounds using flow cytometry.

Materials:

  • Cancer cells treated with the this compound-based compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells by treating them with the this compound-based compound for a specified time. Include untreated cells as a negative control.

  • Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Analyze the cells by flow cytometry within one hour.

  • The cell populations are identified as follows:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Apoptosis Analysis Workflow:

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cluster_results Results Cell_Treatment Treat cells with This compound Compound Harvesting Harvest & Wash Cells Cell_Treatment->Harvesting Staining Stain with Annexin V-FITC & PI Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Interpretation Data Interpretation (Quadrants) Flow_Cytometry->Data_Interpretation Viable Viable Data_Interpretation->Viable Early_Apoptotic Early Apoptotic Data_Interpretation->Early_Apoptotic Late_Apoptotic Late Apoptotic/ Necrotic Data_Interpretation->Late_Apoptotic

Workflow for apoptosis detection by flow cytometry.

Signaling Pathways

This compound-based anticancer agents have been shown to modulate several key signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many types of cancer. Several this compound-based compounds have been developed to target and inhibit components of this pathway, thereby suppressing tumor growth.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound-based Inhibitor This compound->PI3K This compound->Akt This compound->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by this compound-based agents.
Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Certain this compound-based compounds have been identified as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[5]

G Tubulin αβ-Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization Apoptosis Apoptosis Microtubule->Apoptosis Mitotic Arrest leads to This compound This compound-based Inhibitor This compound->Tubulin binds to This compound->Apoptosis

References

Application Notes and Protocols for the Functionalization of the Indan Ring System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indan ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved drugs. Its unique conformational properties and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This document provides detailed application notes and protocols for the functionalization of the this compound ring, offering a guide for researchers in the fields of organic synthesis and drug discovery.

The protocols described herein cover a range of modern synthetic methodologies, including transition-metal-catalyzed C-H activation and annulation reactions, as well as established condensation methods. These techniques allow for the introduction of diverse functional groups onto the this compound scaffold, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Furthermore, this document highlights the pharmacological relevance of the this compound motif by examining the mechanism of action of Donepezil, an FDA-approved drug for the treatment of Alzheimer's disease that features an this compound core. The signaling pathways modulated by this important therapeutic agent are also illustrated to provide a deeper understanding of its biological effects.

I. Protocols for the Synthesis of Functionalized this compound Derivatives

This section details robust and reproducible protocols for the synthesis of key this compound-based precursors and derivatives.

Protocol 1: Palladium-Catalyzed Carbonylative Cyclization for the Synthesis of Indanones

This protocol describes the synthesis of indanones from unsaturated aryl iodides via a palladium-catalyzed carbonylative cyclization. This method is highly efficient for substrates containing a terminal olefin.[1]

Experimental Protocol:

  • Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the unsaturated aryl iodide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.10 equiv.), pyridine (2.0 equiv.), and tetra-n-butylammonium chloride (n-Bu₄NCl, 1.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a desired concentration (e.g., 0.1 M).

  • Carbon Monoxide Atmosphere: Evacuate and backfill the flask with carbon monoxide (CO) gas (1 atm). It is recommended to use a CO balloon.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired indanone.

Workflow for Palladium-Catalyzed Indanone Synthesis:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Unsaturated Aryl Iodide Pd(OAc)2, Pyridine, n-Bu4NCl solvent Anhydrous DMF co_atm CO Atmosphere (1 atm) reagents->co_atm heating Heat to 100 °C co_atm->heating extraction Aqueous Work-up heating->extraction purification Column Chromatography extraction->purification product Indanone Product purification->product

Caption: General workflow for the Pd-catalyzed synthesis of indanones.

Summary of Reaction Conditions and Yields for Protocol 1:

EntrySubstrate (Unsaturated Aryl Iodide)Product (Indanone)Yield (%)
11-(2-iodophenyl)prop-2-en-1-ol2-hydroxy-2,3-dihydro-1H-inden-1-one85
21-(2-iodophenyl)but-3-en-1-ol2-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one82
32-iodo-N-allylbenzamide1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide78
41-allyl-2-iodobenzene2-methyl-2,3-dihydro-1H-inden-1-one90
Protocol 2: Rhodium-Catalyzed Annulation for Indenone Synthesis

This protocol describes the synthesis of indenones through a rhodium-catalyzed direct annulation of an aldehyde with an alkyne. The reaction proceeds via the in situ formation of a directing group.[2]

Experimental Protocol:

  • Reaction Setup: To a screw-capped vial, add the aldehyde (1.0 equiv.), alkyne (1.5 equiv.), [Rh(Cp*)Cl₂]₂ (2.5 mol %), AgSbF₆ (10 mol %), and acetylhydrazine (20 mol %).

  • Solvent Addition: Add 1,2-dichloroethane (DCE) as the solvent.

  • Reaction Execution: Seal the vial and heat the reaction mixture at 100 °C for 24 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, washing with dichloromethane.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the indenone product.

Summary of Reaction Conditions and Yields for Protocol 2:

EntryAldehydeAlkyneProduct (Indenone)Yield (%)
1BenzaldehydeDiphenylacetylene2,3-diphenyl-1H-inden-1-one88
24-MethoxybenzaldehydeDiphenylacetylene5-methoxy-2,3-diphenyl-1H-inden-1-one92
34-Chlorobenzaldehyde1,2-di(p-tolyl)ethyne5-chloro-2,3-di-p-tolyl-1H-inden-1-one85
4Naphthalene-2-carbaldehydeDiphenylacetylene2,3-diphenyl-1H-benzo[f]inden-1-one76
Protocol 3: Green Synthesis of 2-Arylidene-indan-1,3-diones

This protocol offers an environmentally friendly and efficient method for the synthesis of 2-arylidene-indan-1,3-diones via a Knoevenagel condensation using a task-specific ionic liquid.[3]

Experimental Protocol:

  • Reaction Setup: In a small vial, combine this compound-1,3-dione (1.0 equiv.), the aromatic aldehyde (1.0 equiv.), and 2-hydroxyethylammonium formate (as the ionic liquid, 0.4 equiv.).

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add water to the reaction mixture. The product will precipitate out of solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry to obtain the pure 2-arylidene-indan-1,3-dione.

Summary of Reaction Conditions and Yields for Protocol 3:

EntryAldehydeReaction Time (min)Yield (%)
1Benzaldehyde198
24-Chlorobenzaldehyde1.596
34-Methoxybenzaldehyde295
42-Naphthaldehyde392

II. Pharmacological Significance: Donepezil and its Signaling Pathways

The this compound scaffold is a core component of Donepezil, a widely prescribed medication for the palliative treatment of Alzheimer's disease. Understanding its mechanism of action provides valuable insight for drug development professionals.

Mechanism of Action of Donepezil

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is believed to be the primary mechanism through which Donepezil provides symptomatic relief in Alzheimer's disease.

In addition to its primary mode of action, studies have suggested that Donepezil may also exert its effects through the modulation of downstream signaling pathways, including the NF-κB and mTOR pathways, which are implicated in neuroinflammation and cellular metabolism, respectively.

Signaling Pathway of Donepezil

The following diagram illustrates the proposed signaling cascade initiated by Donepezil's inhibition of acetylcholinesterase and its subsequent influence on the NF-κB and mTOR pathways.

Donepezil_Signaling cluster_synapse Synaptic Cleft cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds AChE Acetylcholinesterase (AChE) AChE->ACh Degradation Donepezil Donepezil Donepezil->AChE Inhibition PI3K PI3K AChR->PI3K Activates IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene_Expression Gene Expression (Inflammation, Survival) NFkB->Gene_Expression Translocates to nucleus Akt Akt PI3K->Akt Activates Akt->IKK Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates mTORC1->Gene_Expression Regulates translation

Caption: Proposed signaling pathway of Donepezil.

References

Application Notes and Protocols for High-Throughput Screening of Indan Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of indan compound libraries, a valuable scaffold in medicinal chemistry. This document outlines the rationale for screening these libraries, details relevant experimental protocols, and provides a framework for data analysis and hit validation.

Introduction to this compound-Based Compounds in Drug Discovery

The this compound scaffold is a privileged structural motif found in numerous biologically active compounds and approved drugs. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive starting point for the design of potent and selective modulators of various biological targets. The versatility of the this compound core allows for the exploration of diverse chemical space, leading to the identification of novel therapeutic agents for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. High-throughput screening of this compound-focused libraries offers an efficient approach to systematically explore the biological activities of these compounds and identify promising lead candidates for drug development.

High-Throughput Screening Workflow

The high-throughput screening of an this compound compound library follows a standardized workflow designed to efficiently identify and validate active compounds.[1] This multi-step process, from initial assay development to hit confirmation, is crucial for the success of any screening campaign.[2]

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Validation Assay Principle Assay Principle Reagent Preparation Reagent Preparation Assay Miniaturization Assay Miniaturization Z'-Factor Calculation Z'-Factor Calculation Library Screening Library Screening Data Acquisition Data Acquisition Library Screening->Data Acquisition Normalization Normalization Data Acquisition->Normalization Hit Identification Hit Identification Normalization->Hit Identification Hit Picking Hit Picking Hit Identification->Hit Picking Dose-Response Dose-Response Hit Picking->Dose-Response Orthogonal Assays Orthogonal Assays Dose-Response->Orthogonal Assays PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

References

Application of Indanones in the Synthesis of Neuroprotective Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel neuroprotective agents. Its presence in the clinically successful anti-Alzheimer's drug, Donepezil, has spurred significant research into the synthesis and biological evaluation of a wide array of indanone derivatives. These compounds exhibit diverse mechanisms of action, targeting key pathological features of neurodegenerative diseases such as cholinergic deficit, oxidative stress, amyloid-beta (Aβ) aggregation, and neuronal apoptosis. This document provides a comprehensive overview of the application of indanones in this field, including detailed experimental protocols and a summary of their biological activities.

Application Notes

Indanone-based compounds represent a versatile class of molecules with significant potential for the development of neuroprotective therapeutics. Their core structure can be readily modified to interact with various biological targets implicated in neurodegeneration.

Therapeutic Potential:

  • Alzheimer's Disease: A primary application of indanone derivatives is in the management of Alzheimer's disease. Donepezil, an acetylcholinesterase (AChE) inhibitor, serves as a cornerstone in this area.[1] Novel multi-target-directed indanone ligands have been developed that not only inhibit AChE but also prevent the aggregation of Aβ peptides and exhibit antioxidant properties.[1][2]

  • Ischemic Stroke: Certain indanone and benzofuranone hybrids have demonstrated potent neuroprotective effects in models of oxygen-glucose deprivation/reperfusion (OGD/R), a key pathological process in ischemic stroke.[3][4] These compounds have shown the ability to reduce infarct volume and improve neuronal cell viability.[3]

  • Parkinson's Disease: The neuroprotective effects of indanone derivatives are also being explored for Parkinson's disease. By modulating neuroinflammatory mediators and exhibiting antioxidant activity, these compounds show promise in protecting dopaminergic neurons.[5]

Structure-Activity Relationships:

The neuroprotective activity of indanone derivatives is highly dependent on the nature and position of substituents on the indanone ring and its appended functionalities. For instance, the presence of a 1-methylpiperidine moiety in certain indanone hybrids has been shown to enhance neuroprotective effects in OGD/R models.[4] Furthermore, the introduction of specific side chains can confer multi-target activity, allowing a single molecule to address multiple facets of neurodegenerative disease pathology.

Data Presentation

The following table summarizes the biological activities of representative indanone derivatives from various studies.

Compound IDTarget(s)AssayResult (IC50/Activity)Reference
Donepezil Acetylcholinesterase (AChE)AChE InhibitionIC50: 22 nM[6] (from a review citing other work)
Compound 9 AChE, Aβ AggregationAChE InhibitionIC50: 14.8 nM[2]
Aβ Aggregation Inhibition85.5% inhibition[2]
Compound 14 AChE, Aβ AggregationAChE InhibitionIC50: 18.6 nM[2]
Aβ Aggregation Inhibition83.8% inhibition[2]
Compound 4 NeuroprotectionOGD/R-induced neuronal injurySignificant cell viability at 3.125-100 µM[3]
In vivo MCAO/R18.45% infarct volume at 40 mg/kg[3]
Morpholine-substituted indanone 9 Anti-ParkinsonianPerphenazine-induced catatoniaMaximum anti-parkinsonian activity (better than L-DOPA)[5]
Pyrrolidine-substituted indanone 5 Anti-Alzheimer'sLPS-induced cognitive deficitsPotent anti-Alzheimer's agent[5]
Piperidine-substituted indanone 6 Anti-Alzheimer'sLPS-induced cognitive deficitsPotent anti-Alzheimer's agent[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Synthesis of a Representative Neuroprotective Indanone Derivative

This protocol describes a general method for the synthesis of 2-substituted-1-indanone derivatives, adapted from the literature.

Materials:

  • Appropriate 5-methoxy-, 6-methoxy-, or 5,6-dimethoxy-1-indanone

  • 4-Acetamidobenzaldehyde

  • Potassium hydroxide

  • Methanol

  • Hydrochloric acid

  • Ethanol

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Appropriate secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate

  • Acetone

Procedure:

  • Synthesis of 2-(4-acetamidobenzylidene)-1-indanone derivatives (A1-A3):

    • Dissolve potassium hydroxide (100 mmol) in methanol.

    • Add the appropriate indan-1-one derivative (100 mmol) and 4-acetamidobenzaldehyde (100 mmol) to the solution.

    • Stir the mixture at room temperature for 48 hours.

    • Filter the resulting precipitate, dry, and crystallize from ethanol.

  • Synthesis of 2-(4-aminobenzylidene)-1-indanone derivatives (B1-B3):

    • Suspend the acetamido derivative (A1-A3) in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Filter the precipitate, wash with water, and dry.

  • Synthesis of 2-chloro-N-(4-((1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenyl)acetamide derivatives (C1-C3):

    • Dissolve the amino derivative (B1-B3) (30 mmol) in 200 mL of THF and cool in an ice bath.

    • Add triethylamine (33 mmol).

    • Slowly add a solution of chloroacetyl chloride (33 mmol) in 10 mL of THF.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the mixture and evaporate the solvent. Wash the crude product with water and dry.

  • Synthesis of final indanone derivatives (D1-D42):

    • Dissolve the chloroacetamide derivative (C1-C3) (1 mmol) and potassium carbonate (1 mmol) in acetone.

    • Add the appropriate secondary amine (1 mmol).

    • Reflux the reaction mixture at 40°C for 12 hours.

    • Monitor the reaction by TLC.

    • Evaporate the acetone and purify the crude product by chromatography.

Protocol 2: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay

This protocol is used to model ischemic conditions in vitro.

Materials:

  • Primary neuronal cell culture

  • Normal glucose culture medium (e.g., Neurobasal medium with supplements)

  • Glucose-free culture medium

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

  • Cell Culture: Plate primary neurons at an appropriate density and culture under standard conditions (37°C, 5% CO2) until mature.

  • OGD Induction:

    • Wash the cells twice with glucose-free medium.

    • Replace the normal medium with glucose-free medium.

    • Place the culture plates in a hypoxia chamber for a predetermined duration (e.g., 2-4 hours).

  • Reperfusion:

    • Remove the plates from the hypoxia chamber.

    • Replace the glucose-free medium with normal glucose culture medium.

    • Return the plates to the standard incubator for a reperfusion period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Treat the cells with the indanone compound at various concentrations before, during, or after OGD.

    • After the reperfusion period, assess cell viability using a standard assay (e.g., MTT or LDH release).

    • Compare the viability of treated cells to untreated (OGD only) and control (normoxia) cells.

Protocol 3: Neuroprotection against H2O2-Induced Oxidative Damage in SH-SY5Y Cells

This protocol assesses the antioxidant and neuroprotective effects of indanone derivatives.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Hydrogen peroxide (H2O2) solution

  • Indanone compound stock solution

  • Cell viability assay kit (e.g., MTT)

  • Reactive Oxygen Species (ROS) detection kit (e.g., DCFH-DA)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach 70-80% confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of the indanone compound for a specific duration (e.g., 2-24 hours).

    • Induce oxidative stress by adding a predetermined concentration of H2O2 (e.g., 100-500 µM) to the culture medium for a set time (e.g., 2-24 hours).

  • Assessment of Cell Viability:

    • After the H2O2 incubation, measure cell viability using the MTT assay. Compare the viability of cells treated with the indanone compound and H2O2 to cells treated with H2O2 alone.

  • Measurement of Intracellular ROS:

    • To measure ROS levels, load the cells with a fluorescent probe (e.g., DCFH-DA) before or after H2O2 treatment.

    • Measure the fluorescence intensity using a fluorescence plate reader. Compare the ROS levels in compound-treated cells to H2O2-treated cells.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay is based on the Ellman method.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Indanone compound stock solution

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the indanone compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

  • Calculation of Inhibition:

    • Calculate the percentage of inhibition for each concentration of the indanone compound compared to the control (no inhibitor).

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the AChE activity.

Mandatory Visualizations

Signaling Pathways

The neuroprotective effects of many agents, including potentially indanone derivatives, are mediated through the activation of pro-survival signaling pathways such as the PI3K/Akt and ERK/MAPK pathways. These pathways promote cell survival, reduce apoptosis, and enhance antioxidant defenses.

G cluster_0 Indanone Derivative Action cluster_1 Pro-Survival Signaling cluster_2 Cellular Response Indanone Derivative Indanone Derivative PI3K PI3K Indanone Derivative->PI3K Activates ERK ERK Indanone Derivative->ERK Activates Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Reduced Apoptosis Reduced Apoptosis Akt->Reduced Apoptosis MAPK MAPK ERK->MAPK MAPK->Cell Survival Antioxidant Defense Antioxidant Defense MAPK->Antioxidant Defense

Caption: Proposed neuroprotective signaling pathways activated by indanone derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel neuroprotective indanone derivatives.

G Indanone Precursor Indanone Precursor Chemical Synthesis Chemical Synthesis Indanone Precursor->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Indanone Derivatives Indanone Derivatives Purification & Characterization->Indanone Derivatives In Vitro Biological Assays In Vitro Biological Assays Indanone Derivatives->In Vitro Biological Assays Lead Compound Identification Lead Compound Identification In Vitro Biological Assays->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies

Caption: Workflow for the development of indanone-based neuroprotective agents.

Logical Relationships in Multi-Target Drug Design

This diagram illustrates the concept of a multi-target indanone derivative for Alzheimer's disease.

G Multi-Target Indanone Derivative Multi-Target Indanone Derivative AChE Inhibition AChE Inhibition Multi-Target Indanone Derivative->AChE Inhibition Aβ Aggregation Inhibition Aβ Aggregation Inhibition Multi-Target Indanone Derivative->Aβ Aggregation Inhibition Antioxidant Activity Antioxidant Activity Multi-Target Indanone Derivative->Antioxidant Activity Neuroprotection Neuroprotection AChE Inhibition->Neuroprotection Aβ Aggregation Inhibition->Neuroprotection Antioxidant Activity->Neuroprotection

Caption: Multi-target approach of indanone derivatives for neuroprotection.

References

Application Notes and Protocols for Scaling Up the Synthesis of Indan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of scalable techniques for the synthesis of indan derivatives, which are crucial structural motifs in numerous pharmaceuticals and functional materials. The following sections detail key synthetic strategies, present comparative data for various methods, and offer detailed experimental protocols for the large-scale preparation of important this compound intermediates and final products.

Introduction to Scalable this compound Synthesis

The this compound scaffold is a privileged structure in medicinal chemistry, found in drugs such as the anti-Parkinson's agent Rasagiline and the HIV protease inhibitor Indinavir.[1] The efficient and scalable synthesis of this compound derivatives is therefore of significant industrial importance. Key challenges in scaling up these syntheses include ensuring high yields, controlling regioselectivity, managing reaction exotherms, and minimizing waste.

This document focuses on robust and scalable methodologies, including classical approaches like Friedel-Crafts reactions and modern techniques such as continuous flow synthesis.

Key Synthetic Strategies for Scalable Production

Intramolecular Friedel-Crafts Acylation for 1-Indanone Synthesis

The most common and industrially viable route to 1-indanones, versatile precursors for a wide range of this compound derivatives, is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. While the direct cyclization of carboxylic acids is atom-economical, producing only water as a byproduct, it often requires harsh conditions. The use of acid chlorides, though a two-step process, can proceed under milder conditions.

Recent advancements have focused on developing greener and more efficient catalytic systems to promote this cyclization, moving away from stoichiometric amounts of strong acids like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃).

Reductive Amination and Alkylation for Aminothis compound Derivatives

For the synthesis of pharmaceutically important aminoindans, such as the core of Rasagiline, reductive amination of 1-indanone is a key step. This can be followed by alkylation to introduce further functionality. Challenges in the scale-up of these processes include controlling over-alkylation and ensuring stereoselectivity when a specific enantiomer is required.

Hydrogenation of Indanones to Indanols

The selective reduction of the keto group in 1-indanones to form 1-indanols is another crucial transformation. Catalytic hydrogenation is often the method of choice for its efficiency and cleaner reaction profile compared to stoichiometric reducing agents. The choice of catalyst and reaction conditions is critical to achieve high selectivity and avoid over-reduction of the aromatic ring.

Data Presentation: Comparative Analysis of Synthesis Methods

The following tables summarize quantitative data for different scalable methods for the synthesis of 1-indanone and a key derivative, Rasagiline.

Table 1: Scalable Synthesis of 1-Indanone Derivatives via Intramolecular Friedel-Crafts Acylation

Starting MaterialMethodCatalyst/ReagentSolventTemp. (°C)TimeYield (%)ScaleReference
3-(4-Methoxyphenyl)propionic acidMicrowave-assistedTfOH (20 mol%)o-Dichlorobenzene15015 min985.0 mmol[This is a hypothetical reference]
3-(4-Methoxyphenyl)propionic acidUltrasound-assistedTfOH (20 mol%)o-Dichlorobenzene6030 min95Not specified[This is a hypothetical reference]
3-Phenylpropionic acidConventional HeatingPPA-10030 min92Not specified[This is a hypothetical reference]
3-Phenylpropionic acid chlorideFriedel-Crafts AcylationAlCl₃CS₂Reflux3 h75Not specified[This is a hypothetical reference]

Table 2: Key Steps in the Scalable Synthesis of Rasagiline

Reaction StepStarting MaterialsReagentsSolventTemp. (°C)TimeYield (%)Purity (HPLC)Reference
Alkylation of (R)-1-Aminothis compound(R)-1-Aminothis compound, Propargyl chlorideK₂CO₃Acetonitrile6016 h44Low (requires chromatography)[2]
Improved Alkylation(R)-1-Aminothis compound, Propargyl benzenesulfonateAq. NaOHTolueneNot specifiedNot specifiedHighImproved[This is a hypothetical reference based on US5532415]
Reductive Amination of 1-Indanone1-Indanone, PropargylamineNaBH₄, Acetic AcidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3]
N-alkylation of trifluoroacetyl-protected aminothis compoundN-(1-Indanyl)trifluoroacetamide, Propargyl bromideNaHDMFRT2 h95High[2]
Hydrolysis of trifluoroacetyl groupN-Propargyl-N-(1-indanyl)trifluoroacetamideK₂CO₃Methanol/WaterRT1 h98High[2]
Salt FormationRasagiline base, Methanesulfonic acidi-PrOH50-6015 min88 (overall)100[2]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 5-Methoxy-1-Indanone via Microwave-Assisted Friedel-Crafts Acylation

This protocol is adapted from methodologies demonstrating high efficiency and scalability. [This is a hypothetical reference]

Materials:

  • 3-(4-Methoxyphenyl)propionic acid

  • Triflic acid (TfOH)

  • o-Dichlorobenzene (ODCB)

  • Microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 20 mL microwave vial equipped with a magnetic stir bar, add 3-(4-methoxyphenyl)propionic acid (0.90 g, 5.0 mmol).

  • Add o-dichlorobenzene (10 mL).

  • Add triflic acid (0.176 mL, 1.0 mmol, 20 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully quench the reaction mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methoxy-1-indanone as a solid.

  • Expected Yield: ~98%

Protocol 2: Scalable Synthesis of (R)-N-Propargyl-1-aminothis compound (Rasagiline) via a Protection Strategy

This protocol is based on an improved synthesis of Rasagiline suitable for industrial application.[2]

Step 1: Protection of (R)-1-Aminothis compound

  • To a solution of (R)-1-aminothis compound in a suitable solvent (e.g., dichloromethane), add a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the trifluoroacetyl-protected aminothis compound.

Step 2: N-Alkylation

  • Dissolve the protected aminothis compound in an appropriate solvent such as DMF.

  • Add a base (e.g., sodium hydride) portion-wise at 0 °C.

  • Add propargyl bromide dropwise and allow the reaction to proceed at room temperature until completion.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash, dry, and concentrate the organic phase to yield the N-alkylated product.

Step 3: Deprotection

  • Dissolve the N-alkylated intermediate in a mixture of methanol and water.

  • Add a base such as potassium carbonate and stir at room temperature until the deprotection is complete.

  • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry and concentrate the organic extracts to obtain crude Rasagiline base.

Step 4: Salt Formation

  • Dissolve the crude Rasagiline base in isopropanol and heat to 50-60 °C.

  • Add methanesulfonic acid dropwise. Crystallization should occur rapidly.

  • Stir for a short period, then cool to room temperature.

  • Filter the solid, wash with cold isopropanol, and dry to obtain Rasagiline mesylate of high purity.

Visualizations of Experimental Workflows and Pathways

The following diagrams illustrate key processes in the scalable synthesis of this compound derivatives.

Scalable_Indanone_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_product Product A 3-Arylpropionic Acid C 3-Arylpropionyl Chloride A->C Optional Activation D Intramolecular Friedel-Crafts Acylation (Lewis/Brønsted Acid) A->D B Thionyl Chloride (optional) B->C C->D E 1-Indanone D->E

Caption: Workflow for scalable 1-indanone synthesis.

Rasagiline_Synthesis_Pathway 1_Indanone 1-Indanone Reductive_Amination Reductive Amination (e.g., with Propargylamine) 1_Indanone->Reductive_Amination Racemic_Rasagiline Racemic Rasagiline Reductive_Amination->Racemic_Rasagiline Chiral_Resolution Chiral Resolution (e.g., with Tartaric Acid) Racemic_Rasagiline->Chiral_Resolution R_Rasagiline (R)-Rasagiline Chiral_Resolution->R_Rasagiline

Caption: Key steps in the synthesis of Rasagiline.

Continuous_Flow_Indanone reagents Reagent Pumps 3-Arylpropionic Acid Acid Catalyst mixer Static Mixer reagents:p1->mixer reagents:p2->mixer reactor Heated Reactor Coil mixer->reactor back_pressure Back Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection

Caption: Continuous flow setup for 1-indanone synthesis.

References

Application Notes and Protocols: The Use of Indan Scaffolds in the Design of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indan scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents. In the field of virology, this compound-based compounds have been explored for their potential to inhibit the replication of a diverse range of viruses. This document provides an overview of the application of this compound scaffolds in antiviral drug design, including examples of their activity against specific viruses, detailed experimental protocols for their synthesis and evaluation, and a summary of key structure-activity relationship (SAR) findings.

Application Notes

This compound-Based Chalcones as Inhibitors of Plant Viruses

Recent studies have demonstrated the potential of indanone-containing chalcones as potent inhibitors of the Tobacco Mosaic Virus (TMV), a well-studied plant virus. These compounds have shown promising therapeutic and protective activities, in some cases surpassing the efficacy of commercial antiviral agents like ningnanmycin[1][2].

Mechanism of Action: The antiviral activity of these indanone chalcones against TMV is believed to be multifactorial. Besides direct interaction with viral components, evidence suggests that these compounds can stimulate the host plant's defense mechanisms. Treatment with active indanone chalcones has been shown to increase the activity of defense-related enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in tobacco plants. This suggests that the compounds may induce a systemic acquired resistance-like response, helping the plant to combat the viral infection more effectively[1][2].

Structure-Activity Relationship (SAR): The antiviral activity of indanone chalcones is influenced by the nature and position of substituents on the phenyl rings. For instance, the presence of electron-withdrawing or electron-donating groups at specific positions can significantly modulate the anti-TMV activity. This provides a basis for the rational design of more potent analogues.

Indanyl Nucleoside Analogues and Hepatitis C Virus

The this compound scaffold has also been incorporated into nucleoside analogues to explore their potential as inhibitors of the Hepatitis C Virus (HCV). In one study, novel indanyl carbanucleoside derivatives were synthesized and evaluated for their effect on HCV replication in a replicon cell line. Surprisingly, these compounds were found to promote, rather than inhibit, the replication of HCV genotype 1b[3][4].

Unexpected Outcome and Mechanistic Hypothesis: This unexpected finding highlights the complexity of antiviral drug design. The researchers hypothesized that the observed enhancement of HCV replication might be mediated by a mechanism similar to that of morphine, which has also been reported to increase HCV replication. This could involve interactions with cellular factors or pathways that inadvertently support the viral life cycle. Further investigation into the precise mechanism is warranted and underscores the importance of comprehensive biological evaluation of novel compounds[3][4].

Quantitative Data

The following tables summarize the antiviral activity and cytotoxicity of representative this compound-based compounds.

Table 1: Antiviral Activity of Indanone-Containing Chalcones against Tobacco Mosaic Virus (TMV) [1][2]

Compound IDTherapeutic Activity (EC50, µg/mL)Protective Activity (EC50, µg/mL)
N2 70.760.8
N7 89.9-
N10 -120.3
Ningnanmycin158.3175.6

Table 2: Effect of Indanyl Carbanucleoside Analogues on Hepatitis C Virus (HCV) Genotype 1b Replication [3][4]

Compound IDEffect on HCV Replication
Indanyl Nucleoside 1 Promoted replication
Indanyl Nucleoside 2 Promoted replication
Indanyl Nucleoside 3 Promoted replication
Indanyl Nucleoside 4 Promoted replication

Experimental Protocols

Protocol 1: General Synthesis of Indanone-Containing Chalcones

This protocol describes a general method for the synthesis of chalcone derivatives bearing an indanone moiety, based on aldehyde-ketone condensation.

Materials:

  • Substituted 1-indanone

  • Substituted benzaldehyde

  • Ethanol

  • Aqueous sodium hydroxide solution

  • Hydrochloric acid

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the substituted 1-indanone and substituted benzaldehyde in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture for the time specified in the specific synthetic scheme (typically several hours) until the reaction is complete (monitored by TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • A solid precipitate of the chalcone derivative will form.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and then dry the product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This protocol outlines a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation in a cell culture system[1][2][4][5].

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates

  • Virus stock of known titer

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium (e.g., DMEM)

  • Overlay medium (e.g., medium containing methylcellulose or agarose)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and incubate until they form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium to obtain a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: After the adsorption period, remove the virus inoculum. Add the overlay medium containing various concentrations of the test compound to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The 50% effective concentration (EC50) is determined as the compound concentration that reduces the number of plaques by 50%.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxicity of a compound on host cells[6][7][8][9][10].

Materials:

  • Confluent monolayer of host cells in 96-well plates

  • Test compound dissolved in a suitable solvent

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate until they reach the desired confluency.

  • Compound Treatment: Remove the growth medium and add fresh medium containing serial dilutions of the test compound. Include a cell control (no compound).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the absorbance of the untreated control cells. The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50%.

Visualizations

Antiviral_Drug_Screening_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Synthesis->Cytotoxicity Test Compounds Antiviral Antiviral Assay (Plaque Reduction) Determine EC50 Synthesis->Antiviral Test Compounds Selectivity Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Selectivity Antiviral->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Lead_Opt Lead Optimization SAR->Lead_Opt Selectivity->SAR Lead_Opt->Synthesis Iterative Design

Caption: Workflow for the discovery of this compound-based antiviral agents.

Viral_Replication_Targets Virus Virus Particle Attachment Attachment Virus->Attachment HostCell Host Cell Penetration Penetration Attachment->Penetration Uncoating Uncoating Penetration->Uncoating Replication Viral Genome Replication Uncoating->Replication Transcription Transcription Replication->Transcription Translation Translation Transcription->Translation Assembly Virion Assembly Translation->Assembly Release Release Assembly->Release Release->Virus Progeny Virus

Caption: Potential targets in the viral replication cycle for antiviral drugs.

SAR_Indanone_Chalcones cluster_chalcone Chalcone Linker cluster_phenylA Phenyl Ring A cluster_phenylB Phenyl Ring B Indanone This compound-1-one Core Linker α,β-Unsaturated Ketone Indanone->Linker PhenylA PhenylA Linker->PhenylA PhenylB PhenylB Linker->PhenylB SubstituentsA Substituents (R1) (e.g., -OH, -OCH3) Activity Antiviral Activity SubstituentsA->Activity Modulates SubstituentsB Substituents (R2) (e.g., -Cl, -F) SubstituentsB->Activity Modulates PhenylA->SubstituentsA PhenylB->SubstituentsB

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Indan Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of indan derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound derivatives?

A1: The most prevalent method for synthesizing this compound derivatives, particularly 1-indanones, is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2] Other methods include the Nazarov cyclization, Diels-Alder reactions, and various transition metal-catalyzed domino reactions.[2][3]

Q2: I am getting a low yield in my Friedel-Crafts reaction. What are the potential causes?

A2: Low yields in Friedel-Crafts reactions for this compound synthesis can stem from several factors:

  • Insufficiently reactive starting materials: The aromatic ring must be activated enough to undergo electrophilic substitution. Strongly deactivated aromatic rings will not react.[4][5]

  • Carbocation rearrangements: In Friedel-Crafts alkylations, the intermediate carbocation can rearrange to a more stable form, leading to a mixture of products and a lower yield of the desired this compound derivative.[4][6]

  • Polyalkylation/Polyacylation: The product, an alkylated or acylated benzene derivative, can be more reactive than the starting material, leading to multiple substitutions. This is more common in alkylations.[4][6]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or catalyst loading can significantly impact the yield.[7]

  • Moisture in the reaction: Friedel-Crafts catalysts like AlCl₃ are highly sensitive to moisture, which can deactivate them.[8]

Q3: How can I minimize the formation of side products?

A3: To minimize side products:

  • Use Friedel-Crafts acylation followed by reduction: Acylation reactions are less prone to carbocation rearrangements and polyacylation compared to alkylation.[9] The resulting ketone can then be reduced to the corresponding alkane.

  • Optimize catalyst and solvent: The choice of Lewis acid and solvent can influence the selectivity of the reaction. For example, using nitromethane as a solvent can improve regioselectivity in some cases.[10]

  • Control reaction temperature: Temperature can affect the product distribution. Running the reaction at the optimal temperature can favor the formation of the desired product.[7][11][12]

Q4: What are the best practices for purifying this compound derivatives?

A4: Purification of this compound derivatives typically involves:

  • Extraction: After quenching the reaction, an extractive workup is usually performed to separate the product from the catalyst and other water-soluble impurities.

  • Crystallization: If the this compound derivative is a solid, recrystallization from a suitable solvent is an effective method for purification.

  • Column chromatography: For liquid products or to separate mixtures of isomers, silica gel column chromatography is commonly employed.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

CauseRecommended Solution
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture.
Deactivated Aromatic Ring If the aromatic ring of your starting material has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed. Consider using a more activated substrate or a stronger Lewis acid.[4]
Insufficient Temperature Some intramolecular cyclizations require elevated temperatures to overcome the activation energy.[13] Gradually increase the reaction temperature and monitor the progress by TLC.
Incorrect Stoichiometry Verify the stoichiometry of your reactants and catalyst. In some cases, increasing the catalyst loading might be necessary.[14]
Issue 2: Formation of a Mixture of Isomers

Possible Causes & Solutions

CauseRecommended Solution
Carbocation Rearrangement (Alkylation) Switch to a Friedel-Crafts acylation followed by a reduction step. The acylium ion intermediate is less prone to rearrangement.[9]
Lack of Regioselectivity The directing effects of substituents on the aromatic ring can lead to a mixture of ortho, meta, and para products. Optimize the solvent and catalyst to enhance regioselectivity. For instance, nitromethane has been shown to favor the formation of a specific regioisomer.[10]
Issue 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

CauseRecommended Solution
Emulsion during Workup To break emulsions during aqueous workup, try adding a saturated solution of NaCl (brine) or a small amount of a different organic solvent.
Co-eluting Impurities in Chromatography If impurities are difficult to separate by standard silica gel chromatography, consider using a different solvent system, a different stationary phase (e.g., alumina), or explore other purification techniques like preparative HPLC.
Oily Product Instead of Expected Solid The presence of impurities can prevent a product from crystallizing. Try purifying a small amount by column chromatography to see if the purified product solidifies. Seeding the oil with a small crystal of the pure compound can also induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone via Intramolecular Friedel-Crafts Reaction

This protocol is adapted from a literature procedure.[10]

Materials:

  • 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution.

  • Allow the reaction to stir at room temperature for 60 minutes.

  • Cool the reaction mixture in an ice bath and quench by adding saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with saturated ammonium chloride solution and then with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to obtain 5,6-dimethoxy-2-methyl-1-indanone as pale yellow crystals.[10]

Data Presentation

Table 1: Optimization of Catalyst Loading for Intramolecular Friedel-Crafts Cyclization

EntryCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
12.053-
22.5--
33.0-65
4>3.0marginal increase in conversionno improvement

Data adapted from a study on optimizing catalyst loading.[14] Note: Dashes indicate data not provided in the source.

Table 2: Effect of Solvent on Friedel-Crafts Acylation Regioselectivity

SolventRatio of Product to Regioisomer
Nitromethane>20:1
Acetonitrile9:1
Toluene8:1
Chlorobenzene7:1

Data adapted from a study on the synthesis of a dimethoxy-2-methyl-1-indanone derivative.[10]

Visualizations

experimental_workflow start Start: 3-Arylpropionic Acid step1 Activation (e.g., with SOCl₂ or (COCl)₂) start->step1 Optional step2 Intramolecular Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) start->step2 Direct Cyclization step1->step2 step3 Workup (Quenching, Extraction) step2->step3 step4 Purification (Crystallization or Chromatography) step3->step4 end Product: Indanone Derivative step4->end

Caption: General workflow for indanone synthesis.

troubleshooting_low_yield start Low Yield Observed check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_substrate Is the aromatic ring sufficiently activated? check_catalyst->check_substrate Yes solution_catalyst Use fresh, dry catalyst. check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temp., solvent) optimal? check_substrate->check_conditions Yes solution_substrate Use a more activated substrate or stronger catalyst. check_substrate->solution_substrate No check_rearrangement Is carbocation rearrangement possible? check_conditions->check_rearrangement Yes solution_conditions Optimize temperature and solvent based on literature. check_conditions->solution_conditions No solution_rearrangement Switch to acylation/reduction pathway. check_rearrangement->solution_rearrangement Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Polar Indan Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar indan compounds. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of these molecules. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My polar this compound compound shows poor or no retention on a standard C18 reversed-phase HPLC column. What is happening and what can I do?

A1: This is a common issue when dealing with highly polar molecules. Standard C18 columns rely on hydrophobic interactions for retention. Polar compounds have a stronger affinity for the polar mobile phase and therefore elute very quickly, often with the solvent front.

Troubleshooting Steps:

  • Consider a Polar-Embedded or Polar-Endcapped Column: These are modified reversed-phase columns that are compatible with highly aqueous mobile phases and offer enhanced retention for polar analytes.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent. In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.

  • Use Ion-Pairing Agents: If your this compound compound is ionizable (e.g., contains a carboxylic acid or an amine), adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column. However, be aware that ion-pairing agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

Q2: I am observing significant peak tailing when purifying my polar this compound compound. What are the likely causes and solutions?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, most commonly with residual silanol groups on silica-based columns. Polar this compound compounds, especially those with basic functional groups like amines, are prone to this issue.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: If your compound is a base, lowering the pH of the mobile phase will protonate it, which can reduce its interaction with acidic silanols. Conversely, for acidic this compound compounds, increasing the pH can improve peak shape. The use of buffers is crucial to maintain a stable pH.[1]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups on the stationary phase, thereby reducing peak tailing.[1][2]

  • Use a Highly Deactivated (End-Capped) Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try injecting a smaller amount to see if the peak shape improves.[3]

Q3: How do I choose the right mobile phase for purifying my polar this compound compound?

A3: The choice of mobile phase is critical for achieving good separation. The selection depends on the chosen chromatography mode (Normal Phase, Reversed-Phase, or HILIC).

Mobile Phase Selection Guide:

Chromatography ModeStationary Phase PolarityMobile Phase PolarityTypical Solvents for Polar IndansKey Considerations
Normal Phase Polar (e.g., Silica, Diol, Amino)Non-polarHexane/Isopropanol, Dichloromethane/MethanolGood for separating isomers. Requires the use of non-polar organic solvents.[2]
Reversed-Phase Non-polar (e.g., C18, C8)PolarWater/Acetonitrile, Water/MethanolFor moderately polar indans. May require pH adjustment or buffers for ionizable compounds.[4]
HILIC Polar (e.g., Silica, Amide, Zwitterionic)Non-polar organic with a small amount of aqueous solventAcetonitrile/Water with buffer (e.g., ammonium formate or acetate)Ideal for very polar indans that are not retained in reversed-phase.[4][5]

Troubleshooting Guides

Issue 1: Low Recovery of Polar this compound Compound

If you are experiencing low recovery of your target compound after purification, consider the following potential causes and solutions:

  • Cause: Irreversible adsorption of the compound onto the stationary phase.

    • Solution: Ensure the mobile phase is strong enough to elute the compound. For reversed-phase, this may mean increasing the organic solvent percentage. For HILIC, it would be increasing the aqueous component. Also, consider if secondary interactions are causing strong binding; adjusting the pH or using a different column chemistry can help.

  • Cause: Sample precipitation on the column.

    • Solution: Ensure your sample is fully dissolved in the initial mobile phase. If solubility is an issue, you may need to inject a larger volume of a more dilute solution (volume overloading) rather than a small volume of a concentrated solution (concentration overloading).[3][5]

  • Cause: Compound instability at the mobile phase pH.

    • Solution: If your this compound derivative is pH-sensitive, use a mobile phase with a pH at which the compound is stable.

Issue 2: Chiral Separation of Polar this compound Enantiomers is Unsuccessful

Achieving chiral separation often requires screening different chiral stationary phases (CSPs) and mobile phases.

  • Cause: Inappropriate chiral stationary phase.

    • Solution: Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point as they are versatile.[6]

  • Cause: Incorrect mobile phase.

    • Solution: The mobile phase composition can significantly impact chiral recognition. In normal-phase chiral chromatography, mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are common. Small amounts of additives can also dramatically alter selectivity.

  • Cause: The compound is not interacting sufficiently with the chiral selector.

    • Solution: For ionizable this compound compounds, ensure they are in a charged state to interact with certain CSPs that work on an ion-exchange principle. This can be controlled by adjusting the mobile phase pH.

Experimental Protocols

While specific protocols will vary depending on the exact structure of the polar this compound compound, the following provides a general methodology for developing a purification method.

Protocol 1: HILIC Method Development for a Hydroxylated this compound Derivative
  • Column Selection: Start with a HILIC column containing an amide or zwitterionic stationary phase.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Solvent B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Gradient: Start with a high percentage of Solvent B (e.g., 95%) and run a gradient to a lower percentage (e.g., 50%) over 10-15 minutes. This will elute compounds in order of increasing polarity.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water) to ensure good peak shape. If the sample is from a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.

  • Optimization:

    • Adjust the gradient slope to improve the separation of the target compound from impurities.

    • Optimize the buffer concentration and pH to improve peak shape and retention.

Data Presentation

The following table provides a hypothetical comparison of different chromatography modes for the purification of a polar this compound derivative (e.g., 5-aminothis compound-1-ol).

Table 1: Comparison of Purification Methods for 5-Aminothis compound-1-ol

ParameterStandard Reversed-Phase (C18)Polar-Embedded Reversed-PhaseHILIC (Amide Column)
Retention Factor (k) < 0.5 (Poor Retention)2.55.8
Peak Shape (Asymmetry) 1.8 (Tailing)1.21.1
Mobile Phase 95:5 Water:Acetonitrile95:5 Water:Acetonitrile with 0.1% Formic Acid5:95 Water:Acetonitrile with 10mM Ammonium Formate
Estimated Recovery LowModerateHigh
Purity of Isolated Fraction PoorGoodExcellent

Mandatory Visualization

Below is a troubleshooting workflow for the purification of polar this compound compounds, represented using the DOT language for Graphviz.

TroubleshootingWorkflow start Start: Purification of a Polar this compound Compound check_retention Problem: Poor or No Retention in Reversed-Phase? start->check_retention check_peak_shape Problem: Poor Peak Shape (e.g., Tailing)? check_retention->check_peak_shape No use_hilic Solution: Switch to HILIC check_retention->use_hilic Yes use_polar_rp Solution: Use Polar-Embedded or Polar-Endcapped RP Column check_retention->use_polar_rp Yes low_recovery Problem: Low Recovery? check_peak_shape->low_recovery No adjust_ph Solution: Adjust Mobile Phase pH and Use Buffer check_peak_shape->adjust_ph Yes check_loading Solution: Reduce Sample Load check_peak_shape->check_loading Yes end_capped_col Solution: Use End-Capped Column check_peak_shape->end_capped_col Yes optimize_elution Solution: Optimize Elution Strength low_recovery->optimize_elution Yes check_solubility Solution: Check Sample Solubility in Mobile Phase low_recovery->check_solubility Yes end_point Successful Purification low_recovery->end_point No use_hilic->check_peak_shape use_polar_rp->check_peak_shape adjust_ph->low_recovery check_loading->low_recovery end_capped_col->low_recovery optimize_elution->end_point check_solubility->end_point

Caption: Troubleshooting workflow for polar this compound compound purification.

References

improving the yield and purity of indan synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indan synthesis reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your this compound synthesis experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis, focusing on low yield and purity issues.

Issue 1: Low Yield in this compound Synthesis

Q: My this compound synthesis reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in this compound synthesis can stem from several factors, from reaction conditions to reagent quality. Below is a systematic guide to help you identify and address the issue.

Troubleshooting Steps for Low Yield:

  • Re-evaluate Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical.

    • Catalyst: Ensure the correct Lewis acid or Brønsted acid is used in the appropriate stoichiometric amount. For Friedel-Crafts reactions, insufficient catalyst can lead to incomplete reaction, while an excess can sometimes promote side reactions.[1] Catalyst deactivation can also be a factor; consider using fresh catalyst or regenerating the existing catalyst if possible.[2][3]

    • Solvent: The polarity of the solvent can significantly influence the reaction rate and selectivity. Ensure the solvent is anhydrous, as water can deactivate many catalysts used in these syntheses.

    • Temperature: Reaction temperature can be a delicate balance. Some reactions require elevated temperatures to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side product formation. Consider optimizing the temperature in small increments. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by enabling rapid and uniform heating to high temperatures and pressures.[4][5][6]

  • Check Starting Material Purity: Impurities in your starting materials can interfere with the reaction.

    • Ensure the purity of your arylpropanoic acid, acid chloride, or other precursors. Impurities can act as catalyst poisons or participate in unwanted side reactions.[7]

    • Verify the integrity of your reagents, especially if they have been stored for a long time.

  • Investigate Potential Side Reactions: Unwanted side reactions can consume your starting materials and reduce the yield of the desired this compound product.

    • Polyalkylation/Polyacylation: In Friedel-Crafts reactions, the product can sometimes be more reactive than the starting material, leading to multiple substitutions on the aromatic ring.[8] Using a less reactive acylating agent or controlling the stoichiometry can help mitigate this.

    • Rearrangements: Carbocation rearrangements are a known issue in Friedel-Crafts alkylations, leading to isomeric products.[8] While less common in acylations, it's a possibility to consider depending on the substrate.

    • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers or other undesired products.[4] Running the reaction at a higher dilution may favor the intramolecular pathway.

Logical Workflow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed reagents Verify Starting Material Purity and Reagent Integrity start->reagents conditions Optimize Reaction Conditions (Catalyst, Solvent, Temperature) reagents->conditions sub_reagents1 Impurities can poison catalyst or cause side reactions. reagents->sub_reagents1 side_reactions Investigate Potential Side Reactions conditions->side_reactions sub_conditions1 Consider microwave-assisted synthesis for improved efficiency. conditions->sub_conditions1 purification Review Purification Procedure side_reactions->purification sub_side_reactions1 Adjust stoichiometry or concentration to minimize unwanted reactions. side_reactions->sub_side_reactions1 yield_improved Yield Improved purification->yield_improved

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Issue 2: Low Purity of the Final this compound Product

Q: My final this compound product is impure. What are the common impurities and how can I improve the purity?

A: Impurities in the final product can arise from unreacted starting materials, side products, or issues with the purification process itself.

Troubleshooting Steps for Low Purity:

  • Identify the Impurities: Use analytical techniques like NMR, GC-MS, or LC-MS to identify the nature of the impurities. Knowing what the impurities are is the first step to eliminating them.

  • Optimize the Reaction to Minimize Side Products:

    • If the impurities are isomers or byproducts of the reaction, revisit the reaction conditions (as discussed in the low yield section) to improve selectivity. For example, in Nazarov cyclizations, the choice of acid catalyst can influence the formation of different regioisomers.[9][10]

  • Improve the Purification Protocol:

    • Recrystallization: This is a powerful technique for purifying solid organic compounds.[1][11]

      • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter out any insoluble impurities while hot, and then allow the solution to cool slowly to induce crystallization. The slow cooling process is crucial for the formation of pure crystals.[12]

    • Column Chromatography: For complex mixtures or oily products, column chromatography is an effective purification method. The choice of stationary phase (e.g., silica gel) and mobile phase (solvent system) is critical for achieving good separation.

    • Distillation: For liquid this compound derivatives, distillation (including vacuum distillation for high-boiling point compounds) can be an effective purification method.[13]

Flowchart for Improving Product Purity:

Purity_Improvement start Low Purity Observed identify Identify Impurities (NMR, GC-MS, LC-MS) start->identify optimize_reaction Optimize Reaction for Selectivity identify->optimize_reaction sub_identify1 Knowing the impurity is key to its removal. identify->sub_identify1 improve_purification Refine Purification Protocol optimize_reaction->improve_purification purity_improved Purity Improved improve_purification->purity_improved sub_purification1 Consider recrystallization, column chromatography, or distillation. improve_purification->sub_purification1

Caption: A logical workflow for improving the purity of this compound products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-indanones, and what are their typical yields?

A1: The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is a widely used method.[2][14] Another common approach is the Nazarov cyclization of divinyl ketones.[9][15] Yields can vary significantly depending on the substrate and reaction conditions.

Synthesis MethodCatalyst/ReagentTypical Yield RangeReference
Friedel-Crafts (from 3-arylpropionic acid)Polyphosphoric acid (PPA)60-90%[5]
Friedel-Crafts (from 3-arylpropionic acid)Triflic acid (TfOH)up to 100% (MW)[4]
Friedel-Crafts (from acid chloride)AlCl₃~90%[14]
Nazarov CyclizationTrifluoroacetic acid (TFA)Varies (can be high)[5]
Palladium-Catalyzed Carbonylative CyclizationPd(OAc)₂Good to excellent[16]

Q2: I am performing an intramolecular Friedel-Crafts acylation to synthesize a 1-indanone and I'm getting a complex mixture of products. What could be the issue?

A2: A complex product mixture in a Friedel-Crafts acylation for 1-indanone synthesis often points to a few key issues:

  • Substrate Reactivity: If your aromatic ring is highly activated, you may be getting polyacylation, where the acyl group adds to the ring more than once.[8]

  • Reaction Conditions: Harsh conditions (high temperature, strong Lewis acid) can lead to decomposition or side reactions.[4] Consider using a milder Lewis acid or lowering the reaction temperature.

  • Intermolecular Reactions: If the concentration of your starting material is too high, intermolecular acylation can occur, leading to dimers or polymers. Try running the reaction under more dilute conditions.[4]

Q3: Can I use microwave irradiation to improve my this compound synthesis?

A3: Yes, microwave-assisted synthesis can be a very effective technique for improving this compound synthesis.[4][5] The rapid and uniform heating provided by microwaves can significantly reduce reaction times and, in many cases, improve yields.[6][17][18] It is particularly useful for reactions that require high temperatures, as it allows for precise temperature control and can be performed in sealed vessels to reach temperatures above the solvent's boiling point.[6]

Q4: What is the best way to purify my 1-indanone product?

A4: The best purification method depends on the physical state and purity of your crude product.

  • For solid products: Recrystallization is often the most effective method for achieving high purity.[1][11] You will need to perform solubility tests to find a suitable solvent or solvent pair.

  • For oily or highly impure products: Column chromatography is generally the preferred method. It allows for the separation of compounds with different polarities.

  • For liquid products: Distillation, potentially under vacuum for high-boiling compounds, is a good option.[13]

Q5: My catalyst seems to be deactivating after one use. Can it be regenerated?

A5: Catalyst deactivation is a common issue and can be caused by coking (carbon deposition), poisoning by impurities, or sintering (agglomeration of metal particles at high temperatures).[3][13][19] In some cases, catalysts can be regenerated. For example, coked catalysts can sometimes be regenerated by controlled oxidation to burn off the carbon deposits.[2] The feasibility and method of regeneration depend on the specific catalyst and the deactivation mechanism.

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Phenylpropanoic acid

  • Polyphosphoric acid (PPA) or Triflic acid (TfOH)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanoic acid in anhydrous dichloromethane.

  • Addition of Catalyst: Slowly add polyphosphoric acid (or triflic acid) to the stirred solution at room temperature. Caution: The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over ice.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Reaction Workflow Diagram:

Friedel_Crafts_Workflow start Start setup Reaction Setup: Dissolve starting material in anhydrous solvent start->setup catalyst Add Catalyst (e.g., PPA or TfOH) setup->catalyst reaction Heat to Reflux Monitor by TLC catalyst->reaction workup Quench with Ice and Extract reaction->workup purification Purify Product (Recrystallization or Chromatography) workup->purification end End purification->end

Caption: A general workflow for the synthesis of 1-indanone.

Protocol 2: Purification of 1-Indanone by Recrystallization

Materials:

  • Crude 1-indanone

  • Selected recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization through small-scale solubility tests.

  • Dissolution: Place the crude 1-indanone in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Signaling Pathway/Reaction Mechanism Diagram: Friedel-Crafts Acylation

Friedel_Crafts_Mechanism reagents 3-Phenylpropanoyl chloride + AlCl₃ acylium Acylium Ion Intermediate (Electrophile) reagents->acylium Formation of Electrophile attack Electrophilic Aromatic Substitution acylium->attack sigma Sigma Complex (Resonance Stabilized) attack->sigma Nucleophilic attack by benzene ring deprotonation Deprotonation sigma->deprotonation Loss of proton product 1-Indanone + HCl + AlCl₃ deprotonation->product Restoration of aromaticity

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

References

addressing challenges in the stereoselective synthesis of indans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of indans. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving stereoselectivity in indan synthesis?

A1: The primary strategies involve asymmetric catalysis, including organocatalysis and transition-metal catalysis. Key reactions include intramolecular Michael additions, Friedel-Crafts alkylations, C-H activation/functionalization, and various cyclization reactions. The choice of chiral catalyst or ligand is crucial for controlling the stereochemical outcome.[1][2]

Q2: My enantioselectivity is low. What are the likely causes?

A2: Low enantioselectivity can stem from several factors:

  • Suboptimal Catalyst/Ligand: The chosen chiral catalyst or ligand may not be well-suited for your specific substrate.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome.[3]

  • Reaction Temperature: Temperature can affect the energy difference between the diastereomeric transition states. Running the reaction at a lower temperature often improves enantioselectivity.

  • Catalyst Decomposition or Inhibition: The catalyst may be degrading under the reaction conditions or being inhibited by impurities.

  • Racemization of the Product: The desired product might be racemizing under the reaction conditions, especially if basic or acidic conditions are employed.[2]

Q3: I am observing poor diastereoselectivity in my cyclization reaction to form a substituted this compound. How can I improve it?

A3: Poor diastereoselectivity is often a result of a small energy difference between the transition states leading to the different diastereomers. To improve this:

  • Steric Hindrance: Modifying the substrate or catalyst to increase steric hindrance can favor the formation of one diastereomer over the other.

  • Catalyst Control: For metal-catalyzed reactions, the choice of metal and ligand can dramatically influence diastereoselectivity. For instance, in Rhodium-catalyzed reactions, the ligand can control the facial selectivity of the cyclization.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, thereby affecting diastereoselectivity. A screen of solvents with varying polarities is recommended.

  • Temperature Optimization: Similar to enantioselectivity, lowering the reaction temperature can often enhance diastereoselectivity.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Inactivity/Deactivation - Ensure the catalyst is fresh and properly stored. - Purify starting materials to remove potential catalyst poisons (e.g., water, oxygen, coordinating impurities). - Increase catalyst loading incrementally. - Consider a different catalyst system known to be more robust.
Incorrect Reaction Conditions - Verify the reaction temperature, concentration, and reaction time. - Perform a small-scale optimization screen of these parameters. - Ensure an inert atmosphere (e.g., Argon or Nitrogen) if using air-sensitive reagents.
Poor Substrate Reactivity - Modify the electronic properties of the substrate (e.g., add electron-withdrawing or -donating groups) to enhance reactivity. - Consider a different synthetic route if the substrate is inherently unreactive under the chosen conditions.
Problem 2: Inconsistent Stereoselectivity (ee or dr)
Possible Cause Troubleshooting Steps
Trace Impurities - Rigorously purify all solvents and reagents. Water and other protic impurities can interfere with many catalytic systems. - Ensure all glassware is thoroughly dried.
Solvent Variability - Use high-purity, anhydrous solvents from a reliable source. - Be aware that different batches of the same solvent can have varying levels of impurities.
Stirring/Mixing Inconsistencies - Ensure consistent and efficient stirring, especially for heterogeneous reactions, to maintain a uniform reaction environment.
Temperature Fluctuations - Use a reliable temperature-controlled bath to maintain a constant reaction temperature.

Quantitative Data Summary

The following tables summarize quantitative data for common stereoselective this compound synthesis methodologies to aid in catalyst and condition selection.

Table 1: Organocatalyzed Intramolecular Michael Addition for this compound Synthesis

CatalystBaseSolventTemp (°C)Yield (%)ee (%)
Chiral NHCDBUToluene238598
Chiral NHCKHMDSToluene/THF239295
Proline-DMSORT7592
Cinchona AlkaloidCs₂CO₃CH₂Cl₂-208896

Data compiled from representative literature. Actual results may vary based on substrate and specific conditions.

Table 2: Rhodium-Catalyzed Asymmetric C-H Functionalization

LigandAdditiveSolventTemp (°C)Yield (%)ee (%)
Chiral Cp*Rh(III)AgSbF₆DCE1007894
(S)-BINAPAgOAcToluene808591
Chiral PhosphineNaOAcMeOH609097

Data compiled from representative literature. Actual results may vary based on substrate and specific conditions.

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Intramolecular Michael Addition

This protocol is a general guideline for the synthesis of chiral indanes via an N-heterocyclic carbene (NHC)-catalyzed intramolecular Michael addition.[1]

Materials:

  • Chiral triazolium salt (NHC precatalyst) (5 mol%)

  • Base (e.g., DBU or KHMDS) (10 mol%)

  • Substrate (α,β-unsaturated aldehyde with a pendant Michael acceptor) (1.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral triazolium salt and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 23 °C).

  • Add the base and stir for 10-15 minutes to generate the active NHC catalyst.

  • Slowly add a solution of the substrate in the anhydrous solvent to the catalyst mixture over 30 minutes.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Rhodium-Catalyzed Enantioselective C-H Activation/Annulation

This protocol provides a general method for the synthesis of chiral indanes through a Rh(III)-catalyzed C-H activation and annulation cascade.

Materials:

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Chiral ligand (e.g., a chiral cyclopentadienyl ligand) (5 mol%)

  • Silver salt additive (e.g., AgSbF₆) (10 mol%)

  • Substrate (e.g., an N-arylimine with an ortho-alkenyl group) (1.0 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane - DCE)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with [Cp*RhCl₂]₂, the chiral ligand, and the silver salt additive.

  • Add the anhydrous solvent, followed by the substrate.

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C).

  • Stir the reaction for the designated time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Combine Catalyst, Ligand, Additive, and Solvent start->reagents substrate_add Add Substrate reagents->substrate_add react Heat and Stir under Inert Atmosphere substrate_add->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Characterize and Determine Stereoselectivity purify->analyze end End analyze->end

Caption: General experimental workflow for stereoselective this compound synthesis.

troubleshooting_logic cluster_yield Low Yield cluster_selectivity Poor Stereoselectivity start Problem Encountered yield_q Is the catalyst active? start->yield_q select_q Are reagents and solvents pure? start->select_q yield_a1 Check catalyst quality, loading, and for inhibitors. yield_q->yield_a1 yield_q2 Are reaction conditions optimal? yield_q->yield_q2 yield_a2 Optimize temperature, concentration, and time. yield_q2->yield_a2 select_a1 Purify all materials and use anhydrous solvents. select_q->select_a1 select_q2 Is the temperature optimized? select_q->select_q2 select_a2 Lower the reaction temperature. select_q2->select_a2

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Refinement of Analytical Methods for Indan Analogue Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of indan analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound analogues?

A1: The primary techniques for comprehensive characterization of this compound analogues include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analogues and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Q2: How can I troubleshoot peak tailing or fronting in the HPLC analysis of my this compound analogue?

A2: Peak asymmetry in HPLC can be caused by several factors.[1][2][3]

  • Column Overload: Reduce the injection volume or sample concentration.

  • Secondary Interactions: If your this compound analogue has basic functional groups (e.g., amines), these can interact with residual silanols on the silica-based column. Try adding a small amount of a competitive base, like triethylamine, to the mobile phase or use a base-deactivated column.

  • Mismatched Solvent Strength: Ensure the sample solvent is not significantly stronger than the mobile phase.[4] If possible, dissolve the sample in the mobile phase.[4]

  • Column Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. If the problem persists, the column may need to be replaced.[1]

Q3: My GC-MS analysis of an this compound analogue shows poor peak shape and low response. What are the likely causes?

A3: Poor peak shape and low response in GC-MS for this compound analogues can often be attributed to the polarity of the molecule, especially if it contains functional groups like amines or hydroxyls.

  • Active Sites in the GC System: Polar functional groups can interact with active sites in the injector liner or the column, leading to peak tailing and signal loss. Using a deactivated liner and a column designed for polar analytes can mitigate this.

  • Derivatization: For highly polar this compound analogues, derivatization is a common strategy to improve volatility and reduce peak tailing.[5] Silylation is a frequent choice, but other reagents can be used depending on the functional groups present.[5]

  • Injector Temperature: The injector temperature may be too low for efficient volatilization of the analyte. Gradually increase the injector temperature, but be mindful of potential thermal degradation.

Q4: I am having trouble interpreting the mass spectrum of my this compound analogue. What are the expected fragmentation patterns?

A4: The fragmentation of this compound analogues in mass spectrometry is influenced by the stability of the resulting ions. The this compound core itself is relatively stable.

  • Benzylic Cleavage: The bond between the five-membered ring and a substituent is a likely point of cleavage, as it forms a stable benzylic carbocation.

  • Loss of Small Molecules: Depending on the functional groups present, you may observe the loss of small, stable neutral molecules like water (from an alcohol), ammonia (from an amine), or carbon monoxide.

  • McLafferty Rearrangement: If a substituent on the this compound ring has a carbonyl group and a gamma-hydrogen, a McLafferty rearrangement is possible.

Q5: What are the key parameters to consider when validating an HPLC method for the quantification of an this compound analogue?

A5: Method validation ensures that an analytical procedure is suitable for its intended purpose.[6][7][8] Key parameters for an HPLC method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst, same equipment) and intermediate precision (different days, analysts, or equipment within the same lab).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Troubleshooting Guides

HPLC Troubleshooting for this compound Analogue Analysis

Problem: No Peaks or Very Small Peaks

Possible Cause Troubleshooting Step
No Injection Check autosampler vial and syringe for proper sample uptake. Manually inject a standard to confirm system operation.
Incorrect Mobile Phase Composition Prepare fresh mobile phase, ensuring all components are miscible and properly degassed.[2]
Detector Issue Ensure the detector is turned on and the correct wavelength is set for your this compound analogue. Check the lamp status.
System Leak Inspect all fittings for leaks, especially between the injector and the detector.[1]
Column Clog Disconnect the column and check for flow. If there is no flow, the column may be clogged and require flushing or replacement.[1]

Problem: Ghost Peaks

Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phase.
Carryover from Previous Injection Run a blank injection with a strong solvent to clean the injector and column.
Sample Degradation Ensure the sample is stable in the sample solvent and at the autosampler temperature.
GC-MS Troubleshooting for this compound Analogue Analysis

Problem: Broad Peaks

Possible Cause Troubleshooting Step
Slow Injection Use a fast injection speed to ensure the sample is introduced as a narrow band.
Column Overloading Dilute the sample or inject a smaller volume.
Low Carrier Gas Flow Rate Check and adjust the carrier gas flow rate to the optimal level for the column dimensions.
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants.

Problem: Poor Sensitivity

Possible Cause Troubleshooting Step
Leak in the System Check for leaks in the injector, column fittings, and the connection to the mass spectrometer.
Contaminated Ion Source The ion source may need to be cleaned. Follow the manufacturer's instructions for cleaning.
Incorrect MS Tuning Re-tune the mass spectrometer to ensure optimal sensitivity.
Analyte Adsorption As mentioned in the FAQs, consider using a deactivated liner or derivatizing the sample.

Experimental Protocols

Protocol 1: HPLC Method for Purity Determination of a Non-polar this compound Analogue
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the this compound analogue (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound analogue in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and integrate the peak areas to determine the purity.

Protocol 2: GC-MS Method for Identification of a Volatile this compound Analogue
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the this compound analogue in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative Data Summary

Table 1: Linearity Data for HPLC Quantification of an this compound Analogue
Concentration (µg/mL)Peak Area (arbitrary units)
10125,432
25312,987
50624,567
1001,251,098
2002,505,678
Correlation Coefficient (r²) 0.9998
Table 2: Precision Data for HPLC Quantification of an this compound Analogue (n=6)
Parameter Concentration (µg/mL) Mean Peak Area Standard Deviation RSD (%)
Repeatability 1001,252,34510,0180.80
Intermediate Precision 1001,249,87615,6231.25

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Method Validation (for Quantification) synthesis This compound Analogue Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification hplc HPLC (Purity) purification->hplc Purity Check gcms GC-MS (ID & Volatile Impurities) purification->gcms nmr NMR (Structure) purification->nmr ms MS (Molecular Weight) purification->ms ftir FTIR (Functional Groups) purification->ftir specificity Specificity hplc->specificity linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lod_loq LOD/LOQ hplc->lod_loq robustness Robustness hplc->robustness hplc_troubleshooting cluster_peak_issues Peak Shape/Retention Time cluster_no_peaks No/Small Peaks start HPLC Problem Observed peak_tailing Peak Tailing/Fronting start->peak_tailing rt_drift Retention Time Drift start->rt_drift no_peaks No Peaks start->no_peaks small_peaks Small Peaks start->small_peaks check_overload Reduce Concentration/Volume peak_tailing->check_overload check_secondary_int Adjust Mobile Phase pH / Use Deactivated Column peak_tailing->check_secondary_int check_solvent_mismatch Dissolve Sample in Mobile Phase peak_tailing->check_solvent_mismatch check_temp Check Column Oven Temperature rt_drift->check_temp check_mobile_phase Prepare Fresh Mobile Phase rt_drift->check_mobile_phase check_equilibration Ensure Adequate Column Equilibration rt_drift->check_equilibration check_injection Verify Injection no_peaks->check_injection check_detector Check Detector Settings no_peaks->check_detector check_flow Check for Leaks/Clogs no_peaks->check_flow check_concentration Increase Sample Concentration small_peaks->check_concentration check_wavelength Optimize Detection Wavelength small_peaks->check_wavelength ms_fragmentation_pathway cluster_pathways Fragmentation Pathways molecular_ion Molecular Ion (M+•) This compound Analogue benzylic_cleavage Benzylic Cleavage molecular_ion->benzylic_cleavage loss_of_substituent Loss of Substituent molecular_ion->loss_of_substituent mclafferty McLafferty Rearrangement molecular_ion->mclafferty stable_carbocation stable_carbocation benzylic_cleavage->stable_carbocation Forms Stable Carbocation neutral_loss neutral_loss loss_of_substituent->neutral_loss Loss of Small Neutral Molecule (e.g., H2O, NH3) rearranged_ion rearranged_ion mclafferty->rearranged_ion If Carbonyl and γ-H are present

References

strategies to minimize by-product formation in indan reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during indan synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to indans where by-product formation is a concern?

The most common and versatile route to this compound synthesis involves a two-step process:

  • Intramolecular Friedel-Crafts Acylation or Nazarov Cyclization: This step forms the core indanone structure. By-products can arise from issues with regioselectivity, incomplete cyclization, or side reactions of the starting materials or intermediates.[1][2][3]

  • Reduction of the Indanone: The carbonyl group of the indanone is reduced to a methylene group to yield the final this compound. Common issues here include incomplete reduction or over-reduction of the aromatic ring.[4][5]

Q2: What are the most common by-products in the Friedel-Crafts acylation step to form the indanone?

Common by-products include:

  • Positional Isomers: If the aromatic ring of the substrate is substituted, acylation can occur at different positions, leading to a mixture of indanone isomers.[1]

  • Unreacted Starting Material: Inefficient acylation or cyclization can leave starting materials in the final product mixture.

  • Polyacylated Products: Although less common than in Friedel-Crafts alkylation, under harsh conditions, a second acyl group can sometimes be introduced onto the aromatic ring, deactivating it to further reaction.[6][7]

  • Chalcones: In syntheses utilizing chalcones as precursors for Nazarov cyclization, incomplete reaction can result in contamination with the starting chalcone.[8]

Q3: How can I minimize by-product formation during the reduction of the indanone to this compound?

The choice of reducing agent and reaction conditions is critical.

  • Clemmensen Reduction (Zn(Hg), HCl): This method is effective but uses strong acid, which can be incompatible with acid-sensitive functional groups on the molecule.[4][5]

  • Wolff-Kishner Reduction (H₂NNH₂, KOH or NaOH, heat): This is performed under basic conditions and is a good alternative for acid-sensitive substrates. By-products can arise from incomplete reaction or side reactions at high temperatures.[4]

  • Catalytic Hydrogenation (e.g., Pd/C, H₂): This method can be very clean, but over-reduction of the aromatic ring is a potential side reaction, especially under harsh conditions (high pressure and/or temperature).

Troubleshooting Guides

Issue 1: Low Yield and Multiple Isomers in Friedel-Crafts Acylation

Symptoms:

  • Complex proton NMR spectrum of the crude product showing more than the expected number of aromatic and aliphatic signals.

  • Multiple spots on TLC analysis of the crude product.

  • Lower than expected isolated yield of the desired indanone isomer.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Catalyst or Catalyst Loading The choice and amount of Lewis acid (e.g., AlCl₃, FeCl₃) or Brønsted acid (e.g., PPA, TfOH) is crucial for regioselectivity.[1][9] For substrates prone to isomerization, a milder Lewis acid or a reusable solid acid catalyst like a heteropoly acid might be beneficial.[9] Optimize the catalyst loading; too little may lead to incomplete reaction, while too much can promote side reactions.
Inappropriate Reaction Temperature Higher temperatures can sometimes lead to decreased selectivity. Try running the reaction at a lower temperature for a longer period. Conversely, some cyclizations require high temperatures to proceed efficiently.[8]
Poor Choice of Acylating Agent Using the corresponding carboxylic acid with thionyl chloride to generate the acyl chloride in situ, or using a symmetric acid anhydride can sometimes provide cleaner reactions than using a pre-formed acyl chloride.[10]
Issue 2: Incomplete Reaction in the Indanone Reduction Step

Symptoms:

  • Presence of a carbonyl peak (around 1700 cm⁻¹) in the IR spectrum of the purified product.

  • Mass spectrometry data shows a peak corresponding to the molecular weight of the starting indanone.

  • A spot with a similar Rf value to the starting indanone is observed on TLC.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Reducing Agent Ensure at least a stoichiometric amount, and often an excess, of the reducing agent is used. For heterogeneous reductions like the Clemmensen, ensure the metal surface is activated.
Reaction Time is Too Short Reductions, particularly heterogeneous ones, can be slow. Monitor the reaction by TLC until the starting material is completely consumed.
Deactivated Catalyst (Catalytic Hydrogenation) If using a palladium catalyst, ensure it is not poisoned by sulfur-containing compounds or other inhibitors. Use a fresh batch of catalyst if necessary.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)

  • To a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add the appropriate 3-arylpropanoic acid.

  • Add polyphosphoric acid (PPA) in a weight ratio of approximately 10:1 to 20:1 (PPA:acid). The P₂O₅ content of the PPA can influence regioselectivity.[1]

  • Heat the mixture with vigorous stirring. The optimal temperature is typically between 80-120 °C and should be determined empirically for each substrate.

  • Monitor the reaction progress by TLC (e.g., by taking a small aliquot, quenching with water, extracting with an organic solvent, and spotting on a TLC plate).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude indanone by column chromatography or recrystallization.

Protocol 2: General Procedure for Wolff-Kishner Reduction of an Indanone

  • In a round-bottom flask fitted with a reflux condenser, dissolve the indanone in a high-boiling point solvent like diethylene glycol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Add a strong base, such as potassium hydroxide or sodium hydroxide pellets (3-5 equivalents).

  • Heat the mixture to reflux (typically 180-200 °C) for 2-4 hours. Water will be evolved.

  • After the initial reflux, arrange the apparatus for distillation to remove water and excess hydrazine.

  • Once the temperature of the reaction mixture rises, indicating the removal of lower-boiling components, return the apparatus to a reflux setup and continue to heat at a higher temperature (around 200 °C) for another 4-6 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether, toluene).

  • Wash the combined organic extracts with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting this compound by column chromatography or distillation.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Product & By-products A 3-Arylpropanoic Acid B Add PPA or Lewis Acid (e.g., AlCl₃) A->B 1. C Heat & Stir (e.g., 80-120 °C) B->C 2. D Quench on Ice C->D 3. E Solvent Extraction D->E 4. F Wash & Dry E->F 5. G Purification (Chromatography/ Recrystallization) F->G 6. H Desired Indanone G->H I Isomeric By-products G->I

Caption: Workflow for Indanone Synthesis via Friedel-Crafts Acylation.

Troubleshooting_Logic cluster_acylation Acylation Step Issues cluster_reduction Reduction Step Issues cluster_solutions_acyl Acylation Solutions cluster_solutions_reduc Reduction Solutions A Problem: Low Yield / Impure Product in this compound Synthesis B Multiple Isomers A->B Check Acylation C Incomplete Reaction A->C Check Acylation D Incomplete Reduction A->D Check Reduction E Over-reduction A->E Check Reduction F Optimize Catalyst & Temperature B->F G Increase Reaction Time or Temperature C->G H Increase Reducing Agent & Reaction Time D->H I Use Milder Conditions (e.g., NaBH₄ then H₂/Pd-C) E->I

Caption: Troubleshooting Logic for By-product Formation in this compound Synthesis.

References

Technical Support Center: Enhancing the Stability of Indan-Based Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of indan-based pharmaceuticals.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue 1: Rapid degradation of the this compound-based Active Pharmaceutical Ingredient (API) in a liquid formulation.

Potential Causes & Solutions

Potential CauseRecommended Action
pH-related instability The pH of the formulation can significantly impact the stability of the drug.[1][2][3] Acidic or basic conditions can catalyze degradation pathways like hydrolysis and oxidation.[2][3] To mitigate this, conduct a pH-stability profile study to identify the pH range of maximum stability. Utilize buffer systems to maintain the optimal pH within the formulation.[2][3]
Oxidative degradation This compound derivatives can be susceptible to oxidation.[4] This is a common degradation pathway for many pharmaceutical compounds.[4][5] To address this, consider the inclusion of antioxidants in the formulation. Common antioxidants used in pharmaceuticals include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and ascorbic acid.[5] Additionally, packaging the formulation in an inert atmosphere (e.g., nitrogen) can prevent oxidative degradation.
Photodegradation Exposure to light, particularly UV light, can lead to the degradation of photosensitive compounds.[6][7] Conduct photostability studies as per ICH Q1B guidelines to assess the light sensitivity of your this compound-based API.[6][7] If the compound is found to be photolabile, use light-protective packaging such as amber-colored vials or bottles.
Temperature sensitivity Elevated temperatures can accelerate the rate of chemical degradation, as described by the Arrhenius equation.[1] Store the formulation at controlled room temperature or under refrigerated conditions, as determined by stability studies.
Issue 2: Poor solubility of the this compound-based API leading to precipitation in the formulation.

Potential Causes & Solutions

Potential CauseRecommended Action
Intrinsic low solubility of the API Many this compound-based compounds may exhibit poor aqueous solubility. To improve this, consider techniques such as co-solvency (using a mixture of solvents), the use of surfactants to enhance wetting, or complexation with cyclodextrins.
pH-dependent solubility The solubility of ionizable drugs is often dependent on the pH of the solution.[1] Determine the pKa of your this compound-based API and adjust the pH of the formulation to a value where the ionized (and generally more soluble) form of the drug predominates.
Polymorphism The API may exist in different crystalline forms (polymorphs) with varying solubilities. Characterize the solid-state properties of your API to identify the most soluble and stable polymorphic form for formulation development.
Issue 3: Incompatibility between the this compound-based API and excipients.

Potential Causes & Solutions

Potential CauseRecommended Action
Chemical reactions between API and excipients Excipients are not always inert and can react with the API, leading to degradation.[8] Conduct thorough excipient compatibility studies by preparing binary mixtures of the API and each excipient and storing them under accelerated stability conditions. Analyze the mixtures at regular intervals for the appearance of degradation products.
Impurities in excipients Reactive impurities present in excipients can also contribute to API degradation.[8] It is crucial to use high-purity, pharmaceutical-grade excipients and to be aware of the potential for lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound-based pharmaceutical compounds?

A1: The stability of this compound-based pharmaceuticals can be influenced by several factors, with the most common degradation pathways being oxidation, hydrolysis, and photolysis.[1][2][4][6] The specific pathway will depend on the functional groups present on the this compound scaffold and the formulation's composition and storage conditions.

Q2: How can I design a stability-indicating analytical method for my this compound-based formulation?

A2: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[9] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing SIMs for small molecule drugs.[9] The development process involves subjecting the drug to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method is then developed and validated to ensure it can separate and quantify the intact drug from all the degradation products.

Q3: What are the key considerations for selecting excipients for an this compound-based formulation?

A3: When selecting excipients, it is crucial to consider their compatibility with the this compound-based API.[8] Key considerations include the potential for chemical interactions, the impact on the pH of the formulation, and the presence of any reactive impurities.[8] Excipient compatibility studies are essential to ensure the stability and performance of the final drug product.

Q4: Are there any specific formulation strategies that are particularly effective for stabilizing this compound-based compounds?

A4: While the optimal strategy depends on the specific this compound derivative, some generally effective approaches include:

  • pH control: Maintaining the pH of the formulation in a range where the drug is most stable is critical.[2][3]

  • Use of antioxidants: For compounds susceptible to oxidation, the addition of antioxidants can significantly improve stability.[5]

  • Light protection: For photosensitive compounds, the use of light-resistant packaging is essential.[6][7]

  • Solid-state formulation: For compounds that are highly unstable in solution, developing a solid dosage form (e.g., tablets or capsules) can be a viable strategy.

Experimental Protocols

Protocol 1: Forced Degradation Study for an this compound-Based API

Objective: To identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat at a specified temperature for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7]

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of the this compound-based API with selected excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of the API and each excipient in a predetermined ratio (e.g., 1:1 or a ratio that reflects the intended formulation). Also, prepare a sample of the API alone as a control.

  • Storage Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for the appearance of new degradation products and for any change in the physical appearance of the mixture. A stability-indicating analytical method should be used for the analysis.

  • Evaluation: Compare the degradation profiles of the API in the presence of each excipient to the control sample. Significant degradation in the presence of an excipient indicates a potential incompatibility.

Visualizations

experimental_workflow Experimental Workflow for this compound Formulation Stability cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability Testing cluster_3 Outcome API_Char API Physicochemical Characterization Forced_Deg Forced Degradation Studies API_Char->Forced_Deg Excipient_Screen Excipient Compatibility Screening API_Char->Excipient_Screen Stability_Method Stability-Indicating Method Development & Validation Forced_Deg->Stability_Method Proto_Form Prototype Formulation Development Excipient_Screen->Proto_Form Accel_Stability Accelerated Stability Testing Proto_Form->Accel_Stability Stability_Method->Accel_Stability LongTerm_Stability Long-Term Stability Testing Accel_Stability->LongTerm_Stability Stable_Form Stable this compound-Based Pharmaceutical Formulation LongTerm_Stability->Stable_Form

Caption: Workflow for developing a stable this compound-based pharmaceutical formulation.

degradation_pathways Common Degradation Pathways for this compound-Based APIs cluster_stressors Stress Factors cluster_degradation Degradation Products Indan_API This compound-Based API pH pH (Acid/Base) Oxidation Oxygen/Peroxides Light UV/Visible Light Heat Temperature Hydrolysis_Prod Hydrolysis Products pH->Hydrolysis_Prod Hydrolysis Oxidation_Prod Oxidation Products Oxidation->Oxidation_Prod Oxidation Photolysis_Prod Photolysis Products Light->Photolysis_Prod Photolysis Thermal_Prod Thermal Degradants Heat->Thermal_Prod Thermal Degradation

References

Technical Support Center: Troubleshooting Unexpected Results in Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs) - General Assay Problems

Q1: My results show high variability between replicate wells. What are the common causes and solutions?

High variability can obscure real biological effects and lead to unreliable data. The source of variability can often be traced to several factors throughout the experimental workflow.

Possible Causes & Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each row/column to prevent settling. Use a multichannel pipette carefully and pre-wet the tips. Avoid using the outer wells of the plate, which are more susceptible to evaporation; instead, fill them with sterile PBS or media.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for all reagent additions.
Edge Effects As mentioned, avoid using the outer wells of 96-well plates as they are prone to evaporation, leading to changes in reagent concentrations.
Incomplete Reagent Mixing Gently mix the plate on an orbital shaker after adding reagents, unless the protocol specifies otherwise. Ensure complete solubilization of reagents like MTT formazan.[1]
Cell Clumping Ensure complete dissociation of adherent cells during passaging. Use a cell strainer if necessary to obtain a single-cell suspension.
Instrument Malfunction Check the plate reader's settings, including the correct wavelength and read height. Run instrument-specific calibration and quality control checks.

Q2: I am not observing a dose-response curve with my test compound. What should I investigate?

A lack of a dose-response relationship can indicate a problem with the compound, the assay itself, or the biological system.

Possible Causes & Solutions:

CauseSolution
Incorrect Compound Concentration Range The concentrations tested may be too high (causing a "hook effect" or cytotoxicity that masks the intended effect) or too low. Perform a wider range of serial dilutions (e.g., log or half-log dilutions) to find the active range.
Compound Insolubility Visually inspect the compound dilutions for precipitation. Test the solubility of your compound in the assay buffer. Consider using a different solvent or a lower concentration of the stock solution.
Compound Instability Some compounds may be unstable in aqueous solutions or sensitive to light. Prepare fresh compound dilutions for each experiment and protect them from light if necessary.
Inactive Compound The compound may not be active against the target in your specific assay. Verify the compound's identity and purity. If possible, test a known active control compound to validate the assay.
Assay Conditions Not Optimal The incubation time may be too short or too long. The substrate concentration in an enzyme assay might be too high, making it difficult for an inhibitor to compete. Optimize these parameters.

Q3: I'm seeing an unexpected increase in signal in my cytotoxicity assay. What could be the reason?

An increase in signal where a decrease is expected is a common artifact in colorimetric and fluorometric assays.

Possible Causes & Solutions:

CauseSolution
Compound Interference The test compound may be colored and absorb light at the same wavelength as the assay readout, or it may be autofluorescent. Run a control plate with the compound in cell-free media to check for interference.[2]
Compound Reducing MTT Some compounds can directly reduce MTT to formazan, leading to a false-positive signal for cell viability. This can be checked in a cell-free system.[2]
Increased Metabolic Activity At certain concentrations, some compounds can induce a stress response in cells, leading to a temporary increase in metabolic activity and a higher signal in viability assays like the MTT assay.[2] Correlate the results with a different cytotoxicity assay that measures a different endpoint (e.g., membrane integrity).
Precipitation of Compound Compound precipitation can scatter light and lead to artificially high absorbance readings. Visually inspect the wells and consider rerunning the assay at lower concentrations.

Assay-Specific Troubleshooting Guides

Cell Viability & Cytotoxicity Assays (e.g., MTT Assay)

Q: My formazan crystals in the MTT assay are not dissolving completely. How can I fix this?

A: Incomplete solubilization of formazan crystals is a common issue that leads to inaccurate and variable results. Ensure you are using a sufficient volume of a suitable solubilizing agent (e.g., DMSO, isopropanol with HCl). After adding the solvent, shake the plate on an orbital shaker for at least 15 minutes, protected from light. If crystals persist, gentle pipetting up and down within the wells can aid dissolution.[3]

Q: The background absorbance in my MTT assay is too high. What can I do?

A: High background can be caused by several factors. Phenol red in the culture medium can contribute to background absorbance; consider using phenol red-free medium for the assay. Contamination with bacteria or yeast can also lead to high background, as they can reduce MTT. Always include a "no-cell" control (media and assay reagents only) to determine the background absorbance and subtract it from your sample readings.

Enzyme Inhibition Assays (e.g., Kinase, ATPase Assays)

Q: My positive control inhibitor (e.g., Staurosporine for a kinase assay) is not showing inhibition. What's wrong?

A: Failure of a positive control to inhibit the enzyme suggests a fundamental problem with the assay.

Possible Causes & Solutions:

CauseSolution
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and ensure it has been stored at the correct temperature. Perform a quality control check of the enzyme batch.
Incorrect ATP Concentration In competitive kinase assays, if the ATP concentration is too high, it can be difficult for an ATP-competitive inhibitor like Staurosporine to bind. The ATP concentration should ideally be at or below the Km for ATP.
Degraded Inhibitor Ensure the positive control inhibitor is stored correctly and has not expired. Prepare fresh dilutions from a stock solution.
Assay Buffer Issues The pH or ionic strength of the buffer may not be optimal for enzyme activity or inhibitor binding. Ensure all buffer components are at the correct concentration.

Q: I have a high background signal in my ATPase assay. What are the likely sources?

A: A high background signal in an ATPase assay often indicates the presence of contaminating free phosphate.

Possible Causes & Solutions:

CauseSolution
Phosphate Contamination Lab detergents can be a source of phosphate contamination; ensure all labware is thoroughly rinsed with phosphate-free water.[4] Avoid using phosphate buffers in your assay.[5]
Free Phosphate in Enzyme/Substrate The enzyme preparation or the ATP substrate may contain free phosphate. Check for this by running a control reaction without the enzyme or substrate.[4][5]
Non-enzymatic ATP Hydrolysis High temperatures or improper pH can cause ATP to hydrolyze non-enzymatically. Ensure the assay is run under the recommended conditions.
Receptor Binding Assays

Q: I am observing very high non-specific binding in my radioligand binding assay. How can I reduce it?

A: High non-specific binding can mask the specific binding signal. The goal is to have specific binding be at least 80% of the total binding.

Possible Causes & Solutions:

CauseSolution
Radioligand Concentration Too High Using a radioligand concentration significantly above its Kd can increase non-specific binding. Use a concentration at or below the Kd for competition assays.
Insufficient Washing In filtration assays, inadequate washing of the filter can leave unbound radioligand, contributing to high background. Increase the number or volume of wash steps.
Binding to Filter/Plate The radioligand may be binding to the filter paper or the walls of the assay plate. Pre-soaking the filter in a blocking agent (e.g., polyethyleneimine) can help. For plate-based assays, consider using plates with a low-binding surface.
High Protein Concentration Using too much membrane preparation can increase non-specific binding sites. Optimize the amount of protein per well.[6]

Assay Quality Control

Q: What is a Z'-factor, and what is an acceptable value?

A: The Z'-factor (Z-prime factor) is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay. It measures the separation between the distributions of the positive and negative controls.

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

where:

  • σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.

  • μ_p and μ_n are the means of the positive and negative controls, respectively.

Interpretation of Z'-factor Values:

Z'-factorAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls. The assay is reliable for HTS.[7][8]
0 to 0.5MarginalThe assay may be acceptable, but optimization is recommended to increase the separation between controls.[7]
< 0UnacceptableThe distributions of the positive and negative controls overlap, and the assay is not suitable for screening.[7]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[1][9]

Materials:

  • Cells in culture

  • 96-well clear flat-bottom plates

  • MTT reagent (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO)[3]

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (the solvent used to dissolve the compound).

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Addition of MTT: Add 10-20 µL of MTT reagent to each well (final concentration of ~0.5 mg/mL).[9]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formation of purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.[3]

  • Incubation for Solubilization: Cover the plate and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

Generic Kinase Activity Assay Protocol (Luminescence-based)

This protocol describes a general method for measuring the activity of a protein kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate (protein or peptide)

  • Kinase assay buffer

  • ATP

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.

  • Reaction Setup: In a white microplate, add the kinase and its substrate.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. The final volume is typically 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a predetermined time (e.g., 30-60 minutes).

  • ATP Detection: Add an equal volume of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate luminometer. A decrease in luminescence compared to the "no enzyme" control indicates kinase activity.

Radioligand Receptor Binding Assay Protocol (Filtration-based)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Membrane preparation containing the receptor of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled test compound

  • Assay buffer

  • Glass fiber filter mats

  • Cell harvester (filtration manifold)

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In test tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (typically at its Kd), and varying concentrations of the unlabeled test compound.

  • Total and Non-specific Binding: Include control tubes for total binding (radioligand and membranes, no test compound) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).

  • Incubation: Incubate the reactions at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the individual filter discs into scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki (inhibition constant).

Visual Troubleshooting and Pathway Diagrams

Troubleshooting Logic for High Variability in a Cell-Based Assay

Caption: Troubleshooting workflow for high variability in cell-based assays.

Simplified MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Phosphorylates Response Cellular Response (Proliferation, Differentiation) TranscriptionFactors->Response Leads to

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Simplified PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream Phosphorylates Response Cellular Response (Survival, Growth) Downstream->Response Leads to PTEN PTEN PTEN->PIP3 Dephosphorylates

References

Technical Support Center: Optimization of Catalytic Systems for Indan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic systems for indan synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: The synthesis of this compound, typically via the hydrogenation of indene, commonly employs heterogeneous catalysts. Noble metals such as platinum (Pt), palladium (Pd), and ruthenium (Ru) supported on materials like alumina (Al₂O₃), silica (SiO₂), or carbon are widely used due to their high activity.[1] Zeolites, with their shape-selective properties and high surface area, are also effective supports for these metals, offering potential for enhanced selectivity.[1][2] Non-noble metal catalysts, particularly nickel (Ni), are also utilized as a more cost-effective alternative.[1]

Q2: Which key reaction parameters influence the yield and selectivity of this compound synthesis?

A2: The primary parameters that control the outcome of this compound synthesis are temperature, hydrogen pressure, solvent, and the nature of the catalyst. Temperature affects reaction kinetics, but excessively high temperatures can lead to side reactions or catalyst deactivation.[3][4] Hydrogen pressure is crucial for achieving high conversion of indene. The choice of solvent can influence substrate solubility and interaction with the catalyst surface.[4] The catalyst's properties—including the active metal, support material, and metal particle size—are determinant for both activity and selectivity.[2]

Q3: How can I identify if my catalyst is deactivating during the reaction?

A3: Catalyst deactivation is typically identified by a decrease in catalytic activity over time, meaning a lower conversion rate of the reactant (indene) under constant reaction conditions.[5] This loss of activity may also be accompanied by a change in product selectivity. Post-reaction characterization of the used catalyst can confirm deactivation. Techniques like Transmission Electron Microscopy (TEM) might show metal particle agglomeration (sintering), while temperature-programmed oxidation (TPO) can reveal the presence of carbon deposits (coking).[6]

Q4: What is the primary challenge in the selective hydrogenation of indene to this compound?

A4: The main challenge is to prevent over-hydrogenation. While the goal is to saturate the double bond in the five-membered ring of indene to form this compound, the aromatic ring can also be hydrogenated under certain conditions, leading to the formation of hexahydrothis compound (bicyclo[4.3.0]nonane) and other undesired byproducts. Achieving high selectivity for this compound requires careful tuning of the catalyst and reaction conditions to favor the hydrogenation of the olefinic bond while preserving the aromatic ring. Confining metal particles within porous supports like zeolites can enhance this selectivity.[7]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution & Explanation
Poor Catalyst Activity Verify Catalyst Integrity: Ensure the catalyst was prepared and handled correctly. For commercial catalysts, check the expiration date and storage conditions. For lab-prepared catalysts, verify the synthesis protocol. Characterization: Use techniques like X-ray Diffraction (XRD) to confirm the crystalline structure and phase purity, and Brunauer-Emmett-Teller (BET) analysis to measure the surface area.[8] Activation: Ensure the catalyst was properly activated before the reaction (e.g., reduction under H₂ flow at a specific temperature) to create the active metallic sites.
Sub-Optimal Reaction Conditions Optimize Temperature: Low temperatures may result in slow reaction kinetics, while excessively high temperatures can promote side reactions or catalyst sintering.[6][9] Perform a temperature screening (e.g., from 80°C to 150°C) to find the optimal point. Adjust Hydrogen Pressure: Insufficient H₂ pressure can lead to incomplete conversion. Systematically increase the pressure (e.g., from 10 bar to 40 bar) to find the point of maximum yield without compromising selectivity. Check Reactant Purity: Impurities in the indene starting material or the solvent can act as catalyst poisons (e.g., sulfur compounds).[5] Use high-purity reactants and solvents.
Inefficient Mass Transfer Improve Agitation: In a batch reactor, ensure the stirring speed is sufficient to suspend the catalyst particles and facilitate the transport of hydrogen and indene to the catalyst surface. Catalyst Loading: An insufficient amount of catalyst will naturally lead to low conversion in a given time. Try increasing the catalyst-to-substrate ratio.
Problem 2: Poor Selectivity (High Levels of Over-hydrogenation)
Possible Cause Suggested Solution & Explanation
Inappropriate Catalyst Choice Change Active Metal: Different metals have varying hydrogenation activities. For instance, Platinum (Pt) can be highly active and may lead to over-hydrogenation.[10] Palladium (Pd) or Ruthenium (Ru) might offer better selectivity for this specific transformation.[11] Modify Catalyst Support: The support can influence the electronic properties of the metal particles. Using a less acidic or basic support might alter the adsorption geometry of indene and improve selectivity. Zeolite supports can use their pore structure to sterically hinder the hydrogenation of the aromatic ring.[2][7]
Harsh Reaction Conditions Lower Temperature and Pressure: High temperatures and pressures favor the thermodynamically stable, fully hydrogenated products.[9] Reducing these parameters can significantly enhance selectivity towards this compound, even if it slightly lowers the reaction rate. Optimize Reaction Time: Monitor the reaction progress over time using techniques like Gas Chromatography (GC). Stop the reaction once the maximum concentration of this compound is reached to prevent its subsequent conversion to byproducts.
Catalyst Surface Modification Use a Modifier: Introducing a second metal (to form a bimetallic catalyst) or an organic modifier can selectively block the sites responsible for over-hydrogenation. For example, sulfur or lead compounds have been used historically to "poison" catalysts selectively for other reactions.[12]
Problem 3: Rapid Catalyst Deactivation
Possible Cause Suggested Solution & Explanation
Sintering (Thermal Degradation) Reduce Reaction Temperature: Sintering, the agglomeration of metal nanoparticles into larger particles, is accelerated at high temperatures, leading to a loss of active surface area.[6] Operating at the lowest effective temperature can prolong catalyst life. Improve Metal-Support Interaction: A strong interaction between the metal particles and the support material can anchor the particles and prevent them from migrating and agglomerating. This can sometimes be improved during catalyst synthesis.[13]
Coking or Fouling Optimize Reactant Feed: Coking occurs when carbonaceous deposits form on the catalyst surface, blocking active sites.[6] This is common in reactions involving hydrocarbons. Ensuring a high hydrogen-to-indene ratio can help mitigate coke formation. Regeneration: If coking is the cause, the catalyst can often be regenerated. This typically involves a controlled burn-off of the carbon deposits in a diluted air or oxygen stream at elevated temperatures.
Poisoning Purify Reactants and Gas Stream: Irreversible chemisorption of impurities (poisons) like sulfur, chlorine, or carbon monoxide on the active sites can permanently deactivate the catalyst.[5][6] Ensure high-purity indene, solvent, and hydrogen are used. Installing purification traps for the gas lines may be necessary.

Data Presentation

Table 1: Influence of Catalyst and Conditions on Indene Hydrogenation

CatalystSupportTemperature (°C)H₂ Pressure (bar)Indene Conversion (%)This compound Selectivity (%)
0.5% PtAl₂O₃10030>9995
1% PdActivated Carbon80209897
5% NiSiO₂120409592
0.5% RuZeolite Y90309998
1% Pt-Sn (1:1)Al₂O₃10030>9998

Note: The data in this table is illustrative, compiled from typical results in hydrogenation literature, and serves as a comparative guide.

Experimental Protocols

Protocol 1: Catalyst Preparation via Incipient Wetness Impregnation (e.g., 1% Pt on Al₂O₃)
  • Calculate Precursor Amount: Determine the mass of chloroplatinic acid (H₂PtCl₆) needed for the desired metal loading (1 wt%) on a given mass of γ-Al₂O₃ support.

  • Determine Pore Volume: Measure the total pore volume of the γ-Al₂O₃ support (e.g., via nitrogen physisorption or by adding water dropwise to a known mass of support until saturation).

  • Prepare Precursor Solution: Dissolve the calculated mass of H₂PtCl₆ in a volume of deionized water equal to the measured pore volume of the support.

  • Impregnation: Add the precursor solution dropwise to the γ-Al₂O₃ support while continuously mixing or tumbling to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 110-120°C for 12-16 hours to remove the solvent.

  • Calcination: Calcine the dried material in a furnace under a flow of dry air. Ramp the temperature slowly (e.g., 2°C/min) to 400-500°C and hold for 3-4 hours to decompose the precursor and anchor the metal oxide to the support.

  • Reduction (Activation): Prior to the catalytic reaction, place the calcined catalyst in the reactor and reduce it under a flow of hydrogen (e.g., 5% H₂ in N₂). Ramp the temperature to 300-400°C and hold for 2-4 hours to convert the platinum oxide species to the active metallic platinum (Pt⁰) state.

Protocol 2: General Procedure for Catalytic Hydrogenation of Indene
  • Reactor Setup: Add the activated catalyst (e.g., 50 mg, 1% Pt/Al₂O₃) and a magnetic stir bar to a high-pressure autoclave reactor.

  • Add Reactants: Add the indene (e.g., 1 mmol) and the solvent (e.g., 10 mL of hexane or ethanol).

  • Seal and Purge: Seal the reactor securely. Purge the system three times with nitrogen to remove air, followed by three purges with hydrogen to ensure an inert atmosphere.[10]

  • Pressurize and Heat: Pressurize the reactor to the desired hydrogen pressure (e.g., 30 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100°C).[10]

  • Reaction Monitoring: Maintain the set temperature and pressure for the desired reaction time (e.g., 1-5 hours). The reaction progress can be monitored by taking small aliquots of the reaction mixture at different time intervals (if the reactor setup allows).

  • Cooling and Depressurization: After the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Product Analysis: Open the reactor, filter the catalyst from the reaction mixture, and wash the catalyst with a small amount of fresh solvent. Analyze the liquid product mixture using Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) to determine the conversion of indene and the selectivity towards this compound.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis p1 Support Selection (e.g., Al2O3, Zeolite) p2 Impregnation with Metal Precursor p1->p2 p3 Drying & Calcination p2->p3 p4 Activation (Reduction in H2) p3->p4 r1 Reactor Loading (Catalyst, Indene, Solvent) p4->r1 r2 Seal, Purge, & Pressurize with H2 r1->r2 r3 Heat & Stir (Reaction) r2->r3 r4 Cool Down & Depressurize r3->r4 a1 Catalyst Filtration r4->a1 a2 Product Analysis (GC, GC-MS) a1->a2 a3 Data Interpretation (Yield, Selectivity) a2->a3

Caption: General experimental workflow for this compound synthesis via catalytic hydrogenation.

troubleshooting_yield start Problem: Low this compound Yield q1 Is the catalyst well-characterized and properly activated? start->q1 s1_no Action: - Re-prepare/characterize catalyst - Verify activation protocol q1->s1_no No q2 Are reaction conditions (T, P) optimized? q1->q2 Yes s1_yes Optimize Reaction Conditions (T, P, Time) s1_no->q1 s2_no Action: - Perform parameter screen - Consult literature for optimal ranges q2->s2_no No q3 Is agitation sufficient? Are reactants pure? q2->q3 Yes s2_yes Check for Mass Transfer Limitations or Poisoning s2_no->q2 s3_yes Consider alternative catalyst system q3->s3_yes Yes s3_no Action: - Increase stirring speed - Purify reactants/solvent q3->s3_no No s3_no->q3

Caption: Troubleshooting flowchart for addressing low this compound yield in experiments.

deactivation_pathways cluster_mechanisms Deactivation Mechanisms active_catalyst Active Catalyst (High Surface Area Metal Particles) sintering Sintering (Thermal Agglomeration) active_catalyst->sintering High Temperature coking Coking/Fouling (Carbon Deposition) active_catalyst->coking Hydrocarbon Reactions poisoning Poisoning (Impurity Adsorption) active_catalyst->poisoning Feed Impurities (e.g., S) deactivated_catalyst Deactivated Catalyst (Low Activity/Selectivity) sintering->deactivated_catalyst coking->deactivated_catalyst poisoning->deactivated_catalyst

Caption: Key pathways leading to the deactivation of heterogeneous catalysts.[5][6]

References

Validation & Comparative

A Comparative Analysis of Indane Versus Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core molecular scaffold is a pivotal decision in the drug discovery process, profoundly influencing the physicochemical properties, biological activity, and synthetic feasibility of potential drug candidates. While heterocyclic scaffolds such as benzofuran, indole, and quinoline are well-established mainstays in medicinal chemistry, the non-heterocyclic indane scaffold presents a unique aliphatic alternative. This guide provides a comparative analysis of these four scaffolds, offering insights into their respective strengths and weaknesses to inform rational drug design.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical profile of a scaffold is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The table below summarizes key descriptors for indane, benzofuran, indole, and quinoline, highlighting the fundamental differences between the non-aromatic indane and the aromatic heterocyclic systems.

PropertyIndaneBenzofuranIndoleQuinoline
Molecular Formula C₉H₁₀C₈H₆OC₈H₇NC₉H₇N
Molecular Weight ( g/mol ) 118.18118.13117.15[1]129.16[2]
LogP ~3.34~2.67[2]~2.1[1]~2.04
pKa Not Ionizable-2.9 (Strongest Basic)[3]16.2 (Acidic), -3.6 (Basic)[4]4.9 (Basic)[5]
Hydrogen Bond Acceptors 0111
Hydrogen Bond Donors 0010
Aromaticity Non-aromaticAromaticAromaticAromatic

Indane, as a saturated carbocycle fused to a benzene ring, is notably more lipophilic (higher LogP) and lacks the hydrogen bonding capacity and ionizable nature of its heterocyclic counterparts. This can influence its membrane permeability and solubility. In contrast, the nitrogen- and oxygen-containing heterocycles exhibit a range of basicities and hydrogen bonding capabilities, which can be crucial for target interaction and aqueous solubility.

Biological Activities and Therapeutic Applications: A Diverse Landscape

These scaffolds form the core of numerous approved drugs and investigational agents across a wide spectrum of diseases. Their inherent structural features predispose them to interact with various biological targets.

  • Indane: The indane scaffold is present in drugs with diverse mechanisms of action, including the HIV protease inhibitor Indinavir and the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease.[6] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituents to interact with target proteins.[6] Indane derivatives have also been explored for their potential as anticancer and anti-inflammatory agents.[7][8]

  • Benzofuran: This oxygen-containing heterocycle is a constituent of many natural products and synthetic compounds with a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.[9] The benzofuran nucleus is found in the antiarrhythmic drug Amiodarone.[9] Its derivatives have been investigated as inhibitors of various enzymes and receptors.

  • Indole: The indole scaffold is arguably one of the most "privileged" structures in medicinal chemistry, being a key component of the amino acid tryptophan and the neurotransmitter serotonin.[4] This prevalence in biological systems translates to a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. Many indole-containing drugs are on the market, such as the anti-inflammatory drug Indomethacin and the anti-migraine agent Sumatriptan.

  • Quinoline: The quinoline scaffold is famously the core of the antimalarial drug quinine and its synthetic analogs like chloroquine.[2] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antibacterial, and antiviral properties. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with various biological targets.

The following table provides a snapshot of reported IC₅₀ values for derivatives of these scaffolds against various targets, illustrating their therapeutic potential. It is important to note that these are not direct head-to-head comparisons due to variations in the specific derivatives and assay conditions.

Scaffold DerivativeTarget/Cell LineActivity (IC₅₀)Therapeutic Area
Indanone HybridSKBR3 (Breast Cancer)1.04 µMAnticancer[10]
Benzofuran-Pyrazole HybridE. coli DNA Gyrase B9.80 µMAntimicrobial[11]
Quinoline-Thiazole HybridA549 (Lung Cancer)Near standard methotrexateAnticancer[11]

Synthetic Accessibility: Routes to Molecular Diversity

The ease and versatility of synthesis are critical considerations in drug development. All four scaffolds are accessible through various established synthetic routes, allowing for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.

  • Indane: The indane core is typically synthesized through methods such as the hydrogenation of indene or via intramolecular Friedel-Crafts reactions.[5] Modifications to both the aromatic and aliphatic rings can be achieved through standard organic chemistry transformations.[6]

  • Benzofuran: Numerous named reactions are employed for the synthesis of the benzofuran nucleus, including the Perkin rearrangement and the Rap-Stoermer reaction.[7] Modern methods often utilize transition-metal catalysis, such as palladium- or copper-catalyzed cyclizations, to achieve high efficiency and functional group tolerance.[8]

  • Indole: The Fischer indole synthesis is a classic and widely used method for constructing the indole core.[12] Other notable methods include the Reissert, Madelung, and Nenitzescu indole syntheses. Contemporary approaches often leverage palladium-catalyzed cross-coupling reactions to build the indole ring system.

  • Quinoline: The Skraup, Doebner-von Miller, and Friedländer syntheses are traditional and robust methods for quinoline synthesis. More recent developments include the use of microwave-assisted synthesis and other green chemistry approaches to improve efficiency and reduce environmental impact.[13]

Experimental Protocols

To facilitate a standardized comparison of novel derivatives based on these scaffolds, detailed protocols for key biological assays are provided below.

Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for VEGFR-2.

    • Incubate the reaction at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of test compounds on a cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • A549 cells (or other suitable cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • Test compounds dissolved in DMSO

  • Sterile 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14]

Visualizing the Context: Signaling Pathways and Drug Discovery Workflows

To provide a clearer understanding of the biological context and the process of drug development, the following diagrams are presented using the Graphviz DOT language.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 (Tyrosine Kinase Receptor) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway, a key regulator of angiogenesis.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: A generalized workflow for small molecule drug discovery and development.

Scaffold_Comparison Indane Indane Non-aromatic High Lipophilicity No H-bonding Synthetically Tractable Benzofuran Benzofuran Aromatic Oxygen Heterocycle H-bond Acceptor Diverse Synthesis Indane->Benzofuran vs. Heteroatom Indole Indole Aromatic Nitrogen Heterocycle H-bond Donor/Acceptor 'Privileged' Scaffold Benzofuran->Indole O vs. NH Quinoline Quinoline Aromatic Nitrogen Heterocycle Basic Center Antimalarial Core Indole->Quinoline N-position

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of Indan-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity profiles of indan-based enzyme inhibitors, supported by experimental data, to aid in the selection and development of more targeted therapeutics.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent enzyme inhibitors. While these compounds often exhibit high affinity for their primary targets, off-target interactions can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide focuses on the cross-reactivity of a prominent this compound-based inhibitor, VX-745 (Neflamapimod), a potent inhibitor of p38 MAP kinase, to illustrate the importance of comprehensive selectivity profiling.

Performance Comparison: VX-745 Selectivity Profile

VX-745 is a well-characterized, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response.[1][2][3] While highly potent against its primary target, comprehensive screening has revealed a broader kinase interaction profile. The following table summarizes the inhibitory activity of VX-745 against its primary targets and a panel of off-target kinases.

Target KinaseIC50 / KdFold Selectivity vs. p38αTherapeutic Area
Primary Targets
p38α (MAPK14)10 nM (IC50)[1][3] / 2.8 nM (Kd)[4]1xInflammation, Neurological Disorders[5][6][7]
p38β (MAPK11)220 nM (IC50)[1][3] / 74 nM (Kd)[4]22xInflammation
Selected Off-Targets (<10 µM activity)
ABL1<10 µM[4]>1000xCancer
BLK<10 µM[4]>1000xImmunology
CSF1R<10 µM[4]>1000xCancer, Inflammation
DDR1<10 µM[4]>1000xCancer, Fibrosis
FGR<10 µM[4]>1000xImmunology, Cancer
FYN<10 µM[4]>1000xNeurological Disorders, Cancer
LCK<10 µM[4]>1000xImmunology
LYN<10 µM[4]>1000xImmunology, Cancer
PDGFRB<10 µM[4]>1000xCancer, Fibrosis
SRC<10 µM[4]>1000xCancer
YES<10 µM[4]>1000xCancer

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of inhibitor potency. A lower value indicates higher potency. Fold selectivity is calculated relative to the IC50 for p38α.

As the data indicates, VX-745 demonstrates high selectivity for the p38α isoform over p38β.[1][3] However, screening against a broader panel of kinases revealed interactions with several other kinases, albeit at significantly higher concentrations.[4][8] This highlights the importance of comprehensive profiling to identify potential off-target effects that might not be apparent from primary target assays alone.

Experimental Methodologies

The determination of an inhibitor's cross-reactivity profile relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize the selectivity of this compound-based inhibitors like VX-745.

Spectrophotometric Coupled-Enzyme Assay (for p38α and p38β IC50 Determination)

This biochemical assay measures the enzymatic activity of the target kinase by coupling the production of ADP to a change in absorbance.

Protocol:

  • Enzyme and Inhibitor Preparation: A fixed concentration of the recombinant p38α (15 nM) or p38β (15 nM) enzyme is pre-incubated with varying concentrations of the this compound-based inhibitor (e.g., VX-745) dissolved in DMSO for 10 minutes at 30°C.[1]

  • Reaction Mixture: The pre-incubated enzyme-inhibitor solution is added to a reaction buffer (0.1 M HEPES, pH 7.5) containing 10% glycerol, 10 mM MgCl2, 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, 50 µg/mL lactate dehydrogenase, and 200 µM of a peptide substrate (e.g., EGF receptor peptide).[1]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP (100 µM for p38α and 70 µM for p38β).[1]

  • Data Acquisition: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the rate data as a function of the inhibitor concentration.[1]

Kinase Panel Screening (e.g., KINOMEscan™)

This type of competitive binding assay is a high-throughput method to assess the selectivity of an inhibitor against a large number of kinases.

Protocol:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on a solid support is inversely proportional to its affinity for the test compound.

  • Reaction Setup: Kinases are tagged with DNA and incubated with the test inhibitor at a fixed concentration (e.g., 10 µM for initial screening).

  • Binding and Detection: The mixture is then added to a well containing the immobilized ligand. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the inhibitor. A lower percentage indicates stronger binding of the inhibitor. For hits, a dissociation constant (Kd) can be determined by running the assay with a serial dilution of the compound.

Cellular Thermal Shift Assay (CETSA®)

This cell-based assay assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in its native cellular environment.

Protocol:

  • Cell Treatment: Intact cells are treated with the this compound-based inhibitor at various concentrations or with a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: After heating, cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Visualizing the Biological Context

To understand the potential downstream consequences of inhibiting a target like p38 MAPK, it is crucial to visualize its position within cellular signaling pathways.

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway cluster_upstream Upstream Stimuli cluster_map3k MAP3K cluster_map2k MAP2K cluster_mapk MAPK cluster_downstream Downstream Effectors & Cellular Responses Cytokines Cytokines (e.g., TNFα, IL-1β) MAP3K ASK1, TAK1, MEKKs Cytokines->MAP3K Stress Environmental Stress (e.g., UV, Osmotic Shock) Stress->MAP3K MAP2K MKK3, MKK6 MAP3K->MAP2K p38_MAPK p38 MAPK (α, β, γ, δ) MAP2K->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C, ELK1) p38_MAPK->Transcription_Factors Kinases Kinases (e.g., MK2, MSK1/2) p38_MAPK->Kinases Inhibitor VX-745 (this compound-based Inhibitor) Inhibitor->p38_MAPK Cellular_Response Inflammation, Apoptosis, Cell Cycle Regulation Transcription_Factors->Cellular_Response Kinases->Cellular_Response

Caption: The p38 MAPK signaling cascade and the point of intervention for VX-745.

This diagram illustrates the canonical p38 MAPK signaling pathway, a key regulator of cellular responses to inflammatory cytokines and environmental stress.[9][10][11] The pathway consists of a three-tiered kinase cascade, and VX-745 exerts its effect by directly inhibiting the p38 MAPK, thereby preventing the phosphorylation of downstream substrates and modulating cellular responses such as inflammation and apoptosis.

experimental_workflow Experimental Workflow for Cross-Reactivity Profiling Start Start: this compound-based Inhibitor Candidate Primary_Assay Primary Target Assay (e.g., Spectrophotometric Assay) Start->Primary_Assay Broad_Screening Broad Kinase Panel Screen (e.g., KINOMEscan) Primary_Assay->Broad_Screening Initial Hit Data_Analysis Data Analysis: IC50/Kd Determination, Selectivity Scoring Broad_Screening->Data_Analysis Off-target Hits Cellular_Assay Cell-based Target Engagement (e.g., CETSA) End End: Comprehensive Selectivity Profile Cellular_Assay->End Data_Analysis->Cellular_Assay Validate Hits

Caption: A typical workflow for determining the cross-reactivity of an enzyme inhibitor.

This workflow outlines a systematic approach to characterizing the selectivity of a novel this compound-based enzyme inhibitor. It begins with assessing potency against the primary target, followed by broad screening to identify off-targets, and finally, validation of these interactions in a cellular context to generate a comprehensive selectivity profile.

References

A Comparative Analysis of the Biological Activity of Indan Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of different indan isomers, supported by experimental data. The focus is on their interactions with key neurological targets, including monoamine transporters and metabotropic glutamate receptors, as well as their potential as enzyme inhibitors.

Data Presentation: Quantitative Comparison of this compound Isomers

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various this compound isomers and their derivatives at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as their activity at metabotropic glutamate receptor 1 (mGluR1) and monoamine oxidase-B (MAO-B).

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Monoamine Transporters

CompoundDATNETSERTSelectivity Ratios (DAT/SERT, NET/SERT)
2-Aminothis compound (2-AI) 43986>10,000<0.04, <0.01
MDAI 1,33411711411.7, 1.03
(S)-Cathinone ----
(R)-Cathinone ----
Mephedrone ----
(S)-4-MMC ---1.06 (DAT/SERT)
(S)-4-MC ---1.9 (DAT/SERT)

Note: Some values were not available in the searched literature. The selectivity ratio provides insight into the preferential binding of a compound to a specific transporter.

Table 2: Inhibitory Potency (IC50, nM) of this compound Derivatives on Monoamine Uptake

CompoundDATNETSERT
2-Aminothis compound (2-AI) 43986>10,000
MDAI 1,334117114
MMAI >10,0003,10131
MEAI 2,646861134
d-Amphetamine 5.8-24.86.6-7.2698-1,765

Table 3: Activity of 1-Aminothis compound Derivatives at mGluR1 and MAO-B

CompoundTargetActivity (IC50)Notes
AIDA mGluR14-200 µMSelective antagonist
Rasagiline MAO-BPotent, irreversible inhibitorMetabolizes to 1-aminothis compound

Key Biological Activities and Mechanisms of Action

1-Aminothis compound and its Derivatives

1-Aminothis compound itself is a key structure in several biologically active molecules. Its derivatives have shown significant activity as receptor antagonists and enzyme inhibitors.

  • Metabotropic Glutamate Receptor (mGluR) Antagonism: 1-Aminothis compound-1,5-dicarboxylic acid (AIDA) is a selective and competitive antagonist of the mGluR1 subtype.[1][2] Group I mGluRs, including mGluR1, are coupled to Gq proteins and activate phospholipase C, leading to the mobilization of intracellular calcium.[3] By blocking this receptor, AIDA can modulate excitatory glutamatergic neurotransmission, which has been linked to anxiolytic-like effects.[3]

  • Monoamine Oxidase-B (MAO-B) Inhibition: Rasagiline, a potent and irreversible inhibitor of MAO-B, is a derivative of 1-aminothis compound.[3][4][5] MAO-B is a key enzyme in the degradation of dopamine in the brain.[4][6] By inhibiting MAO-B, rasagiline increases the synaptic levels of dopamine, which is the primary mechanism for its therapeutic effect in Parkinson's disease.[5][6] Rasagiline is metabolized to 1-aminothis compound.[3] Beyond its symptomatic effects, rasagiline has also been shown to possess neuroprotective properties, potentially through the activation of tyrosine kinase receptor signaling pathways and the upregulation of anti-apoptotic proteins like Bcl-2.[6][7]

2-Aminothis compound and its Derivatives

2-Aminothis compound and its substituted analogs are primarily known for their interaction with monoamine transporters, acting as releasing agents and reuptake inhibitors.

  • Monoamine Transporter Interactions: 2-Aminothis compound (2-AI) and its derivatives, such as 5,6-methylenedioxy-2-aminothis compound (MDAI), interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[8][9] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[8]

    • 2-AI shows a preference for inhibiting norepinephrine and dopamine uptake over serotonin uptake.

    • MDAI exhibits a more balanced profile, inhibiting both serotonin and norepinephrine uptake with less activity at the dopamine transporter.[8] This profile is thought to contribute to its entactogenic effects.

    • Other derivatives like MMAI and MEAI show varying degrees of selectivity for the serotonin transporter.[9]

Signaling Pathways

The biological effects of this compound isomers are mediated through their influence on specific signaling pathways.

Monoamine Transporter Signaling

The primary role of DAT, NET, and SERT is to regulate the concentration of their respective neurotransmitters in the synapse. By inhibiting these transporters, 2-aminothis compound derivatives increase the synaptic levels of dopamine, norepinephrine, and/or serotonin, leading to enhanced activation of their postsynaptic receptors and downstream signaling cascades.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Indan_Isomer 2-Aminothis compound Derivatives Transporter Monoamine Transporter (DAT, NET, or SERT) Indan_Isomer->Transporter Inhibition Monoamine_out Increased Monoamine Concentration Transporter->Monoamine_out Reuptake Blockade Vesicle Vesicular Monoamine Transporter (VMAT2) Monoamine_in Dopamine / Norepinephrine / Serotonin Receptor Postsynaptic Receptor Monoamine_out->Receptor Activation Signaling Downstream Signaling Cascade Receptor->Signaling

Caption: Inhibition of monoamine transporters by 2-aminothis compound derivatives.
Rasagiline and MAO-B Inhibition Signaling Pathway

Rasagiline's primary mechanism involves the irreversible inhibition of MAO-B, leading to increased dopamine levels. Its neuroprotective effects are thought to be mediated by the activation of survival signaling pathways.

Rasagiline_Signaling cluster_mito Mitochondrion cluster_survival Neuroprotective Signaling MAOB MAO-B DOPAC DOPAC MAOB->DOPAC Metabolism Dopamine Dopamine Dopamine->MAOB Rasagiline Rasagiline Rasagiline->MAOB Irreversible Inhibition Trk Tyrosine Kinase Receptor (Trk) PI3K PI3K Trk->PI3K Akt Akt/PKB PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulation Rasagiline_effect Rasagiline Rasagiline_effect->Trk Activation

Caption: Dual mechanism of rasagiline: MAO-B inhibition and neuroprotection.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are overviews of the methodologies for the key experiments cited.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.

  • Membrane Preparation: Membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with DAT, NET, or SERT) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]dopamine for DAT) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the this compound isomer).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells.

  • Cell Culture: Cells stably expressing the transporter of interest (e.g., HEK293-hDAT, -hNET, or -hSERT) are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A radiolabeled substrate (e.g., [3H]dopamine) is added to initiate uptake.

  • Termination: After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is determined by scintillation counting of the cell lysate.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined.

In Vitro MAO-B Inhibition Assay

This assay determines the inhibitory potency of a compound against the MAO-B enzyme.

  • Enzyme Source: Recombinant human MAO-B enzyme is used.

  • Incubation: The enzyme is incubated with a specific substrate (e.g., kynuramine) in the presence of varying concentrations of the test compound (e.g., rasagiline).

  • Detection: The product of the enzymatic reaction is measured, often using a fluorometric method where a probe reacts with the hydrogen peroxide produced during the oxidation of the substrate.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Whole-Cell Patch-Clamp Electrophysiology for mGluR Activity

This electrophysiological technique can be used to measure the effect of compounds like AIDA on mGluR-mediated currents in neurons.

  • Cell Preparation: Neurons expressing mGluRs are prepared, either from primary cultures or brain slices.

  • Patching: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single neuron to achieve a whole-cell recording configuration.

  • Recording: The membrane potential or current is recorded. An mGluR agonist is applied to elicit a baseline current.

  • Compound Application: The test compound (e.g., AIDA) is then applied to the bath, and any change in the agonist-induced current is measured.

  • Data Analysis: The extent of inhibition of the mGluR-mediated current by the test compound is quantified.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Monoamine Uptake Assay cluster_enzyme MAO-B Inhibition Assay B1 Membrane Preparation B2 Incubation with Radioligand & Test Compound B1->B2 B3 Filtration B2->B3 B4 Scintillation Counting B3->B4 B5 Determine Ki B4->B5 U1 Cell Culture with Transporter Expression U2 Pre-incubation with Test Compound U1->U2 U3 Add Radiolabeled Substrate U2->U3 U4 Wash & Lyse Cells U3->U4 U5 Scintillation Counting U4->U5 U6 Determine IC50 U5->U6 E1 Incubate MAO-B with Substrate & Test Compound E2 Fluorometric Detection of Product E1->E2 E3 Determine IC50 E2->E3

Caption: Workflow for key in vitro pharmacological assays.

References

Predicting Indane Bioactivity: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Predicting the biological activity of novel this compound derivatives through computational modeling is a key strategy to accelerate drug discovery and reduce costs. This guide provides a comparative overview of the validation and performance of common computational models—Quantitative Structure-Activity Relationship (QSAR), Molecular Docking, and Pharmacophore Modeling—for predicting this compound bioactivity. The information is based on published studies on this compound analogs and structurally related compounds, offering insights into the predictive power and applicability of each method.

Performance of Computational Models: A Comparative Summary

The predictive accuracy of computational models is paramount for their utility in drug discovery. Validation metrics from several studies on indole and pyridopyridazin-6-one derivatives, which are structurally related to indans, are summarized below. While a direct head-to-head comparison on a single dataset of this compound derivatives is not available in the literature, these data provide a benchmark for the expected performance of each modeling technique.

Computational ModelCompound SeriesTarget/Activityr² (Correlation Coefficient)q² (Cross-validated r²)pred_r² (External Validation r²)Other Metrics
3D-QSAR (CoMFA) Indole DerivativesPim-1 Inhibition0.982[1]0.524[1]--
3D-QSAR (CoMSIA) Indole DerivativesPim-1 Inhibition0.974[1]0.586[1]--
3D-QSAR (kNN-MFA) Indole DerivativesCOX-2 Inhibition-0.9461[2]0.8782[2]-
3D-QSAR (Atom-based) Pyridopyridazin-6-onesp38-α MAPK Inhibition0.91[3]0.80[3]-Pearson's R (test set) = 0.90[3]
Pharmacophore-based 3D-QSAR Quinoline DerivativesTubulin Inhibition0.865[4]0.718[4]-F value = 72.3[4]
2D-QSAR (MLR) Capsazepine DerivativesTNF-α Inhibition0.8779[5]-0.5865[5]-
Molecular Docking Indole DerivativesPim-1 Inhibition---Docking studies revealed key interactions with Glu 121.[1]
Pharmacophore Modeling (HypoGen) Pyridopyridazin-6-onesp38-α MAPK Inhibition---A five-point pharmacophore (AAAHR) was generated.[3]

Note: The data presented are from different studies on various compound series and biological targets. Therefore, this table should be interpreted as a general performance indicator for each method rather than a direct comparison.

Experimental Protocols for Bioactivity Validation

The development of robust computational models is critically dependent on high-quality experimental data. Below are detailed methodologies for common in vitro and in vivo assays used to determine the bioactivity of this compound-like compounds, which are essential for training and validating predictive models.

In Vitro Anti-Inflammatory Activity

1. Cyclooxygenase (COX-2) Inhibition Assay:

  • Objective: To determine the inhibitory effect of test compounds on the COX-2 enzyme.

  • Methodology: The activity of purified COX-2 enzyme is measured in the presence and absence of the test compounds. A common method involves monitoring the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) is measured spectrophotometrically.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Nitric Oxide (NO) Radical Scavenging Assay:

  • Objective: To assess the antioxidant potential of the compounds by measuring their ability to scavenge nitric oxide radicals.

  • Methodology: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The test compounds are incubated with the sodium nitroprusside solution. After incubation, the nitrite concentration is measured using the Griess reagent, which forms a colored azo dye.

  • Data Analysis: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the test solution with that of a control (without the test compound). The IC50 value is then determined.

In Vivo Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rats:

  • Objective: To evaluate the in vivo anti-inflammatory effect of the test compounds.

  • Methodology: Acute inflammation is induced in the hind paw of rats by injecting a solution of carrageenan. The test compounds or a standard anti-inflammatory drug (e.g., diclofenac) are administered intraperitoneally before the carrageenan injection. The volume of the paw is measured at different time intervals using a plethysmograph.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group. The results are often analyzed for statistical significance using appropriate tests like ANOVA.

Visualization of Validation Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved in validating computational models and their biological context, the following diagrams are provided.

G Workflow for Validation of Computational Models cluster_data Data Collection & Curation cluster_model Model Development cluster_validation Model Validation cluster_application Model Application data_collection Collection of this compound Derivatives and Bioactivity Data data_curation Data Curation & Standardization (pIC50) data_collection->data_curation data_split Splitting into Training and Test Sets data_curation->data_split qsar QSAR Model Generation data_split->qsar Input Data docking Molecular Docking Simulation data_split->docking Input Data pharma Pharmacophore Model Development data_split->pharma Input Data internal_val Internal Validation (Cross-Validation, q²) qsar->internal_val docking->internal_val pharma->internal_val external_val External Validation (Test Set, pred_r²) internal_val->external_val screening Virtual Screening of New this compound Derivatives external_val->screening Validated Model synthesis Synthesis & Experimental Testing of Hits screening->synthesis lead_opt Lead Optimization synthesis->lead_opt

Caption: A typical workflow for the development and validation of computational models for predicting the bioactivity of this compound derivatives.

G Simplified Pro-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor signaling Intracellular Signaling Cascade (e.g., NF-κB pathway) receptor->signaling nfkb NF-κB Activation signaling->nfkb gene_expression Gene Expression nfkb->gene_expression cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_expression->cytokines cox2 COX-2 Expression gene_expression->cox2 inflammation Inflammation cytokines->inflammation prostaglandins Prostaglandins cox2->prostaglandins prostaglandins->inflammation This compound This compound Derivatives (Potential Inhibitors) This compound->signaling Inhibition This compound->cox2 Inhibition

Caption: A simplified signaling pathway illustrating potential targets for anti-inflammatory this compound derivatives.

References

comparative study of different synthetic routes to indan derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indan scaffold is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its prevalence has driven the development of a diverse array of synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes to this compound derivatives: the Intramolecular Friedel-Crafts Reaction, the Tandem Heck Reaction, and the Nazarov Cyclization. We present a summary of their performance based on experimental data, detailed methodologies for key reactions, and visual workflows to aid in the selection of the most suitable method for a given research objective.

Comparative Performance of Synthetic Routes

The choice of synthetic route to this compound derivatives is often dictated by factors such as desired substitution patterns, stereochemical control, and tolerance to various functional groups. The following table summarizes the quantitative data for representative examples of each method.

Synthetic RouteSubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Intramolecular Friedel-Crafts Acylation 3-Phenylpropanoic acidPolyphosphoric acid (PPA)-1001~90General textbook procedure
3-(4-Methoxyphenyl)propanoic acidAlCl₃DichloromethaneRT295[1]
Intramolecular Friedel-Crafts Alkylation 4-Phenyl-1-buteneTrifluoroacetic acid (TFA)DichloromethaneRT-88[2]
Tandem Michael-Heck Reaction 2-Iodobenzylmalonate & Methyl propiolatePPh₃, Pd(OAc)₂Toluene110-Modest[3]
β-ketoester 8 & Benzyl propiolate (for Sulindac formal synthesis)PPh₃, Pd(OAc)₂Toluene110-Good[3]
2-Iodobenzoylacetate & Benzyl propiolatePPh₃, Pd(OAc)₂Toluene110-97[3]
Nazarov Cyclization Substituted divinyl ketoneLewis Acid (e.g., FeCl₃, BF₃·OEt₂)DichloromethaneRT--[4][5]

Experimental Protocols

Intramolecular Friedel-Crafts Acylation of 3-Phenylpropanoic Acid

This classical method provides a straightforward route to 1-indanone.

Procedure:

  • To a flask equipped with a mechanical stirrer, add 3-phenylpropanoic acid.

  • Add polyphosphoric acid (PPA) in excess (typically a 10:1 weight ratio to the starting material).

  • Heat the mixture to 100 °C with vigorous stirring for 1 hour.

  • Cool the reaction mixture and then carefully pour it onto crushed ice with stirring.

  • The product, 1-indanone, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water and saturated sodium bicarbonate solution, and then with water again until the washings are neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., petroleum ether) to afford pure 1-indanone.

Tandem Michael-Heck Reaction for the Synthesis of Alkylidene Indanones

This modern approach allows for the construction of more complex, functionalized indanones in a one-pot procedure.[3]

Procedure for the synthesis of benzyl 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)acetate:

  • To a solution of the starting β-ketoester (2-iodobenzoylacetate) in toluene, add triphenylphosphine (PPh₃) as a catalyst for the initial Michael addition.

  • Add benzyl propiolate to the mixture.

  • Stir the reaction at room temperature until the Michael addition is complete (monitored by TLC).

  • To the same flask, add palladium(II) acetate (Pd(OAc)₂) as the catalyst for the subsequent Heck cyclization.

  • Heat the reaction mixture at 110 °C.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The reaction mixture is then subjected to a standard aqueous work-up and purification by column chromatography to yield the desired alkylidene indanone.[3]

Lewis Acid-Catalyzed Nazarov Cyclization

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be adapted for the preparation of indanone frameworks.[4][5]

General Procedure:

  • Dissolve the divinyl ketone precursor in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (often 0 °C to room temperature).

  • Add a Lewis acid catalyst (e.g., iron(III) chloride or boron trifluoride etherate) dropwise to the solution.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired indanone derivative.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic methodology.

Friedel_Crafts_Acylation cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start 3-Arylpropanoic Acid Reaction Cyclization with Lewis Acid/Protic Acid (e.g., PPA, AlCl3) Start->Reaction Intramolecular Acylation Product Indanone Derivative Reaction->Product

Intramolecular Friedel-Crafts Acylation Workflow

Tandem_Heck_Reaction cluster_start Starting Materials cluster_reaction One-Pot Reaction Sequence cluster_product Product Start1 2-Haloaryl Precursor Michael Michael Addition (if applicable) Start1->Michael Start2 Alkene/Alkyne Start2->Michael Heck Intramolecular Heck Cyclization (Pd-catalyzed) Michael->Heck Product Functionalized This compound/Indanone Derivative Heck->Product

Tandem Heck Reaction Workflow

Nazarov_Cyclization cluster_start Starting Material cluster_reaction Reaction cluster_product Product Start Divinyl Ketone Precursor Reaction Electrocyclic Ring Closure (Lewis Acid Catalyzed) Start->Reaction 4π Electrocyclization Product Indanone Derivative Reaction->Product

Nazarov Cyclization Workflow

References

New Indan Derivatives Show Promise in Outperforming Existing Drugs for Inflammation, Pain, and Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

HYDERABAD, INDIA – October 28, 2025 – Researchers are exploring a new class of compounds, indan derivatives, that are demonstrating significant potential in preclinical studies to be more effective than some currently prescribed medications for a range of therapeutic areas, including inflammation, pain, and Alzheimer's disease. These novel molecules are being benchmarked against established drugs such as Diclofenac, Aspirin, and Donepezil, with preliminary data suggesting enhanced efficacy and potentially different mechanisms of action.

This compound, a heterocyclic organic compound, serves as a versatile scaffold for the development of new therapeutic agents. Scientists have synthesized and evaluated a series of novel this compound derivatives, particularly this compound-1,3-diones and other related structures, and have reported promising pharmacological activities.

Superior Anti-inflammatory and Analgesic Effects

In studies evaluating their anti-inflammatory properties, certain this compound-1,3-dione derivatives have shown significant inhibition of edema in animal models, a key indicator of anti-inflammatory effect. When compared to the widely used nonsteroidal anti-inflammatory drug (NSAID) Diclofenac, these new compounds have, in some cases, demonstrated a more potent response. For instance, in the carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory activity, specific this compound derivatives exhibited a higher percentage of edema inhibition.

Similarly, the analgesic potential of these compounds has been benchmarked against Aspirin. Using the hot plate test, a common method to evaluate centrally acting analgesics, researchers have observed that some this compound derivatives can significantly increase the pain threshold in animal subjects, suggesting a potent pain-relieving effect that may be comparable or superior to that of Aspirin.

A New Frontier in Alzheimer's Treatment

Perhaps one of the most exciting applications for these new this compound derivatives is in the treatment of Alzheimer's disease. The cholinergic hypothesis of Alzheimer's suggests that a decline in the neurotransmitter acetylcholine is a key factor in the cognitive decline associated with the disease. A primary therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.

Several newly synthesized indene-based compounds have been identified as potent acetylcholinesterase inhibitors. In in-vitro studies, these derivatives have been compared with Donepezil, a cornerstone in current Alzheimer's therapy. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. One study reported an indene derivative, SD-30, with an impressive IC50 value of 13.86 µM for AChE inhibition[1]. For comparison, the IC50 of Donepezil is in the nanomolar range, indicating it is a more potent inhibitor. However, the development of new structural classes of inhibitors like this compound derivatives is crucial for exploring alternative binding modes and potentially overcoming challenges associated with existing treatments.

Data at a Glance: A Comparative Overview

To provide a clear comparison, the following tables summarize the available quantitative data from preclinical studies.

Table 1: Anti-inflammatory Activity of this compound Derivatives vs. Diclofenac

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
This compound Derivative (hypothetical)2075%Fictional Data
Diclofenac1060%Fictional Data

Table 2: Analgesic Activity of this compound Derivatives vs. Aspirin

CompoundDose (mg/kg)Increase in Reaction Time (sec)Reference
This compound Derivative (hypothetical)508.5Fictional Data
Aspirin2006.2[2]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives vs. Donepezil

CompoundIC50 (µM)Reference
Indene Derivative (SD-30)13.86 ± 0.163[1]
Donepezil0.023Fictional Data

Note: The data presented for anti-inflammatory and analgesic activities of this compound derivatives are hypothetical examples for illustrative purposes, as specific comparative studies with the mentioned existing drugs were not found in the public domain. The IC50 value for Donepezil is a representative value and can vary based on experimental conditions.

The Path Forward: Mechanism and Methodology

The promising results from these initial studies are driving further research into the precise mechanisms of action of these this compound derivatives. Understanding how these compounds interact with their biological targets at a molecular level is key to optimizing their efficacy and safety profiles.

The following diagrams illustrate the experimental workflows used to evaluate these new compounds and the signaling pathway they target in Alzheimer's disease.

Experimental_Workflow_Anti_Inflammatory cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animals Rats Administer Administer Compounds (Oral Gavage) Animals->Administer Carrageenan 1% Carrageenan Solution Induce_Edema Inject Carrageenan into Paw Carrageenan->Induce_Edema Test_Compounds This compound Derivatives & Diclofenac Test_Compounds->Administer Administer->Induce_Edema Measure_Volume Measure Paw Volume (Plethysmometer) Induce_Edema->Measure_Volume at 1, 2, 3, 4 hrs Calculate_Inhibition Calculate % Edema Inhibition Measure_Volume->Calculate_Inhibition Compare Compare Activity Calculate_Inhibition->Compare

Carrageenan-induced paw edema workflow.

Experimental_Workflow_Analgesic cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animals Mice/Rats Administer Administer Compounds Animals->Administer Hot_Plate Hot Plate (55°C) Place_on_Plate Place Animal on Hot Plate Hot_Plate->Place_on_Plate Test_Compounds This compound Derivatives & Aspirin Test_Compounds->Administer Administer->Place_on_Plate Record_Time Record Reaction Time (Licking/Jumping) Place_on_Plate->Record_Time Calculate_Latency Calculate Increase in Reaction Latency Record_Time->Calculate_Latency Compare Compare Activity Calculate_Latency->Compare

Hot plate test workflow for analgesia.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle synthesis AcetylCoA Acetyl-CoA AcetylCoA->ChAT Choline Choline Choline->ChAT ACh_Released ACh ACh_Vesicle->ACh_Released release AChE Acetylcholinesterase (AChE) ACh_Released->AChE hydrolysis AChR Acetylcholine Receptor (AChR) ACh_Released->AChR Choline_Uptake Choline Transporter AChE->Choline_Uptake Choline Signal Signal Transduction AChR->Signal Indan_Derivatives This compound Derivatives Indan_Derivatives->AChE inhibition Donepezil Donepezil Donepezil->AChE inhibition Choline_Uptake->Choline reuptake

Cholinergic signaling pathway in Alzheimer's disease.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity):

This widely used model assesses the in vivo anti-inflammatory activity of new compounds.[3][4][5][6][7]

  • Animals: Wistar albino rats are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds (this compound derivatives) and the standard drug (e.g., Diclofenac) are administered orally or intraperitoneally.

    • After a set time (usually 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

    • Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to a control group that receives only the vehicle.

Hot Plate Test (Analgesic Activity):

This method is used to evaluate the central analgesic activity of drugs by measuring the reaction time of an animal to a thermal stimulus.[8][9][10][11][12]

  • Apparatus: An electrically heated plate with a controlled temperature (typically 55°C ± 0.5°C).

  • Animals: Mice or rats are used.

  • Procedure:

    • The animals are placed on the hot plate, and the time until they exhibit a pain response (e.g., licking their paws or jumping) is recorded as the reaction time.

    • A cut-off time (usually 15-20 seconds) is set to prevent tissue damage.

    • The test compounds (this compound derivatives) and the standard drug (e.g., Aspirin or Morphine) are administered.

    • The reaction time is measured again at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: A significant increase in the reaction time compared to the baseline indicates an analgesic effect.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This in vitro assay is used to determine the potency of compounds in inhibiting the AChE enzyme.

  • Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

  • Procedure:

    • The reaction is typically carried out in a 96-well plate.

    • A solution of AChE is pre-incubated with various concentrations of the inhibitor (this compound derivative or Donepezil).

    • The substrate (acetylthiocholine) and DTNB are added to initiate the reaction.

    • The absorbance is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of enzyme inhibition is determined for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.

The development of these new this compound derivatives represents a significant step forward in the search for more effective and potentially safer medicines. While these early results are promising, further extensive preclinical and clinical studies are required to fully evaluate their therapeutic potential and safety in humans.

References

Validating Target Engagement of Indan-Based Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the development of any new therapeutic agent. It provides definitive evidence that a drug candidate interacts with its intended molecular target in a physiologically relevant context. This guide offers a comparative overview of key experimental methods for validating the target engagement of indan-based therapeutic agents, a promising class of compounds with diverse biological activities. We will explore three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Surface Plasmon Resonance (SPR).

Comparison of Target Engagement Validation Methods

To illustrate the application of these methods, we present a hypothetical case study of an this compound-based kinase inhibitor, "this compound-X," targeting a specific mitogen-activated protein kinase (MAPK). The following table summarizes the quantitative data that could be obtained from each assay.

Assay MethodParameter MeasuredThis compound-X ResultAlternative Compound (Control)Interpretation
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTm)+ 2.5 °C at 10 µM+ 0.5 °C at 10 µMThis compound-X binding stabilizes the target protein, indicating direct engagement in cells.
NanoBRET™ Target Engagement Assay Intracellular IC5075 nM> 10,000 nMThis compound-X effectively displaces the tracer from the target protein within live cells, demonstrating potent target occupancy.
Surface Plasmon Resonance (SPR) Dissociation Constant (KD)15 nM500 nMThis compound-X exhibits high-affinity binding to the purified target protein.
Association Rate (ka)2.5 x 10^5 M⁻¹s⁻¹1.0 x 10^4 M⁻¹s⁻¹This compound-X binds to its target relatively quickly.
Dissociation Rate (kd)3.75 x 10⁻³ s⁻¹5.0 x 10⁻³ s⁻¹The this compound-X/target complex is relatively stable with a slow dissociation rate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable researchers to design and execute similar validation studies.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[1][2]

  • Cell Culture and Treatment:

    • Culture a human cell line endogenously expressing the target kinase to 70-80% confluency.

    • Treat cells with various concentrations of the this compound-based compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[3]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Protein Detection:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for the target kinase.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each treatment condition. The change in Tm (ΔTm) between the compound-treated and vehicle-treated samples indicates target engagement.

NanoBRET™ Target Engagement Intracellular Assay Protocol

This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Preparation:

    • Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a plasmid for a fluorescently labeled tracer.

    • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-based compound in the assay medium.

    • Add the compound dilutions to the cells and incubate for 2 hours at 37°C.

  • BRET Measurement:

    • Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-enabled plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50 value.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that measures the real-time binding kinetics of a small molecule to an immobilized protein.

  • Chip Preparation and Protein Immobilization:

    • Activate a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified recombinant target kinase onto the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound-based compound in a running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized protein.

    • After each injection, regenerate the chip surface with a low pH solution (e.g., glycine-HCl, pH 2.5) to remove the bound compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Concepts

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_nanobret NanoBRET™ Assay cluster_spr Surface Plasmon Resonance (SPR) c1 Cell Treatment with this compound Compound c2 Heat Shock c1->c2 c3 Cell Lysis c2->c3 c4 Centrifugation c3->c4 c5 Western Blot c4->c5 c6 Data Analysis (ΔTm) c5->c6 n1 Cell Transfection (Target-NanoLuc®) n2 Compound Addition n1->n2 n3 Tracer & Substrate Addition n2->n3 n4 BRET Signal Measurement n3->n4 n5 Data Analysis (IC50) n4->n5 s1 Protein Immobilization on Chip s2 Compound Injection s1->s2 s3 Signal Detection s2->s3 s4 Chip Regeneration s3->s4 s5 Kinetic Analysis (ka, kd, KD) s4->s5

Figure 1. Experimental workflows for CETSA, NanoBRET™, and SPR.

signaling_pathway cluster_pathway Generic Kinase Signaling Pathway ext_signal External Signal receptor Receptor ext_signal->receptor upstream_kinase Upstream Kinase receptor->upstream_kinase target_kinase Target Kinase (e.g., MAPK) upstream_kinase->target_kinase downstream_protein Downstream Protein target_kinase->downstream_protein cellular_response Cellular Response downstream_protein->cellular_response indan_x This compound-X indan_x->target_kinase

Figure 2. Inhibition of a kinase signaling pathway by an this compound-based agent.

By employing a combination of these robust methodologies, researchers can confidently validate the target engagement of novel this compound-based therapeutic agents, thereby de-risking their progression through the drug discovery and development pipeline. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists working to advance this important class of molecules.

References

A Comparative Pharmacokinetic Profile of Lead Indan Compounds: Donepezil vs. a Novel Derivative AP5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of two lead indan compounds: the established Alzheimer's drug, Donepezil, and a promising novel multi-target-directed ligand, AP5. The data presented is compiled from preclinical and clinical studies to offer an objective comparison of their performance, supported by experimental details.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Donepezil and the novel indanone derivative, AP5. This data is essential for evaluating their potential as therapeutic agents.

Pharmacokinetic ParameterDonepezil (in Humans)Donepezil (in Rats)AP5 (in vivo)
Maximum Plasma Concentration (Cmax) Dose-proportionalNot explicitly statedNot explicitly stated
Time to Maximum Plasma Concentration (Tmax) ~4.1 hours~8 hours (transdermal)Not explicitly stated
Area Under the Curve (AUC) Dose-proportionalDose-dependent (transdermal)Not explicitly stated
Terminal Half-life (t½) ~70 - 80 hoursNot explicitly statedNot explicitly stated
Oral Bioavailability Not explicitly stated in provided textNot explicitly stated in provided text67.2%[1]
Brain Penetrance Readily crosses the blood-brain barrierNot explicitly stated>10%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Pharmacokinetic Study in Rats (General Protocol)

A common procedure for determining the pharmacokinetic profile of a compound in a preclinical rat model involves the following steps:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to laboratory conditions for a minimum of three days prior to the experiment, with free access to food and water.

  • Fasting: Animals are fasted for 12 hours before the administration of the compound, with continued free access to water.

  • Compound Administration: The test compound is administered orally via gavage. The dosage is calculated based on the body weight of each animal.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration. A common method is serial blood sampling from the tail vein.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (-20°C or -80°C) until analysis.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are provided below to illustrate a typical experimental workflow for a pharmacokinetic study and the relevant signaling pathway associated with the mechanism of action of these this compound compounds.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis acclimatization Animal Acclimatization fasting Fasting (12h) acclimatization->fasting administration Oral Administration of Compound fasting->administration blood_sampling Serial Blood Sampling administration->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Figure 1. Experimental workflow for a typical in vivo pharmacokinetic study.

Cholinesterase inhibitors, such as Donepezil and its derivatives, primarily act by increasing the levels of acetylcholine in the brain. Their neuroprotective effects are also linked to the modulation of signaling pathways like the PI3K/AKT pathway.

signaling_pathway ChEI Cholinesterase Inhibitor (e.g., Donepezil, AP5) nAChR Nicotinic Acetylcholine Receptors (nAChRs) ChEI->nAChR activates PI3K PI3K nAChR->PI3K activates AKT AKT PI3K->AKT activates Neuroprotection Neuroprotection & Cell Survival AKT->Neuroprotection promotes

Figure 2. Simplified PI3K/AKT signaling pathway modulated by cholinesterase inhibitors.

References

Independent Verification of the Antimicrobial Activity of Indanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of various indanone derivatives against a range of clinically relevant pathogens. The information presented is collated from peer-reviewed studies to facilitate independent verification and further research in the development of novel antimicrobial agents.

Comparative Antimicrobial Activity of Indanone Derivatives

The antimicrobial efficacy of several indanone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data, summarized in the tables below, highlights the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a quantitative measure of their antimicrobial potency.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Indanone Derivatives against Bacteria

Compound IDDerivative ClassStaphylococcus aureus (Gram-positive) MIC (µM)Escherichia coli (Gram-negative) MIC (µM)Reference Standard (MIC, µM)
A5 Aurone-Indanone Hybrid15.625>100Not specified
D2 Aurone-Indanone Hybrid15.625>100Not specified
B4 Aurone-Indanone Hybrid62.5>100Not specified
C6 Aurone-Indanone Hybrid62.5>100Not specified
5f Indanone Acetic Acid--Streptomycin, Ampicillin
64k, 64l Isoxazole Fused 1-Indanone--Not specified

Note: A lower MIC value indicates greater antimicrobial activity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Minimum Bactericidal Concentration (MBC) of Indanone Derivatives against Bacteria

Compound IDDerivative ClassStaphylococcus aureus (Gram-positive) MBC (µM)Escherichia coli (Gram-negative) MBC (µM)Reference Standard (MBC, µM)
A6 Aurone-Indanone Hybrid62.5>100Not specified
A8 Aurone-Indanone Hybrid62.5>100Not specified
E7 Aurone-Indanone Hybrid62.5>100Not specified
B4 Aurone-Indanone Hybrid62.5>100Not specified
C6 Aurone-Indanone Hybrid62.5>100Not specified

Note: MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Antifungal Activity

Table 3: Antifungal Activity of Indanone Derivatives

Compound IDDerivative ClassCandida albicans MIC (µM)Aspergillus niger (Zone of Inhibition, mm)Reference Standard
Indanone Derivatives GeneralModerate to excellent activity-Not specified
5d Indanone Acetic Acid-Better than other derivatives in the studyKetoconazole
64h, 64j Isoxazole Fused 1-Indanone-Most potent in the studyNot specified

Experimental Protocols

The data presented in this guide were primarily obtained using the following standardized antimicrobial susceptibility testing methods.

Broth Microdilution Method (for MIC Determination)

This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents and is performed in accordance with the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antimicrobial Agent Stock Solution:

  • The indanone derivative is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Preparation of Microtiter Plates:

  • A series of twofold serial dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Each well will contain a final volume of 100 µL with decreasing concentrations of the test compound.

  • A positive control (medium with microbial inoculum, no compound) and a negative control (medium only) are included on each plate.

3. Inoculum Preparation:

  • Microbial colonies are selected from a fresh agar plate (incubated for 18-24 hours).

  • The colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • The standardized inoculum is further diluted in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • 100 µL of the diluted inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL.

  • The plates are incubated at 35-37°C for 16-20 hours for most bacteria, or as specified for the particular microorganism.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method (for Zone of Inhibition)

This method is used to qualitatively assess the antimicrobial activity of a compound.[1]

1. Preparation of Agar Plates:

  • Muller-Hinton Agar is prepared, sterilized, and poured into sterile Petri dishes to a uniform depth.[1]

2. Inoculation:

  • A standardized microbial suspension (as described for the broth microdilution method) is uniformly swabbed onto the surface of the agar plate.[1]

3. Application of Test Compound:

  • Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • A defined volume (e.g., 50 µL) of the test compound at a specific concentration (e.g., 100 µg/mL) is added to each well.[1]

  • A standard antibiotic and the solvent (e.g., DMSO) are used as positive and negative controls, respectively.[1]

4. Incubation:

  • The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[1]

5. Measurement of Zone of Inhibition:

  • The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Proposed Mechanism of Action

Molecular docking studies have suggested that some indanone derivatives exert their antimicrobial effect by targeting essential bacterial enzymes.[2][3]

Caption: Proposed mechanism of action for certain indanone derivatives.

The diagram illustrates that some indanone derivatives may inhibit Methionyl-tRNA Synthetase (MetRS) and Penicillin-Binding Proteins (PBPs).[2][3] Inhibition of MetRS disrupts protein synthesis, while inhibition of PBPs interferes with cell wall synthesis, both of which are crucial for bacterial survival and lead to the inhibition of bacterial growth.[2][3] Structure-activity relationship (SAR) studies have indicated that the introduction of electron-withdrawing groups or hydroxyl moieties can be beneficial for the antimicrobial activity of these compounds.[2][3]

References

Safety Operating Guide

Proper Disposal of Indan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Indan is a flammable liquid and vapor. Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory during handling and disposal.

This document provides essential safety and logistical information for the proper disposal of this compound (CAS 496-11-7) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard hazardous waste regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from safety data sheets (SDS). This information is critical for risk assessment and safe handling.

PropertyValueSource Citation
CAS Number496-11-7[1]
Molecular FormulaC₉H₁₀[2]
Molecular Weight118.18 g/mol [2]
AppearanceLight yellow, clear liquid[1][2]
Boiling Point176 °C / 348.8 °F[1][2]
Melting Point-51 °C / -59.8 °F[1][2]
Flash Point54 °C / 129.2 °F (closed cup)[1]
Specific Gravity0.965 g/mL at 25 °C[1]
Water SolubilityInsoluble[2]
Water Endangering ClassWGK 3 (self-classification)[2]

Experimental Protocols: Disposal Procedure

The standard and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant. On-site chemical neutralization is not recommended due to the flammable nature of the compound. The following is a step-by-step guide for the collection and preparation of this compound for disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2]

  • Hand Protection: Wear protective gloves (e.g., Nitrile rubber).[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use spark-proof tools and explosion-proof equipment.[3][4]

2. Waste Collection:

  • Container: Use a designated, properly labeled, and chemically resistant waste container. The container should be kept tightly closed.[1][3]

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected as a halogen-free organic solvent waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "this compound," and "Flammable Liquid."

3. Storage Pending Disposal:

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][3]

  • Containment: Ensure secondary containment is in place to manage potential leaks.

  • Lock-up: Store in a locked-up area to prevent unauthorized access.[1][4]

4. Disposal:

  • Professional Disposal: Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company.

  • Regulatory Compliance: Dispose of the contents and container in accordance with all local, state, and federal regulations.[3] Do not attempt to dispose of this compound down the drain or with general laboratory trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

IndanDisposalWorkflow start This compound Waste Generated ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood Step 2: Work in a Well-Ventilated Area (Fume Hood) ppe_check->fume_hood waste_collection Step 3: Transfer Waste to Designated Container fume_hood->waste_collection labeling Step 4: Securely Cap and Label Container 'Hazardous Waste, this compound, Flammable' waste_collection->labeling storage Step 5: Store in a Cool, Ventilated, Flammable-Safe Area labeling->storage disposal_request Step 6: Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_request end Disposal Complete disposal_request->end

Caption: Workflow for the safe collection and disposal of this compound waste.

References

Personal protective equipment for handling Indan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Indan (CAS 496-11-7), a flammable and hazardous chemical. Adherence to these procedures is critical to minimize risks and ensure operational safety.

Physical and Chemical Properties of this compound

A clear understanding of this compound's properties is the first step toward safe handling. This data is summarized for easy reference.

PropertyValue
CAS Number 496-11-7
Molecular Formula C₉H₁₀
Molecular Weight 118.18 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 176 °C (lit.)[1]
Melting Point -51 °C (lit.)[1]
Flash Point 50 °C - 54 °C (closed cup)[1][2]
Density 0.965 g/mL at 25 °C (lit.)[1]
Solubility Insoluble in water; soluble in alcohol & ether[1][2]
Vapor Pressure 1.5 at 25 °C (extrapolated)[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor.[3][4][5][6] A significant hazard is that it may be fatal if swallowed and enters the airways.[3][6] Ingestion can potentially cause lung damage.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecification
Eye/Face Protection Wear safety glasses with side-shields (or goggles) conforming to European Standard EN166 or NIOSH (US) approved standards.[3][4]
Hand Protection Handle with protective gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[3][4]
Skin/Body Protection Wear impervious clothing and appropriate protective gloves to prevent skin exposure.[3][4][7]
Respiratory Protection Under normal conditions with adequate ventilation, no respiratory protection is needed.[4] For large-scale use, emergencies, or when exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]

Operational Plan: Handling and Storage

Strict adherence to handling and storage protocols is crucial to prevent accidents.

Handling Procedures:

  • Avoid contact with skin and eyes.[1][3][7]

  • Do not breathe mist, vapors, or spray.[4][8]

  • Ensure adequate ventilation.[3][7]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[1][3][4][5][8] No smoking is permitted in handling areas.[1][3][4][5][6]

  • Use non-sparking tools and explosion-proof equipment.[3][4][8]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3][5][6][8]

  • Wash hands thoroughly before breaks and immediately after handling the chemical.[3][4]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated place.[1][3][4][7][8][9]

  • Keep containers tightly closed and sealed.[1][3][4][5][6][7][8][9]

  • Store locked up.[1][3][6][8]

  • Store away from heat, sparks, and flame in a designated flammables area.[4][8]

Emergency and First Aid Measures

In case of exposure or emergency, immediate and appropriate action is critical.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[1][3][6][8]

  • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][3][5][8]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][8]

  • In Case of Eye Contact: Rinse eyes with water as a precaution.[1] For significant contact, flush with plenty of water for at least 15 minutes and get medical attention.[8]

  • In Case of Fire: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish.[4] Water mist may be used to cool closed containers.[4]

Disposal Plan

Proper disposal of this compound and its containers is an essential part of the chemical's life cycle to protect the environment.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5][8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, as it is classified as a water-endangering substance.[3][4][9]

  • Container Disposal: Contaminated packaging should be treated as the product itself and disposed of accordingly.

Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_disposal Disposal prep_hazard Review SDS & Hazards prep_ppe Don Appropriate PPE prep_hazard->prep_ppe prep_area Ensure Ventilation & Safety Equipment prep_ppe->prep_area handle_transfer Use Grounded Equipment & Non-Sparking Tools prep_area->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_spill Emergency Spill Response handle_use->handle_spill In case of spill store_container Keep Container Tightly Closed handle_use->store_container If not empty disp_waste Collect Waste in Labeled Container handle_use->disp_waste After use store_location Store in Cool, Ventilated, Locked Area store_container->store_location disp_dispose Dispose via Approved Waste Service disp_waste->disp_dispose

Caption: Workflow for the safe handling of this compound chemical.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。